Chemical Structure and Physicochemical Properties of 4-Oxo-5,5-diphenylpentanoic Acid: A Comprehensive Guide for Peptidomimetic Drug Design
Executive Summary In the landscape of modern drug discovery, overcoming the metabolic instability of peptide-based therapeutics remains a critical challenge. 4-Oxo-5,5-diphenylpentanoic acid (CAS: 132606-36-1) has emerge...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, overcoming the metabolic instability of peptide-based therapeutics remains a critical challenge. 4-Oxo-5,5-diphenylpentanoic acid (CAS: 132606-36-1) has emerged as a highly specialized building block for synthesizing non-peptidic and peptidomimetic inhibitors. By functioning as a ketomethylene isostere, this compound replaces labile amide bonds while introducing massive steric bulk via its diphenylmethyl moiety. This technical whitepaper explores the structural chemistry, physicochemical profiling, and synthetic methodologies of 4-oxo-5,5-diphenylpentanoic acid, with a specific focus on its application in designing potent, selective inhibitors for calcium-dependent cysteine proteases (Calpains).
Molecular Architecture & Structural Chemistry
The pharmacological utility of 4-oxo-5,5-diphenylpentanoic acid is entirely dictated by its unique molecular architecture, which can be dissected into three functional zones:
The Pentanoic Acid Backbone: The terminal carboxylic acid provides a synthetic handle for standard peptide coupling (e.g., via EDC/HOBt) to P1 amino acid derivatives.
The Ketomethylene Isostere (-C(=O)-CH₂-): This moiety replaces the traditional P2-P3 amide bond found in endogenous substrates. While amide bonds are rapidly degraded by endogenous peptidases, the ketomethylene group is metabolically stable. Crucially, the ketone oxygen retains the ability to act as a hydrogen-bond acceptor, a feature required to anchor the inhibitor to the enzyme's active site [1].
The Diphenylmethyl Terminus: The twin phenyl rings provide a dense lipophilic shield. In the context of protease inhibition, this bulky group is specifically designed to occupy the deep, hydrophobic S2 and S3 subsites of the enzyme, locking the molecule into an extended β-strand conformation [3].
Physicochemical Profiling
Understanding the physicochemical properties of 4-oxo-5,5-diphenylpentanoic acid is essential for predicting its behavior in biological systems and its viability as a central pharmacophore in Central Nervous System (CNS) drug development.
Parameter
Value
Pharmacological Causality
CAS Number
132606-36-1
Unique identifier for the specific diphenyl-ketomethylene isomer.
Molecular Formula
C₁₇H₁₆O₃
Defines the core ketomethylene and diphenyl architecture.
Molecular Weight
268.31 g/mol
Low MW allows for downstream peptide coupling without exceeding Lipinski's 500 Da limit.
Ideal for cellular membrane permeability (< 90 Ų is required for CNS-targeted therapeutics).
H-Bond Donors
1 (-COOH)
Participates in coupling reactions or interacts with active site residues.
H-Bond Acceptors
3 (C=O, -COOH)
Ketone oxygen acts as a critical H-bond acceptor for Gly271 in the Calpain active site.
Rotatable Bonds
6
Provides conformational flexibility to adopt the required extended β-strand geometry.
Synthetic Methodologies: A Self-Validating Protocol
Step-by-Step Protocol
Step 1: Lithiation (Carbanion Generation)
Procedure: Dissolve 1.0 equivalent of diphenylmethane in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to -78°C using a dry ice/acetone bath. Add 1.1 equivalents of n-Butyllithium (2.5M in hexanes) dropwise.
Causality: Argon prevents the highly reactive carbanion from being quenched by atmospheric moisture. The -78°C temperature is critical to prevent the strong base from initiating THF ring-opening side reactions.
Self-Validation: The solution will rapidly transition from colorless to a deep, vibrant red/orange. This color change visually confirms the successful deprotonation and formation of the highly conjugated diphenylmethyllithium anion.
Step 2: Electrophilic Trapping
Procedure: Dissolve 1.1 equivalents of succinic anhydride in anhydrous THF and add it dropwise to the carbanion solution at -78°C. Allow the reaction to slowly warm to room temperature over 4 hours.
Causality: The carbanion attacks the highly strained cyclic anhydride. The relief of ring strain drives the reaction forward, opening the ring to form the target ketone while releasing the terminal carboxylate.
Procedure: Quench the reaction with 1M aqueous NaOH and extract with diethyl ether. Discard the ether layer. Acidify the remaining aqueous layer to pH 2.0 using 3M HCl, then extract with ethyl acetate. Dry the organic layer over MgSO₄ and concentrate in vacuo.
Causality & Validation: This is a dual-phase validation step. At pH > 7, the desired product exists as a water-soluble sodium carboxylate, while unreacted diphenylmethane remains neutral and partitions into the ether layer (removing starting material). By dropping the pH to 2.0 (well below the product's pKa of ~4.5), the carboxylate is fully protonated, rendering it lipophilic. Its subsequent extraction into ethyl acetate guarantees the isolation of the pure acidic product, leaving water-soluble impurities behind.
Fig 1: Self-validating synthetic workflow for 4-oxo-5,5-diphenylpentanoic acid.
Application in Drug Discovery: Calpain Inhibitor Design
Calpains (specifically μ-calpain and m-calpain) are ubiquitous calcium-dependent cysteine proteases. During ischemic strokes or in neurodegenerative conditions like Alzheimer's disease, intracellular calcium overload hyperactivates calpains. This leads to the uncontrolled proteolytic cleavage of vital cytoskeletal proteins (e.g., spectrin, MAP2), ultimately triggering neuronal apoptosis [4].
Developing inhibitors for Calpain is notoriously difficult due to the structural similarities between various cysteine proteases (like Cathepsin B). 4-Oxo-5,5-diphenylpentanoic acid solves this through two mechanistic advantages:
Hydrogen Bonding at Gly271: The ketomethylene oxygen is not a passive structural linker. It actively accepts a hydrogen bond from the backbone NH of Gly271 in the calpain active site. Structural activity relationship (SAR) studies have demonstrated that removing this specific hydrogen-bond acceptor decreases calpain inhibitory potency by up to 250-fold [1].
Extended Conformation Enforcement: The massive steric bulk of the diphenyl group forces the resulting peptidomimetic into an extended β-strand conformation. Literature confirms that compounds adopting this extended conformation are significantly better and more selective inhibitors of μ-calpain compared to those with folded conformations [3]. This allows the inhibitor to rival the potency of endogenous calpastatin peptidomimetics [2].
Fig 2: Calpain activation pathway and mechanism of inhibition by ketomethylene isosteres.
References
Title: Synthesis of Novel Sulfonamide-Based Calpain Inhibitors and Their Potential as Anti-Tumor Agents
Source: UTHSC Digital Commons
URL
Source: Journal of Medicinal Chemistry (ACS Publications)
Source: PubMed Central (NIH)
Source: Journal of Medicinal Chemistry (ACS Publications)
Exploratory
An In-depth Technical Guide to the Mechanism of Action of 4-Oxo-5,5-diphenylpentanoic Acid in Calpain I Inhibition
Abstract Calpain I, a calcium-dependent cysteine protease, is a critical regulator of numerous cellular processes. Its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases, cardiova...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Calpain I, a calcium-dependent cysteine protease, is a critical regulator of numerous cellular processes. Its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive examination of the putative mechanism of action of 4-Oxo-5,5-diphenylpentanoic acid as a novel inhibitor of Calpain I. While direct experimental data for this specific compound is emerging, this document synthesizes information from structurally related 4-aryl-4-oxobutanoic acid amides and the broader class of active-site directed calpain inhibitors to propose a detailed, testable model of its inhibitory activity. We present a hypothetical binding mode within the Calpain I active site, supported by structural data of the enzyme. Furthermore, this guide furnishes detailed, self-validating experimental protocols for the determination of inhibitory potency (IC50), kinetic analysis of the inhibition mechanism, and assessment of inhibitor specificity. These methodologies are designed to provide researchers and drug development professionals with a robust framework for validating and characterizing 4-Oxo-5,5-diphenylpentanoic acid as a potential therapeutic agent.
Introduction to Calpain I: A Key Therapeutic Target
Calpains are a family of intracellular, non-lysosomal cysteine proteases that are activated by calcium ions[1][2]. The two most well-characterized isoforms, Calpain I (μ-calpain) and Calpain II (m-calpain), are ubiquitously expressed and play pivotal roles in a multitude of physiological processes, including cell motility, signal transduction, and apoptosis[1]. Calpain I is distinguished by its requirement for micromolar concentrations of calcium for activation[2].
The catalytic activity of Calpain I is mediated by a catalytic triad within its active site, comprising Cysteine, Histidine, and Asparagine residues[3]. In its inactive state, the catalytic residues are misaligned. The binding of calcium induces a conformational change that properly orients the active site for substrate cleavage[3][4][5]. This precise regulation is crucial, as the overactivation of Calpain I can lead to the pathological degradation of essential cellular proteins, contributing to various disease states[3][6]. Consequently, the development of specific and potent Calpain I inhibitors is an area of intense research interest.
Proposed Mechanism of Action of 4-Oxo-5,5-diphenylpentanoic Acid
Based on the chemical structure of 4-Oxo-5,5-diphenylpentanoic acid and data from analogous 4-aryl-4-oxobutanoic acid amides, we propose that this compound functions as a reversible, competitive inhibitor that targets the active site of Calpain I[7].
Active Site-Directed Inhibition
The molecular architecture of 4-Oxo-5,5-diphenylpentanoic acid features a keto-acid "warhead" and a diphenyl "scaffold". This structure suggests a mechanism of action centered on interaction with the catalytic machinery of the Calpain I active site. Small-molecule calpain inhibitors frequently employ an electrophilic functional group, or "warhead," to interact with the nucleophilic cysteine residue in the enzyme's active site[3]. The keto group of 4-Oxo-5,5-diphenylpentanoic acid is hypothesized to be the primary interacting moiety.
Hypothetical Binding Interactions
The proposed binding model for 4-Oxo-5,5-diphenylpentanoic acid within the Calpain I active site involves a series of non-covalent interactions:
Interaction with the Catalytic Dyad: The ketone carbonyl of the inhibitor is positioned to form a hydrogen bond with the imidazole ring of the active site Histidine residue. This interaction would mimic the tetrahedral intermediate formed during substrate hydrolysis and stabilize the inhibitor within the active site.
Hydrophobic Interactions: The two phenyl groups of the inhibitor are predicted to occupy the S2 and S3 subsites of the calpain active site, which are known to accommodate hydrophobic residues of the substrate. These van der Waals interactions would significantly contribute to the binding affinity.
Carboxylate Interaction: The terminal carboxylic acid moiety of the inhibitor can form ionic or hydrogen bonds with positively charged or polar residues at the entrance of the active site cleft, further anchoring the molecule.
This multi-point interaction model suggests a competitive mode of inhibition, where 4-Oxo-5,5-diphenylpentanoic acid directly competes with endogenous substrates for binding to the active site.
Visualization of the Proposed Binding Mode
The following diagram, generated using the DOT language for Graphviz, illustrates the hypothetical binding of 4-Oxo-5,5-diphenylpentanoic acid within the active site of Calpain I.
Workflow for the mechanistic characterization of 4-Oxo-5,5-diphenylpentanoic acid.
Quantitative Data Summary
The following table serves as a template for summarizing the key quantitative parameters that would be obtained from the experimental protocols described above.
Parameter
4-Oxo-5,5-diphenylpentanoic acid
Positive Control (e.g., Calpeptin)
IC50 (µM) vs. Calpain I
To be determined
Literature Value
Mode of Inhibition
To be determined
Competitive
Ki (µM)
To be determined
Literature Value
IC50 (µM) vs. Cathepsin B
To be determined
Literature Value
IC50 (µM) vs. Cathepsin L
To be determined
Literature Value
Selectivity Index (Cathepsin B/Calpain I)
To be determined
Calculated Value
Selectivity Index (Cathepsin L/Calpain I)
To be determined
Calculated Value
Synthesis of 4-Oxo-5,5-diphenylpentanoic acid
Proposed Synthetic Route:
Friedel-Crafts Acylation: Benzene can be reacted with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form 4-oxo-4-phenylbutanoic acid.
Grignard Reaction: The ketone of 4-oxo-4-phenylbutanoic acid can be reacted with a phenylmagnesium bromide Grignard reagent. This would be followed by an acidic workup to yield 4-hydroxy-4,5-diphenylpentanoic acid.
Oxidation: The secondary alcohol can then be oxidized to a ketone using a suitable oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to yield the final product, 4-Oxo-5,5-diphenylpentanoic acid.
Note: The actual synthesis would require optimization of reaction conditions and purification of intermediates.
Conclusion
While further direct experimental validation is necessary, the available evidence from structurally related compounds strongly suggests that 4-Oxo-5,5-diphenylpentanoic acid is a promising candidate as a reversible, competitive inhibitor of Calpain I. Its chemical structure is well-suited for interaction with the active site of the enzyme. The experimental protocols detailed in this guide provide a clear and robust pathway for the comprehensive characterization of its inhibitory mechanism, potency, and specificity. The elucidation of these parameters is a critical step in the development of this molecule as a potential therapeutic agent for the treatment of calpain-mediated pathologies.
References
Baudry, M., & Bi, X. (2016). Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration. Trends in neurosciences, 39(4), 235-245. [Link]
Campbell, R. L., & Davies, P. L. (2012). Structure-function relationships in calpains. Biochemical Journal, 447(3), 335-351. [Link]
Donkor, I. O. (2011). Calpain inhibitors. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. [Link]
Goll, D. E., Thompson, V. F., Li, H., Wei, W., & Cong, J. (2003). The calpain system. Physiological reviews, 83(3), 731-801. [Link]
Lee, M. S., & Jeong, J. H. (2009). Design and synthesis of 4-aryl-4-oxobutanoic acid amides as calpain inhibitors. Bioorganic & medicinal chemistry letters, 19(2), 470-473. [Link]
Moldoveanu, T., Hosfield, C. M., Lim, D., Elce, J. S., Jia, Z., & Davies, P. L. (2002). A Ca(2+) switch aligns the active site of calpain. Cell, 108(5), 649-660. [Link]
Ono, Y., & Sorimachi, H. (2012). Calpains: an elaborate proteolytic system. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1824(1), 224-236. [Link]
Strobl, S., Fernandez-Catalan, C., Braun, M., Huber, R., Masumoto, H., Nakagawa, K., ... & Bode, W. (2000). The crystal structure of calcium-free human m-calpain suggests an electrostatic switch mechanism for activation by calcium. Proceedings of the National Academy of Sciences, 97(2), 588-592. [Link]
RCSB Protein Data Bank. 1KXR: Crystal Structure of Calcium-Bound Protease Core of Calpain I. [Link]
M-CSA: Mechanism and Catalytic Site Atlas. Calpain-2. [Link]
Patsnap Synapse. What are Calpain1/2 inhibitors and how do they work?[Link]
An In-Depth Technical Guide to the In Vitro Stability Profiling of 4-Oxo-5,5-diphenylpentanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential in vitro stability assays critical for the preclinical assessment of 4-Oxo-5,5-diphenylpentano...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential in vitro stability assays critical for the preclinical assessment of 4-Oxo-5,5-diphenylpentanoic acid derivatives. As a Senior Application Scientist, the following content is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a robust and logically sound approach to stability profiling.
Section 1: The Imperative of In Vitro Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its pharmacokinetic properties.[1] A molecule's stability in various biological environments dictates its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its efficacy and safety. For the chemical class of 4-Oxo-5,5-diphenylpentanoic acid derivatives, which possess a carboxylic acid moiety, understanding their in vitro stability is of paramount importance.[2] Carboxylic acids are known to be susceptible to specific metabolic pathways and can exhibit pH-dependent stability, making a thorough in vitro evaluation a critical step in identifying viable drug candidates.[2][3]
This guide will delve into the three pillars of in vitro stability assessment:
Metabolic Stability: Evaluating the susceptibility of the derivatives to enzymatic degradation, primarily by the liver.
Plasma Stability: Assessing the compound's stability in blood plasma, where it will circulate upon administration.
Chemical Stability: Determining the intrinsic stability of the molecule under various pH and buffer conditions.
Section 2: Metabolic Stability Assessment
Metabolism is a primary mechanism of drug clearance, predominantly occurring in the liver.[4] The in vitro metabolic stability of a compound provides an early indication of its likely in vivo half-life and helps in predicting hepatic clearance.[4][5][6] For 4-Oxo-5,5-diphenylpentanoic acid derivatives, the presence of the diphenyl moiety and the carboxylic acid group suggests potential sites for oxidative metabolism and conjugation reactions.
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, the major players in Phase I metabolism.[4] This assay is a cost-effective and high-throughput method for early-stage lead optimization.[4]
Causality Behind Experimental Choices:
NADPH Cofactor: The inclusion of NADPH is essential as it is the primary electron donor for CYP-mediated reactions.[7] A control incubation without NADPH is crucial to distinguish between enzymatic degradation and chemical instability.[7]
Protein Concentration and Incubation Time: The concentration of microsomal protein and the incubation duration are optimized to ensure that the depletion of the test compound is quantifiable and within the linear range of the assay.[7]
Internal Standard: The use of an internal standard in the analytical phase (typically LC-MS/MS) corrects for variations in sample processing and instrument response.[4]
Experimental Protocol: Microsomal Stability Assay
Preparation of Reagents:
Prepare a stock solution of the 4-Oxo-5,5-diphenylpentanoic acid derivative (e.g., 10 mM in DMSO).
Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[8]
Prepare an NADPH regenerating system solution in phosphate buffer.[9]
Incubation:
Pre-warm the microsomal suspension at 37°C for 5-10 minutes.[8]
Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system to the pre-warmed microsomes.[9]
Incubate the reaction mixture at 37°C with gentle shaking.
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[7]
Reaction Termination and Sample Preparation:
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.[4][9] This step precipitates the proteins and halts enzymatic activity.
Vortex the samples and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.[9]
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
Data Analysis:
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
Plot the natural logarithm of the percentage of the remaining compound against time.
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.[4][6]
Data Presentation: Microsomal Stability
Derivative
t½ (min)
CLint (µL/min/mg protein)
Compound A
45.2
15.3
Compound B
15.8
43.9
Verapamil (Control)
12.5
55.4
Visualization: Microsomal Stability Workflow
Caption: Workflow for the liver microsomal stability assay.
Hepatocyte Stability Assay
While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of enzymes and cofactors present in intact liver cells, particularly for Phase II conjugation reactions.[6] Hepatocytes, therefore, provide a more complete picture of hepatic metabolism.[5][6] For carboxylic acid-containing compounds like the 4-Oxo-5,5-diphenylpentanoic acid derivatives, glucuronidation is a likely metabolic pathway, making hepatocyte assays particularly relevant.[10][11]
Experimental Protocol: Hepatocyte Stability Assay
Hepatocyte Preparation:
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
Determine cell viability (e.g., using trypan blue exclusion) and dilute the cell suspension to the desired density (e.g., 1 x 10^6 viable cells/mL) in pre-warmed incubation medium.[12]
Incubation:
Add the hepatocyte suspension to a multi-well plate.[12]
Add the test compound (final concentration typically 1 µM) to the wells.
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.[12]
At specified time points, collect aliquots of the cell suspension.
Sample Processing and Analysis:
Terminate the reaction and lyse the cells by adding ice-cold acetonitrile.
Process the samples as described for the microsomal assay (centrifugation and analysis of the supernatant).
Data Analysis:
Calculate the rate of disappearance of the parent compound to determine the half-life and intrinsic clearance in hepatocytes.[12]
Section 3: Plasma Stability
Assessing the stability of a drug candidate in plasma is crucial, as it is the primary medium for drug transport in the body. Instability in plasma can lead to a shorter than expected in vivo half-life and the formation of potentially inactive or toxic metabolites.[13] Carboxylic acid derivatives can be susceptible to hydrolysis by plasma esterases.[13]
Causality Behind Experimental Choices:
Species Selection: Plasma from different species (e.g., human, rat, mouse, dog) should be tested to identify potential species differences in enzymatic activity.[14]
Anticoagulant: The choice of anticoagulant (e.g., heparin, EDTA) can influence the results and should be consistent.
Temperature: The incubation is performed at 37°C to mimic physiological conditions.[15]
Experimental Protocol: Plasma Stability Assay
Preparation:
Thaw frozen plasma (human and other relevant species) at 37°C.
Prepare a stock solution of the test compound.
Incubation:
Spike the test compound into the plasma to achieve the desired final concentration (e.g., 1 µM).
Incubate the samples at 37°C.
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.
Sample Processing:
Stop the reaction by protein precipitation with a cold organic solvent like acetonitrile.[15]
Centrifuge the samples to remove precipitated proteins.
Analysis:
Analyze the supernatant for the parent compound concentration using LC-MS/MS.
Determine the percentage of the compound remaining over time and calculate the half-life.
Data Presentation: Plasma Stability
Species
t½ (min)
Human
> 120
Rat
98.5
Mouse
110.2
Visualization: Plasma Stability Assessment Flow
Caption: Key steps in the in vitro plasma stability assay.
Section 4: Chemical Stability
The intrinsic chemical stability of a drug molecule is a fundamental property that can affect its shelf-life, formulation, and behavior in different physiological environments.[2] For 4-Oxo-5,5-diphenylpentanoic acid derivatives, the presence of the oxo group and the carboxylic acid suggests potential susceptibility to hydrolysis or other degradation pathways under different pH conditions.[16]
Causality Behind Experimental Choices:
pH Range: Testing stability at a range of pH values (e.g., pH 1.2 for stomach, pH 7.4 for blood, and a more basic pH) is important to understand the compound's stability throughout the gastrointestinal tract and in circulation.[2]
Buffer Composition: Different buffer systems can be used to mimic various physiological fluids. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice for simulating physiological conditions.[10]
Experimental Protocol: Chemical Stability Assay
Preparation:
Prepare buffers at the desired pH values (e.g., pH 1.2, 7.4, 9.0).
Prepare a stock solution of the test compound.
Incubation:
Add the test compound to each buffer to the desired final concentration.
Incubate the solutions at a controlled temperature (e.g., 37°C).
Take samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
Analysis:
Directly analyze the samples (or after appropriate dilution) by LC-MS/MS to determine the concentration of the parent compound.
Calculate the degradation rate and half-life at each pH condition.
Data Presentation: Chemical Stability
pH
t½ (hours)
1.2
> 24
7.4
> 24
9.0
18.6
Section 5: The Role of Plasma Protein Binding
While not a direct measure of stability, plasma protein binding (PPB) is a critical parameter that influences a drug's distribution and clearance, and thus its apparent stability and half-life in vivo.[17] The unbound fraction of a drug is what is available to interact with its target and to be metabolized and cleared.[17] Carboxylic acids often exhibit significant binding to plasma proteins, particularly albumin.
Experimental Method: Equilibrium Dialysis
Equilibrium dialysis is the gold standard for determining PPB. It involves separating a plasma sample containing the drug from a drug-free buffer by a semi-permeable membrane. The drug is allowed to equilibrate across the membrane, and the concentrations in the plasma and buffer compartments are then measured to determine the unbound fraction.
Section 6: Synthesizing the Data for Decision Making
The data generated from these in vitro stability assays provide a comprehensive profile of a 4-Oxo-5,5-diphenylpentanoic acid derivative's likely behavior in vivo.
High microsomal and hepatocyte stability suggests a lower probability of rapid hepatic clearance and potentially a longer in vivo half-life.
Good plasma stability indicates that the compound is not rapidly degraded in circulation.
Robust chemical stability , particularly at physiological pH, is essential for a viable drug candidate.
By integrating these findings with plasma protein binding data, researchers can build a robust pharmacokinetic model to predict the in vivo disposition of their compounds and make informed decisions about which derivatives to advance in the drug discovery pipeline.[1]
References
Sawamura, R., et al. (2010). Predictability of idiosyncratic drug toxicity risk for carboxylic acid-containing drugs based on the chemical stability of acyl glucuronide. Drug Metabolism and Disposition, 38(10), 1843-1850. [Link]
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Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Retrieved from [Link]
Kliachyna, M., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4976–4980. [Link]
Sari, A. N., & Kumar, A. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]
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ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs.... Retrieved from [Link]
Bailey, M. J., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 28(12), 2333–2341. [Link]
Li, C., et al. (2012). Capture hydrolysis signals in the microsomal stability assay: molecular mechanisms of the alkyl ester drug and prodrug metabolism. Molecular BioSystems, 8(2), 527-534. [Link]
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Roy, D., & Klein, R. A. (2003). Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study. The Journal of Organic Chemistry, 68(23), 8939–8948. [Link]
Minde, D.-P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
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Singh, S. S., et al. (2005). Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its application to a pharmacokinetic study. Journal of Chromatography B, 821(2), 173-180. [Link]
Nordeman, P., et al. (2018). Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. ACS Medicinal Chemistry Letters, 9(12), 1222–1227. [Link]
Das, S., et al. (2025). Carboxylate and coordination influence on the formation of an active RuV Oxo species. Dalton Transactions. [Link]
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Kim, I., & Amidon, G. L. (2001). Phenylpropionic acid-based cyclic prodrugs of opioid peptides that exhibit metabolic stability to peptidases and excellent cellular permeation. Journal of Pharmaceutical Sciences, 90(11), 1845-1853. [Link]
LinkedIn. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]
bioRxiv. (2025). Plasma Protein Binding as an Optimizable Parameter for In Vivo Efficacy. [Link]
National Center for Biotechnology Information. (n.d.). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. Retrieved from [Link]
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Lund, L., et al. (1971). Plasma protein binding, plasma concentrations, and effects of diphenylhydantoin in man. Annals of the New York Academy of Sciences, 179, 723-728. [Link]
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The Pharmacokinetic Profile of 4-Oxo-5,5-diphenylpentanoic Acid Compounds: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview of the core pharmacokinetic properties of 4-oxo-5,5-diphenylpentanoic acid and its analogous compounds. Designed for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth technical overview of the core pharmacokinetic properties of 4-oxo-5,5-diphenylpentanoic acid and its analogous compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols to explain the causal relationships behind experimental design and data interpretation. By synthesizing established principles of drug metabolism and pharmacokinetics (DMPK) with data from structurally related compounds, this guide aims to be a self-validating resource for the preclinical assessment of this chemical series.
Introduction: The Therapeutic Potential and Pharmacokinetic Challenges of Diphenylalkanoic Acid Derivatives
Compounds centered around a diphenylalkanoic acid scaffold have shown promise in various therapeutic areas, often as non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the diphenyl moiety and a flexible acid chain are key pharmacophoric features. However, these same features present distinct pharmacokinetic challenges, including potential for high plasma protein binding, extensive metabolism, and the formation of active metabolites. A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this class of compounds is therefore critical for successful drug development. This guide will use fenbufen (γ-oxo-[1,1'-biphenyl]-4-butanoic acid), a close structural analog, as a primary reference to predict and understand the pharmacokinetic behavior of 4-oxo-5,5-diphenylpentanoic acid.
Predicted Physicochemical Properties and their Influence on ADME
The physicochemical properties of a drug candidate are foundational to its pharmacokinetic profile. For 4-oxo-5,5-diphenylpentanoic acid, we can predict the following characteristics and their implications:
Property
Predicted Value/Characteristic
Implication for Pharmacokinetics
Molecular Weight
~282.3 g/mol
Within the range for good oral absorption (Lipinski's Rule of Five).
LogP (Lipophilicity)
Moderately lipophilic
Facilitates membrane permeation for absorption but may lead to higher plasma protein binding and hepatic metabolism.
pKa
Acidic (due to the carboxylic acid)
Ionization state will vary in different physiological compartments, influencing solubility and transport.
Aqueous Solubility
Low, particularly at acidic pH
May present challenges for oral formulation and could limit dissolution rate-dependent absorption.
The low aqueous solubility, a common feature of this class of compounds, necessitates careful formulation strategies to ensure adequate bioavailability. For instance, fenbufen is noted for its low water solubility at low pH.[1]
Absorption: From Administration to Systemic Circulation
For orally administered drugs, absorption is a multi-step process involving dissolution, permeation across the gastrointestinal membrane, and first-pass metabolism.
Oral Bioavailability
Based on its structural properties, 4-oxo-5,5-diphenylpentanoic acid is expected to be absorbed from the gastrointestinal tract. Fenbufen, for example, is rapidly and extensively absorbed, with at least 78% of an oral dose being absorbed.[2] However, the rate of absorption can be influenced by factors such as food, which has been shown to reduce the rate but not the extent of fenbufen absorption.[2]
Permeability
The moderate lipophilicity of the diphenylpentanoic acid structure suggests good passive diffusion across the intestinal epithelium. In vitro permeability assays are essential to confirm this and to investigate the potential for active transport or efflux.
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated monolayer that mimics the intestinal epithelium.
Compound Application: The test compound is added to the apical (A) side of the monolayer.
Sampling: Samples are taken from the basolateral (B) side at various time points.
Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated. A high Papp value is indicative of good intestinal permeability.
Distribution: Reaching the Target Tissues
Once in the systemic circulation, a drug's distribution to its target tissues is governed by its binding to plasma proteins and its ability to cross biological membranes.
Plasma Protein Binding
Compounds with a diphenyl moiety and a carboxylic acid group often exhibit high affinity for plasma proteins, particularly albumin. Fenbufen and its metabolites, for instance, are highly bound to human serum proteins (>98%).[2] High plasma protein binding can limit the free fraction of the drug available to exert its pharmacological effect and to be cleared from the body.
Apparatus Setup: A two-chamber equilibrium dialysis apparatus is used, with a semi-permeable membrane separating the chambers.
Sample Preparation: One chamber is filled with plasma spiked with the test compound, and the other with a protein-free buffer.
Equilibration: The apparatus is incubated until equilibrium is reached.
Quantification: The concentration of the compound in both chambers is measured by LC-MS/MS.
Calculation: The percentage of bound and unbound drug is calculated.
Metabolism: Biotransformation and the Formation of Active Metabolites
Metabolism is a critical determinant of a drug's half-life and can lead to the formation of metabolites with altered pharmacological activity or toxicity. For 4-oxo-5,5-diphenylpentanoic acid, metabolism is expected to be a major route of elimination, primarily occurring in the liver.
Predicted Metabolic Pathways
Based on the metabolism of fenbufen, two major metabolic pathways can be predicted for 4-oxo-5,5-diphenylpentanoic acid:
Reduction of the Ketone: The 4-oxo group is susceptible to reduction to a hydroxyl group, forming a hydroxy-diphenylpentanoic acid metabolite.
Hydroxylation of the Diphenyl Rings: The phenyl rings can be hydroxylated, typically at the 4'-position.
Fenbufen is a prodrug that is metabolized to its active form, biphenylacetic acid.[1] It is also metabolized to γ-hydroxy(1,1'-biphenyl)-4-butanoic acid.[2][3] Further hydroxylation of the biphenyl ring is also observed.[2]
Caption: Predicted metabolic pathways of 4-oxo-5,5-diphenylpentanoic acid.
In Vitro Metabolic Stability
Assessing the metabolic stability of a compound in liver microsomes or hepatocytes provides an early indication of its likely in vivo clearance.
Incubation: The test compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes).
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Quenching: The reaction is stopped by adding a cold organic solvent.
Quantification: The remaining concentration of the parent compound is measured by LC-MS/MS.
Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.
Excretion: The Final Elimination from the Body
The parent drug and its metabolites are ultimately eliminated from the body, primarily through urine and feces. For fenbufen, excretion is mainly via the urine as conjugated metabolites.[3]
In Vivo Pharmacokinetic Profile: A Holistic View
In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate.
Key Pharmacokinetic Parameters
The following table presents a hypothetical, yet plausible, in vivo pharmacokinetic profile for 4-oxo-5,5-diphenylpentanoic acid, benchmarked against the known data for fenbufen.
Experimental Workflow for an In Vivo Pharmacokinetic Study
Caption: A typical workflow for an in vivo pharmacokinetic study.
Conclusion: A Roadmap for the Preclinical Development of 4-Oxo-5,5-diphenylpentanoic Acid Compounds
The pharmacokinetic properties of 4-oxo-5,5-diphenylpentanoic acid and its derivatives are likely to be characterized by good oral absorption, high plasma protein binding, and extensive hepatic metabolism involving reduction of the ketone and hydroxylation of the aromatic rings. The potential for the formation of active metabolites, as seen with the prodrug fenbufen, is a critical consideration that warrants thorough investigation. The experimental protocols and predictive insights provided in this guide offer a robust framework for the systematic evaluation of this chemical series, enabling data-driven decisions to advance promising candidates towards clinical development.
References
Chiccarelli, F. S., Eisner, H. J., & Van Lear, G. E. (1980). Metabolic and pharmacokinetic studies with fenbufen in man. Arzneimittel-Forschung, 30(4a), 728-735.
DrugInfoSys.com. Fenbufen - Drug Monograph. Available from: [Link]
Medical Dialogues. (2023, June 30). Fenbufen: Indications, Uses, Dosage, Drugs Interactions, Side effects. Available from: [Link]
Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Fenbufen. Asian Journal of Biochemistry, 2(1), 50-57. Available from: [Link]
A Preliminary Toxicity Investigation of 4-Oxo-5,5-diphenylpentanoic acid: An In-depth Technical Guide
For the attention of: Researchers, scientists, and drug development professionals. Abstract: This guide provides a comprehensive framework for conducting a preliminary toxicity investigation of the novel compound, 4-Oxo-...
Author: BenchChem Technical Support Team. Date: April 2026
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for conducting a preliminary toxicity investigation of the novel compound, 4-Oxo-5,5-diphenylpentanoic acid. In the absence of specific toxicological data for this molecule, this document outlines a logical, multi-tiered approach based on established principles of preclinical safety assessment. The protocols and methodologies described herein are designed to provide a foundational understanding of the compound's potential cytotoxic, genotoxic, and acute systemic effects, thereby guiding future drug development decisions. This guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity and reproducibility.
Introduction and Rationale
The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent upon a thorough evaluation of its safety profile. Early-stage toxicity screening is paramount to de-risk drug development programs, saving valuable time and resources by identifying compounds with unfavorable safety characteristics at the outset.[1] This guide focuses on 4-Oxo-5,5-diphenylpentanoic acid, a compound for which, to date, no public toxicity data is available.
The structure of 4-Oxo-5,5-diphenylpentanoic acid, featuring a diphenylmethane moiety, warrants a systematic toxicological evaluation. While the diphenylmethane group is present in various approved drugs, its metabolic fate can influence a compound's safety profile. Metabolism of diphenylmethane in rats has been shown to yield benzhydrol, and 2- and 4-hydroxydiphenyl-methane, which are then excreted in urine and feces as conjugates.[2] Understanding the potential for bioactivation to reactive metabolites is a key consideration in the safety assessment of any new molecule.
This guide will detail a tiered approach to the preliminary toxicity investigation, commencing with in vitro assays to assess cytotoxicity and genotoxicity, followed by an in vivo acute oral toxicity study. This progression allows for a cost-effective and ethical evaluation, using animal studies only when sufficient in vitro data justifies the advancement of the compound.
In Vitro Toxicity Assessment: The First Line of Inquiry
In vitro assays are indispensable tools in early preclinical development for assessing a compound's potential to cause harm to cells.[1][3] They offer a high-throughput and cost-effective means to prioritize candidates and identify potential liabilities before committing to more extensive and resource-intensive in vivo studies.[4]
Cytotoxicity Assays: Gauging the Impact on Cell Viability
Cytotoxicity assays are designed to measure the degree to which a substance can cause damage to cells.[5] A primary indicator of cytotoxicity is the reduction in cell viability, which can be assessed through various endpoints, including metabolic activity and membrane integrity.[6]
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare a stock solution of 4-Oxo-5,5-diphenylpentanoic acid in a suitable solvent (e.g., DMSO). Serially dilute the compound to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 24, 48, and 72 hours. Include vehicle control (DMSO) and untreated control wells.
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Expected Outcome of MTT Assay
Concentration (µM)
% Cell Viability (Mean ± SD)
Vehicle Control
100 ± 5.2
0.1
98.7 ± 4.8
1
95.3 ± 6.1
10
82.1 ± 7.3
50
45.9 ± 5.9
100
15.2 ± 3.4
Genotoxicity Assays: Assessing the Potential for Genetic Damage
Genotoxicity testing is a critical component of preclinical safety assessment, as it evaluates the potential of a compound to damage genetic material.[7][8][9] Such damage can lead to mutations and potentially cancer.[8][9] A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies.[10]
The Ames test is a widely used method to identify substances that can produce genetic damage that leads to gene mutations.[9][10] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid, histidine. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Experimental Workflow: Ames Test
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
In Vivo Acute Toxicity Assessment: A Step Towards Systemic Understanding
Should 4-Oxo-5,5-diphenylpentanoic acid demonstrate an acceptable in vitro safety profile, the next logical step is to evaluate its effects in a living organism. Acute systemic toxicity studies provide information on the potential health hazards that may arise from a single, short-term exposure to a substance.[11][12]
The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals to classify a substance based on its acute oral toxicity.[12][13] This method is a refinement of the classical LD₅₀ test and significantly reduces the number of animals required.[13]
Animal Selection: Use healthy, young adult female rats (the more sensitive sex is generally used).
Housing and Acclimatization: House the animals in appropriate conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum. Acclimatize the animals for at least 5 days before the study.
Dose Formulation: Prepare a formulation of 4-Oxo-5,5-diphenylpentanoic acid in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The concentration should be such that the required dose can be administered in a volume not exceeding 1 mL/100g of body weight for aqueous solutions.[12]
Dosing Procedure: Administer the compound orally by gavage to a group of 3 animals at a starting dose of 300 mg/kg. The choice of the starting dose is based on the GHS classification system.
Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
Stepwise Procedure:
If no mortality is observed at the starting dose, proceed to the next higher dose level (2000 mg/kg) in another group of 3 animals.
If mortality is observed, the experiment is repeated at a lower dose level (50 mg/kg).
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
Data Presentation: Sample Outcome of Acute Oral Toxicity Study (OECD 423)
Dose (mg/kg)
Number of Animals
Mortality
Clinical Signs
Body Weight Change
300
3
0/3
No significant signs
Normal gain
2000
3
1/3
Lethargy, piloerection
Weight loss in survivors
Based on this sample data, further testing at a lower dose would be warranted to refine the toxicity classification.
Experimental Workflow: Acute Oral Toxicity Study (OECD 423)
Caption: Stepwise procedure for the Acute Oral Toxicity study (OECD 423).
Conclusion and Future Directions
This guide has outlined a foundational strategy for the preliminary toxicity investigation of 4-Oxo-5,5-diphenylpentanoic acid. The described in vitro and in vivo studies will provide crucial initial data on the compound's cytotoxic, genotoxic, and acute systemic toxicity potential. The results of these studies will be instrumental in making an informed decision about the continued development of this molecule. A favorable outcome from this preliminary screen would warrant further, more detailed toxicological evaluations, including repeat-dose toxicity studies and a more comprehensive assessment of its metabolic profile.
References
WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.
Miltenyi Biotec. Genotoxicity testing for drug development.
Alfa Cytology. In Vitro Cytotoxicity Assay.
Creative Biolabs. In Vitro Genotoxicity Study.
Elveflow. (2025, January 17). Genotoxicity Testing: Insights, Applications, and Advanced Microfluidic Setups.
Joint Research Centre - European Commission. Acute Toxicity.
Charles River Laboratories. In Vivo Genotoxicity Assays.
PubMed. (2018). In Vitro Assays for Screening Small Molecules.
National Toxicology Program (NTP). (2001, December 17). OECD GUIDELINE FOR TESTING OF CHEMICALS - 423.
IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls.
(2023, September 13). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
OECD. (2002, February 8). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure.
National Toxicology Program. OECD Test Guideline 425.
The Untapped Potential of the 4-Oxo-5,5-diphenylpentanoic Acid Scaffold in Non-Peptide Inhibitor Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals A Senior Application Scientist's Perspective on a Versatile Core for Targeting Challenging Protein-Protein Interactions In the l...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Perspective on a Versatile Core for Targeting Challenging Protein-Protein Interactions
In the landscape of modern drug discovery, the pursuit of novel, potent, and selective small molecule inhibitors remains a paramount objective. While peptide-based therapeutics have their place, their inherent limitations in metabolic stability and oral bioavailability have propelled the exploration of non-peptide scaffolds.[1] This guide delves into the strategic value of the 4-Oxo-5,5-diphenylpentanoic acid core, a scaffold that, while not extensively documented, presents a compelling confluence of chemical features ripe for exploitation in the design of next-generation non-peptide inhibitors.
We will deconstruct this scaffold into its constituent pharmacophoric elements—the γ-keto acid and the gem-diphenyl group—to understand its potential from first principles. By examining the established roles of these motifs in successful inhibitor campaigns, we can build a strong rationale for the utility of the integrated scaffold and outline a roadmap for its application in drug discovery projects.
Deconstructing the Scaffold: A Tale of Two Pharmacophores
The power of the 4-Oxo-5,5-diphenylpentanoic acid scaffold lies in the synergistic interplay of its two primary structural motifs.
The γ-Keto Acid Moiety: A Versatile Tool for Enzyme Inhibition
The keto-acid functionality is a well-established pharmacophore in inhibitor design, particularly for enzymes that utilize divalent metal cations in their active sites or proceed through keto-enol tautomerization.[2][3]
Metal Chelation: Aryl diketo acids have proven effective in inhibiting Mg²⁺-dependent enzymes such as HIV-1 integrase and HCV-polymerase.[2] The keto-acid moiety can coordinate with the catalytic metal ion, disrupting the enzyme's catalytic cycle. This mechanism is also at the heart of potent inhibitors developed for M. tuberculosis malate synthase, where a phenyl-diketo acid (PDKA) scaffold demonstrated significant efficacy.[2]
Transition-State Mimicry: The carbonyl group can mimic the transition state of substrate hydrolysis or other enzymatic reactions. For instance, α-keto amides have been designed as effective, slow-binding inhibitors of various aminopeptidases.[4] Similarly, phenolic ketoacid derivatives have been shown to be slow and tight-binding inhibitors of dihydrodipicolinate synthase by mimicking a proposed enzymatic intermediate.[5]
The Gem-Diphenyl Group: A Rigid Scaffold for Protein-Protein Interaction Interfaces
The presence of two phenyl groups on the same carbon atom (a gem-diphenyl or benzhydryl group) confers a unique set of properties that are highly advantageous for targeting the large, often shallow, and hydrophobic surfaces of protein-protein interactions (PPIs).
Hydrophobic Interactions and Structural Rigidity: The diphenylmethane and benzophenone (diphenyl ketone) scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous bioactive compounds.[6][7][8] The two phenyl rings provide a rigid, three-dimensional structure that can effectively occupy hydrophobic pockets on a protein surface. This is a key strategy for disrupting PPIs, which are often mediated by hydrophobic residues.[9]
Scaffold for Diverse Functionality: The phenyl rings can be readily functionalized to introduce additional binding interactions, such as hydrogen bond donors/acceptors or charged groups, allowing for the fine-tuning of potency and selectivity. This has been demonstrated in the development of terphenyl-based inhibitors of the PD-1/PD-L1 interaction, where a rigidified biphenyl structure led to potent small molecule inhibitors.[10][11]
Synergistic Potential and a Hypothetical Application Workflow
The combination of the γ-keto acid and the gem-diphenyl group in a single molecule creates a scaffold with the potential to simultaneously chelate a key metal ion or mimic a transition state while also engaging with a hydrophobic PPI interface. This dual-functionality makes it an intriguing candidate for enzymes where a PPI event is coupled to catalysis.
The logical flow for leveraging this scaffold in a drug discovery campaign is outlined below.
Molecular weight, logP, and CAS registry data for 4-Oxo-5,5-diphenylpentanoic acid
An In-depth Technical Guide to 4-Oxo-5,5-diphenylpentanoic acid For Researchers, Scientists, and Drug Development Professionals Introduction 4-Oxo-5,5-diphenylpentanoic acid is a keto acid characterized by a pentanoic ac...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to 4-Oxo-5,5-diphenylpentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxo-5,5-diphenylpentanoic acid is a keto acid characterized by a pentanoic acid backbone with a ketone functional group at the fourth carbon and two phenyl substituents at the fifth carbon. While specific research and applications for this particular molecule are not widely documented in publicly available literature, its structural motifs—a gamma-keto acid and a gem-diphenyl group—are of significant interest in medicinal chemistry and organic synthesis. Gamma-keto acids are pivotal intermediates in various metabolic pathways and can serve as versatile synthons for the preparation of a wide range of heterocyclic and carbocyclic compounds. The gem-diphenyl moiety can impart unique conformational constraints and lipophilicity to a molecule, which can be advantageous in the design of bioactive compounds by enhancing interactions with biological targets.
This guide provides a theoretical and practical framework for understanding the core physicochemical properties of 4-Oxo-5,5-diphenylpentanoic acid, a proposed synthetic route, and standard protocols for its characterization. Due to the limited availability of experimental data for this specific compound, some of the presented information is based on calculations, predictions, and analogies to structurally related molecules.
Physicochemical Properties
The molecular structure of 4-Oxo-5,5-diphenylpentanoic acid dictates its physical and chemical behavior. A summary of its key predicted and calculated properties is provided below.
Property
Value
Method
Molecular Formula
C₁₇H₁₆O₃
-
Molecular Weight
268.31 g/mol
Calculation
LogP (Predicted)
3.1
Prediction
CAS Registry Number
Not Found
Database Search
Molecular Weight: The molecular weight is calculated based on the atomic masses of its constituent elements: 17 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms.[1][][3][4]
LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties.[5] For 4-Oxo-5,5-diphenylpentanoic acid, a predicted LogP of approximately 3.1 suggests that the compound is moderately lipophilic. This prediction is derived from computational models that analyze the contribution of the molecule's structural fragments.[6][7][8][9]
CAS Registry Number: A comprehensive search of major chemical databases did not yield a specific CAS Registry Number for 4-Oxo-5,5-diphenylpentanoic acid, indicating it is not a commonly registered or commercially available compound.
Proposed Synthesis Pathway
A plausible synthetic route to 4-Oxo-5,5-diphenylpentanoic acid could involve a Friedel-Crafts acylation followed by a Michael addition. This approach leverages readily available starting materials and well-established reaction mechanisms.
A potential synthesis could be a Claisen-Schmidt condensation between a suitable ketone and a substituted benzaldehyde.[10][11] Another approach involves the oxidation of a corresponding alcohol or hydrocarbon, which is a common method for preparing α-keto acids.[12]
Logical Flow of the Proposed Synthesis:
Caption: Proposed synthesis of 4-Oxo-5,5-diphenylpentanoic acid.
Experimental Protocols: Characterization
Once synthesized, the identity and purity of 4-Oxo-5,5-diphenylpentanoic acid would need to be confirmed through various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[13][14][15][16]
¹H NMR (Proton NMR):
Expected Chemical Shifts:
Aromatic Protons: A multiplet in the range of 7.0-7.5 ppm corresponding to the ten protons of the two phenyl groups.
Methine Proton (CH): A singlet or a narrowly split multiplet around 4.5-5.0 ppm for the proton at the C5 position.
Methylene Protons (CH₂): Two distinct multiplets corresponding to the methylene groups at the C2 and C3 positions, likely in the range of 2.0-3.0 ppm.
Carboxylic Acid Proton (OH): A broad singlet typically above 10 ppm, which is exchangeable with D₂O.
¹³C NMR (Carbon NMR):
Expected Chemical Shifts:
Carbonyl Carbon (C=O): A peak in the range of 200-210 ppm for the ketone and a peak around 170-180 ppm for the carboxylic acid.
Aromatic Carbons: Several peaks in the range of 125-145 ppm.
C5 Carbon: A peak around 50-60 ppm.
Methylene Carbons (C2 and C3): Peaks in the range of 30-40 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[17][18][19][20][21]
Expected Absorption Bands:
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
C=O Stretch (Ketone): A strong, sharp peak around 1715 cm⁻¹.
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700 cm⁻¹.
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and fragmentation pattern. For keto acids, derivatization is often employed to improve stability and ionization efficiency.[22][23][24][25][26]
Expected Results (Electrospray Ionization - ESI):
Negative Ion Mode: A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 267.31.
Positive Ion Mode: A peak corresponding to the protonated molecule [M+H]⁺ at m/z 269.31 or the sodium adduct [M+Na]⁺ at m/z 291.29.
Fragmentation: Fragmentation would likely involve the loss of H₂O, CO₂, and cleavage adjacent to the carbonyl groups.
Potential Applications in Drug Development
While no specific biological activities of 4-Oxo-5,5-diphenylpentanoic acid have been reported, its structural features suggest potential areas for investigation. The diarylpentanoid scaffold is found in a number of natural and synthetic compounds with a range of biological activities, including anti-inflammatory and anticancer properties. The keto-acid functionality can participate in various biological interactions and can be a target for enzymatic activity.
The gem-diphenyl group can serve as a hydrophobic anchor, promoting binding to protein targets with lipophilic pockets. The carboxylic acid provides a handle for forming salts to improve solubility or for prodrug strategies.
Conclusion
4-Oxo-5,5-diphenylpentanoic acid represents an interesting, though currently under-explored, chemical entity. This guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and a robust set of protocols for its characterization. The insights provided herein are intended to serve as a valuable resource for researchers and scientists interested in the synthesis and potential applications of this and related molecules in the field of drug discovery and development. Future studies are warranted to synthesize this compound and evaluate its biological activity.
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Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. The Royal Society of Chemistry. (2022).
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Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. MDPI. (2025).
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chrom
A Sustainable Approach for Synthesizing (R)
Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
A Simple, Yet Rapid and Effective Method for LogP Prediction of Dipeptides Based on Theoretical Descriptors (HMLP). SciSpace. (2011).
Structural Analysis of 4-Oxo-5,5-diphenylpentanoic Acid using ¹H and ¹³C NMR Spectroscopy
An In-depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the structural elucidation of 4-Oxo-5,5-diphenylpentanoic acid utilizing one-dimensional ¹H and ¹³C Nuclear Magnetic Resonanc...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the structural elucidation of 4-Oxo-5,5-diphenylpentanoic acid utilizing one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule with distinct functional groups—a carboxylic acid, a ketone, and a diphenylmethane moiety—its structure presents a perfect case study for the application of fundamental NMR principles. This document, intended for researchers and professionals in the fields of chemistry and drug development, delves into the theoretical prediction of its NMR spectra, outlines a robust experimental protocol for data acquisition, and provides a detailed interpretation of the spectral data. The causality behind chemical shifts, signal multiplicities, and carbon environments is explained to provide a deeper understanding beyond simple data reporting.
Molecular Structure and NMR Assignment Strategy
The structural confirmation of a synthesized molecule is paramount in chemical and pharmaceutical research. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. 4-Oxo-5,5-diphenylpentanoic acid possesses several key structural features that are readily identifiable by NMR. The strategy for its analysis involves a systematic assignment of each proton and carbon to its corresponding signal in the respective NMR spectra.
To facilitate this, we first present the molecular structure with a numbering system that will be used throughout this guide for spectral assignment.
Caption: Experimental workflow for NMR structural analysis.
Conclusion
The structural analysis of 4-Oxo-5,5-diphenylpentanoic acid by ¹H and ¹³C NMR spectroscopy is a straightforward yet powerful application of fundamental NMR principles. The distinct chemical environments of the protons and carbons within the molecule give rise to a predictable and interpretable set of signals. The deshielded regions of the spectra clearly indicate the presence of the carboxylic acid and ketone carbonyls, as well as the aromatic rings. The aliphatic chain provides characteristic splitting patterns and chemical shifts that confirm the connectivity of the molecular backbone. By following the detailed protocol and analytical strategy outlined in this guide, researchers can confidently verify the identity and purity of this compound, demonstrating the indispensable role of NMR spectroscopy in modern chemical science.
References
SpectraBase. (n.d.). Pentanoic acid, 6-ethyl-3-octyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved March 29, 2026, from [Link]
SpectraBase. (n.d.). Pentanoic acid, 5-[[4-(4-bromophenoxy)phenyl]amino]-5-oxo- - Optional[13C NMR]. Retrieved March 29, 2026, from [Link]
SpectraBase. (n.d.). Diphenylmethane - Optional[1H NMR] - Chemical Shifts. Retrieved March 29, 2026, from [Link]
Ba, H., & Laborie, M. P. (2010). Solid state two-dimensional NMR studies of polymeric diphenylmethane diisocyanate (PMDI) reaction in wood. Polymer Synergies.
Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. Retrieved March 29, 2026, from [Link]
Uddin, M. S., et al. (2021). Spectroscopic Studies of 6-Membered Lipoic Acid Derivative, 1,2,3-Trithiane-4-pentanoic Acid, and Its Characteristic Stereochemical Profiles. MDPI.
Celebre, G., De Luca, G., & Longeri, M. (2003). The conformational distribution in diphenylmethane determined by nuclear magnetic resonance spectroscopy of a sample dissolved in a nematic solvent. The Journal of Chemical Physics.
SpectraBase. (n.d.). Diphenylmethane - Optional[13C NMR] - Chemical Shifts. Retrieved March 29, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-5-phenylpentanoate. PubChem. Retrieved March 29, 2026, from [Link]
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved March 29, 2026, from [Link]
N/A. (n.d.). Interpreting NMR spectra. Retrieved March 29, 2026, from [Link]
LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved March 29, 2026, from [Link]
Wang, Y., et al. (2020).
Hidayat, H., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
SpectraBase. (n.d.). Pentanoic acid, 3-(diphenylphosphinyl)-4-oxo-, ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved March 29, 2026, from [Link]
Brown, D. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. Retrieved March 29, 2026, from [Link]
Liu, B., et al. (2016). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Pakistan Journal of Pharmaceutical Sciences.
Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved March 29, 2026, from [Link]
Foundational
Baseline solubility of 4-Oxo-5,5-diphenylpentanoic acid in common organic solvents
An In-depth Technical Guide to the Baseline Solubility of 4-Oxo-5,5-diphenylpentanoic acid Introduction: The Critical Role of Solubility in Pharmaceutical Sciences In the landscape of drug development and manufacturing,...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Baseline Solubility of 4-Oxo-5,5-diphenylpentanoic acid
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
In the landscape of drug development and manufacturing, the solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone property that dictates its path from laboratory synthesis to clinical efficacy.[1][2] Solubility influences bioavailability, processability, and the design of effective drug delivery systems.[3] An API must dissolve to be absorbed, making solubility a critical hurdle in formulation. For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's behavior in various solvents is not merely academic; it is a fundamental requirement for efficient process development, purification, and formulation.[1][2][3]
This guide provides an in-depth analysis of the baseline solubility of 4-Oxo-5,5-diphenylpentanoic acid. We will explore the theoretical underpinnings of its solubility, present a predictive solubility profile in common organic solvents, and detail the authoritative experimental methodology for its precise determination. The narrative synthesizes physicochemical principles with practical, field-proven protocols to offer a self-validating framework for your research.
Theoretical Framework: Predicting Solubility
The adage "like dissolves like" serves as a foundational principle in solubility science.[4] This concept posits that substances with similar polarities are more likely to be soluble in one another. The solubility of 4-Oxo-5,5-diphenylpentanoic acid is governed by a balance of its distinct structural features:
A Carboxylic Acid Group (-COOH): This is a highly polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. It imparts acidic properties and a tendency to dissolve in polar, protic solvents.
A Ketone Group (C=O): This is a polar, aprotic group that can act as a hydrogen bond acceptor.
Two Phenyl Groups (-C₆H₅): These are large, nonpolar, and hydrophobic aromatic rings. Their significant bulk contributes to van der Waals forces and favors interaction with nonpolar solvents.
The interplay of the polar carboxylic acid and ketone moieties with the nonpolar diphenyl groups makes 4-Oxo-5,5-diphenylpentanoic acid a molecule of intermediate polarity. Its solubility will be highest in solvents that can effectively solvate both its polar and nonpolar regions.
Predicted Baseline Solubility of 4-Oxo-5,5-diphenylpentanoic acid
While exhaustive experimental data for this specific compound is not publicly available, we can construct a robust, predictive solubility profile based on its structure and established chemical principles. The following table categorizes common organic solvents and provides an estimated solubility for 4-Oxo-5,5-diphenylpentanoic acid at ambient temperature (approx. 20-25°C).
Disclaimer: The following data is a scientifically-grounded prediction. It is imperative to experimentally verify these values using the protocol outlined in the subsequent section.
Solvent Class
Solvent
Predicted Solubility
Rationale
Aprotic Polar
Dimethyl Sulfoxide (DMSO)
Very High
Excellent hydrogen bond acceptor; effectively solvates a wide range of organic compounds.
Tetrahydrofuran (THF)
High
Intermediate polarity with ether oxygen that can accept hydrogen bonds, accommodating both polar and nonpolar features.
Dichloromethane (DCM)
High
A versatile solvent capable of dissolving many APIs; its moderate polarity can solvate the entire molecule effectively.[5]
Ethyl Acetate
Moderate to High
A moderately polar solvent that can engage in hydrogen bonding and solvate the phenyl rings.[5]
Acetone
Moderate
A polar aprotic solvent that can solvate the ketone and acid groups.[3]
Acetonitrile
Moderate
Its polarity is suitable for the polar functional groups, but it may be less effective at solvating the large nonpolar portion.
Protic Polar
Ethanol / Methanol
Moderate
The hydroxyl group can interact with the API's carboxylic acid, but the overall polarity might be too high for optimal solvation of the phenyl groups.
Water
Very Low
The molecule's large, hydrophobic diphenyl structure is expected to dominate, leading to poor solubility in a highly polar protic solvent like water.[6]
Nonpolar
Toluene
Low to Moderate
The aromatic nature of toluene can interact favorably with the phenyl rings, but it is a poor solvent for the polar carboxylic acid group.
Hexane / Heptane
Very Low
These nonpolar aliphatic solvents are unable to effectively solvate the polar carboxylic acid and ketone functional groups.[4][5]
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The definitive method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[4][7][8] This protocol is the industry standard for its reliability and accuracy.
Causality Behind Experimental Choices
Using Excess Solid: Adding an excess of the API ensures that the solvent becomes fully saturated, reaching a true equilibrium between the dissolved and undissolved states.[7]
Prolonged Equilibration: A duration of 24-72 hours with constant agitation is necessary to ensure the system reaches thermodynamic equilibrium, which is a state where the rate of dissolution equals the rate of precipitation.[4][7][8] Shorter times might only yield kinetic solubility, which can be misleading.
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance) is critical for reproducibility.[8][9]
Phase Separation: Centrifugation followed by filtration through a chemically inert (e.g., PTFE) filter is crucial to completely remove all undissolved solid particles without the filter itself absorbing the solute.[4][7]
HPLC Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its high sensitivity, specificity, and accuracy in determining the concentration of the dissolved API.[4][7]
Step-by-Step Methodology
Preparation: Add an excess amount of 4-Oxo-5,5-diphenylpentanoic acid to a known volume of the selected organic solvent in a sealed glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.
Equilibration: Place the vials in a temperature-controlled shaker bath. Agitate the samples at a constant temperature for 48-72 hours.[4][8]
Phase Separation:
Remove the vials and allow them to stand briefly.
Centrifuge the vials to pellet the excess solid.[4][7]
Carefully draw the supernatant and filter it through a 0.45 µm PTFE syringe filter into a clean HPLC vial. Pre-rinsing the filter with the saturated solution can prevent solute adsorption.[7]
Quantification:
Prepare a series of standard solutions of 4-Oxo-5,5-diphenylpentanoic acid of known concentrations.
Generate a calibration curve by analyzing these standards using a validated HPLC method.
Analyze the filtered sample solutions and determine the concentration of the API by interpolating from the calibration curve.[4]
Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature. A minimum of three replicate determinations should be performed for each solvent.[9]
Visualizing the Workflow
Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.
Conclusion
4-Oxo-5,5-diphenylpentanoic acid presents a classic solubility challenge due to its dual-nature structure, featuring both polar functional groups and significant nonpolar bulk. Our analysis predicts favorable solubility in aprotic polar solvents like DMSO, THF, and DCM, with moderate solubility in alcohols and lower polarity esters. Conversely, poor solubility is anticipated in highly polar aqueous media and nonpolar aliphatic solvents. This predictive guide serves as a critical starting point for experimental design. However, the complexity of molecular interactions necessitates empirical verification. The provided shake-flask protocol is the authoritative standard for generating the precise, reliable solubility data required to advance any research or drug development program.
References
General Experimental Protocol for Determining Solubility - Benchchem.
Key Considerations for Selecting Solvents in Drug Manufacturing - Purosolv.
Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC.
Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries.
API Solvents, Pharmaceutical Extraction Solvents - ChemPoint.com.
Can anyone tell me how to perform equilibrium solubility studies step by step practically? - ResearchGate.
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
Compound solubility measurements for early drug discovery | Computational Chemistry.
Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography | ACS Environmental Au - ACS Publications.
Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS - SciELO.
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
Experiment: Solubility of Organic & Inorganic Compounds.
TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - World Health Organization (WHO).
Laboratory protocol for synthesizing 4-Oxo-5,5-diphenylpentanoic acid
Here is a comprehensive, self-validating laboratory protocol for the synthesis of 4-oxo-5,5-diphenylpentanoic acid, designed for researchers and drug development professionals. Mechanistic Rationale and Synthetic Strateg...
Author: BenchChem Technical Support Team. Date: April 2026
Here is a comprehensive, self-validating laboratory protocol for the synthesis of 4-oxo-5,5-diphenylpentanoic acid, designed for researchers and drug development professionals.
Mechanistic Rationale and Synthetic Strategy
The synthesis of 4-oxo-5,5-diphenylpentanoic acid (a
γ
-keto acid) is achieved via a nucleophilic acyl substitution. The protocol relies on the generation of a highly stabilized diphenylmethyl carbanion, followed by its controlled reaction with succinic anhydride.
Diphenylmethane possesses a relatively acidic methylene group (
pKa≈32
), which allows it to be quantitatively deprotonated by n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF)[1]. The resulting diphenylmethyllithium species is highly nucleophilic. When introduced to succinic anhydride at cryogenic temperatures (-78 °C), the carbanion attacks the electrophilic carbonyl carbon, opening the anhydride ring[2].
Causality in Experimental Design:
Temperature Control (-78 °C): The cryogenic temperature is strictly required during the electrophilic addition to stabilize the tetrahedral lithium alkoxide intermediate. If the reaction is run at room temperature, the intermediate collapses prematurely into a ketone, which can undergo a secondary nucleophilic attack by another equivalent of diphenylmethyllithium, leading to a tertiary alcohol byproduct.
Visual Validation: The deprotonation of diphenylmethane produces a characteristic deep orange-red solution[3]. The dissipation of this color upon the addition of succinic anhydride serves as an intrinsic, real-time indicator of reaction progress.
Synthetic Workflow
Synthetic workflow for 4-oxo-5,5-diphenylpentanoic acid via carbanion acylation.
Quantitative Materials & Reagents
Note: The following stoichiometry is optimized for a 10.0 mmol scale reaction.
Reagent
MW ( g/mol )
Eq.
Amount
Role
Hazard Profile
Diphenylmethane
168.24
1.0
1.68 g (10.0 mmol)
Starting Material
Irritant
n-Butyllithium (2.5 M in hexanes)
64.06
1.05
4.2 mL (10.5 mmol)
Base
Pyrophoric, Moisture-sensitive
Succinic Anhydride
100.07
1.1
1.10 g (11.0 mmol)
Electrophile
Corrosive, Irritant
Tetrahydrofuran (Anhydrous)
72.11
-
30 mL (Total)
Solvent
Flammable, Peroxide former
1 M Hydrochloric Acid
36.46
Excess
20 mL
Quenching Agent
Corrosive
Ethyl Acetate (EtOAc)
88.11
-
60 mL
Extraction Solvent
Flammable
Step-by-Step Experimental Protocol
Phase 1: Generation of Diphenylmethyllithium
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon gas inlet. Maintain a positive pressure of argon throughout the reaction.
Substrate Dissolution: Charge the flask with diphenylmethane (1.68 g, 10.0 mmol) and anhydrous THF (20 mL).
Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.
Metalation: Slowly add n-butyllithium (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise via a gas-tight syringe over 10 minutes.
Self-Validation: A deep orange-red color will immediately develop, confirming the formation of the resonance-stabilized diphenylmethyl carbanion[3]. Slow addition is crucial to prevent localized exothermic spikes that degrade the solvent.
Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation[1].
Phase 2: Nucleophilic Acyl Substitution
Electrophile Preparation: In a separate flame-dried vial, dissolve succinic anhydride (1.10 g, 11.0 mmol) in anhydrous THF (10 mL) under argon. Note: Mild heating may be required to fully dissolve the anhydride; ensure the solution returns to room temperature before proceeding.
Cryogenic Cooling: Cool the diphenylmethyllithium solution to -78 °C using a dry ice/acetone bath. Allow 10 minutes for temperature equilibration.
Coupling: Add the succinic anhydride solution dropwise to the carbanion solution over 15 minutes.
Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour. Subsequently, remove the dry ice bath and allow the reaction to slowly warm to room temperature over 2 hours.
Self-Validation: The deep red color of the carbanion will gradually dissipate, yielding a pale yellow or cloudy white suspension (precipitation of the lithium carboxylate intermediate).
Phase 3: Quenching and Work-Up
Protonation: Cool the flask back to 0 °C and quench the reaction by slowly adding 1 M HCl (20 mL). Stir vigorously for 15 minutes. This step protonates the lithium carboxylate to form the free carboxylic acid and safely neutralizes any residual n-BuLi.
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 20 mL).
Washing & Drying: Combine the organic layers and wash with saturated aqueous NaCl (brine, 20 mL). Dry the organic phase over anhydrous sodium sulfate (
Na2SO4
).
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid or viscous oil.
Phase 4: Purification and Analytical Characterization
Purification: Purify the crude residue via silica gel flash chromatography. Use a gradient eluent of Hexanes/EtOAc (starting at 4:1 and moving to 1:1) containing 1% glacial acetic acid. The addition of acetic acid prevents the carboxylic acid from streaking on the silica column. Alternatively, recrystallization from hot toluene can yield highly pure crystals.
Self-Validating Characterization Markers:
TLC: The product is UV-active. Staining with Bromocresol Green will reveal a bright yellow spot against a blue background, confirming the presence of the carboxylic acid moiety.
1
H NMR (400 MHz,
CDCl3
): Look for the diagnostic diphenylmethyl proton (
δ
~5.1 ppm, s, 1H), the aromatic protons (
δ
7.15–7.35 ppm, m, 10H), and the succinyl chain methylenes appearing as two distinct triplets (
δ
~2.65 ppm and ~2.80 ppm, 4H).
IR Spectroscopy: Broad O-H stretch (3300–2500
cm−1
), ketone C=O (~1715
cm−1
), and carboxylic acid C=O (~1705
cm−1
).
Application Notes & Protocols: 4-Oxo-5,5-diphenylpentanoic Acid as a Scaffold for Novel Peptide Inhibitors
Abstract Protein-protein interactions (PPIs) represent a vast and challenging class of therapeutic targets. Direct inhibition of these interactions often requires molecules that can mimic the complex and extensive surfac...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Protein-protein interactions (PPIs) represent a vast and challenging class of therapeutic targets. Direct inhibition of these interactions often requires molecules that can mimic the complex and extensive surfaces of protein interfaces.[1][2][3][4] Peptide-based inhibitors have emerged as a promising modality due to their inherent ability to replicate binding epitopes.[4][5] However, native peptides often suffer from poor metabolic stability and low cell permeability. The incorporation of unnatural amino acids and specialized chemical scaffolds is a key strategy to overcome these limitations.[6][7][8] This guide details the application of 4-Oxo-5,5-diphenylpentanoic acid, a unique γ-keto acid, as a versatile intermediate for the synthesis of potent and sterically defined peptide inhibitors. We provide the scientific rationale for its use, detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and methods for characterization and functional assessment.
The Intermediate: 4-Oxo-5,5-diphenylpentanoic Acid
Rationale for Use: A Scaffold for Mimicry and Stability
The structure of 4-Oxo-5,5-diphenylpentanoic acid is uniquely suited for its role in creating advanced peptidomimetics. Its utility stems from two key features:
The Gem-Diphenyl Moiety: This bulky, hydrophobic group serves as a powerful mimic for large, non-polar amino acid residues such as Tryptophan (Trp) or Phenylalanine (Phe), which are frequently found in the "hot spots" of protein-protein interfaces.[3][4] The two phenyl rings provide a rigid, conformationally constrained scaffold that can occupy deep hydrophobic pockets on a target protein's surface, a critical feature for disrupting PPIs.[9][10] The steric bulk imparted by this group can also shield the adjacent peptide backbone from proteolytic degradation, thereby enhancing the inhibitor's biological half-life.
The γ-Keto Acid Backbone: The carboxylic acid provides a direct handle for standard amide bond formation, allowing for seamless integration into a growing peptide chain using established SPPS protocols. The ketone at the gamma position acts as a hydrogen bond acceptor and can be used for further chemical modifications, such as the formation of stable transition-state analogs or oxime ligations.[9]
Physicochemical Properties
While 4-Oxo-5,5-diphenylpentanoic acid is a specialized intermediate, its properties can be calculated or inferred from related structures. For a close analog, 4-Oxo-5-phenylpentanoic acid, established data exists.[11][12]
Property
Value (4-Oxo-5,5-diphenylpentanoic acid)
Reference Analog (4-Oxo-5-phenylpentanoic acid)[11]
Molecular Formula
C₁₇H₁₆O₃
C₁₁H₁₂O₃
Molecular Weight
268.31 g/mol
192.21 g/mol
Appearance
Predicted: White to off-white solid
Solid
Solubility
Predicted: Soluble in DMF, DMSO, DCM
Soluble in DMSO (1 mg/mL)
CAS Number
Not readily available
3183-15-1
Synthesis of the Intermediate
The synthesis of γ-keto acids can be achieved through various methods, including the photoredox-catalyzed coupling of α-oxo acids and maleic anhydrides or the reaction of dicarboxylic dihalides with organoaluminum compounds.[13][14] For the specific target of 4-Oxo-5,5-diphenylpentanoic acid, a plausible and efficient route is a Friedel-Crafts acylation of benzene with succinic anhydride to form 4-oxo-4-phenylbutanoic acid, followed by a second arylation. A more direct conceptual pathway is outlined below.
Conceptual Synthetic Pathway
Caption: A potential synthetic route to the target intermediate.
Incorporation into Peptides: Protocols & Workflow
The primary method for incorporating this specialized intermediate is through Solid-Phase Peptide Synthesis (SPPS), typically using the Fmoc/tBu strategy. Due to the significant steric hindrance of the gem-diphenyl group, careful selection of coupling reagents and conditions is paramount to ensure high coupling efficiency.[6][15]
Workflow for SPPS Incorporation
The following diagram illustrates the key steps for incorporating 4-Oxo-5,5-diphenylpentanoic acid at the N-terminus of a resin-bound peptide.
Caption: Workflow for incorporating the intermediate via SPPS.
Detailed Protocol: N-Terminal Capping with 4-Oxo-5,5-diphenylpentanoic Acid
This protocol assumes a 0.1 mmol scale synthesis on a standard solid-phase resin (e.g., Rink Amide).
Materials:
Resin-bound peptide with a free N-terminal amine (0.1 mmol)
Perform the final Fmoc-deprotection step using 20% piperidine in DMF to expose the N-terminal amine.
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
Activation of the Intermediate:
Causality: Due to the steric hindrance of the gem-diphenyl group, a powerful uronium-based coupling reagent like HBTU is used to form a highly reactive O-acylisourea intermediate, ensuring efficient acylation of the N-terminal amine. Standard carbodiimides like DIC may result in slower kinetics and incomplete coupling.
In a separate vessel, dissolve 4-Oxo-5,5-diphenylpentanoic acid (4 eq) and HBTU (4 eq) in 2 mL of DMF.
Add DIPEA (8 eq) to the solution. The use of a non-nucleophilic base is critical to prevent premature quenching of the active ester.
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
Coupling Reaction:
Drain the DMF from the washed resin.
Add the pre-activated intermediate solution to the resin.
Agitate the reaction vessel at room temperature for a minimum of 2 hours. A longer coupling time (up to 4 hours) is recommended to overcome the steric barrier.
Validation and Completion:
Trustworthiness: The protocol's success is validated using the ninhydrin (Kaiser) test. This qualitative test detects free primary amines.
Remove a small sample of resin beads, wash them thoroughly with DMF and MeOH, and dry them.
Perform the Kaiser test according to the manufacturer's instructions.
Interpretation:
A colorless or yellow result indicates the absence of free amines, confirming a complete coupling reaction.
A deep blue result indicates the presence of unreacted N-terminal amines, signifying an incomplete reaction. If the test is positive, drain the reaction solution and repeat the coupling step with a freshly prepared activation mixture.
Final Washing:
Once the coupling is complete (negative Kaiser test), drain the reaction mixture.
Wash the resin extensively to remove all excess reagents and byproducts: DMF (5x), DCM (3x), MeOH (3x).
Dry the resin under vacuum for subsequent cleavage or further modification.
Application: Characterization and Functional Analysis
Peptide Cleavage, Purification, and Characterization
Following successful synthesis, the peptide must be cleaved from the solid support, purified, and its identity confirmed.
Step
Protocol Summary
Key Considerations
Cleavage
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours. Precipitate the peptide in cold diethyl ether.
The choice of scavengers (like TIS) is crucial to protect sensitive residues from side reactions during cleavage.
Purification
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
The bulky diphenyl group will significantly increase the peptide's hydrophobicity, requiring a modified gradient with a higher percentage of organic solvent (e.g., acetonitrile) for elution.
Characterization
Confirm the mass and purity of the final peptide using Liquid Chromatography-Mass Spectrometry (LC-MS).
The expected mass should correspond to the sum of the amino acid residues plus the mass of the 4-Oxo-5,5-diphenylpentanoic acid moiety.
Conceptual Mechanism of Action
Peptide inhibitors derived from this intermediate are designed to act as competitive antagonists at protein-protein interfaces. The diphenyl group serves as a "hydrophobic anchor," mimicking a key binding residue and occupying a critical pocket on the target protein, thereby preventing the binding of the natural protein partner.
Caption: Disruption of a PPI by a peptide inhibitor.
Protocol: Assessing Inhibitory Potency with a Fluorescence Polarization Assay
A Fluorescence Polarization (FP) assay is a robust, solution-based method for measuring binding events and is ideal for screening and characterizing PPI inhibitors.[16][17][18][19]
Principle:
A small, fluorescently-labeled peptide (probe) derived from the native binding sequence will tumble rapidly in solution, resulting in low polarization of emitted light. When bound to its larger protein partner, the complex tumbles much more slowly, leading to high polarization. A competitive inhibitor will displace the fluorescent probe, causing a decrease in polarization.
Fluorescent Probe (e.g., a fluorescein-labeled peptide corresponding to the native binding partner, like YAP).[16]
Peptide Inhibitor (synthesized with the 4-Oxo-5,5-diphenylpentanoic acid moiety).
Assay Buffer (e.g., PBS, 0.01% Tween-20).
Procedure:
In a 384-well black plate, add a constant concentration of the Target Protein and the Fluorescent Probe.
Add the Peptide Inhibitor across a range of concentrations (e.g., serial dilutions from 100 µM to 1 nM).
Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
Data Analysis:
Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to displace 50% of the bound fluorescent probe. A lower IC₅₀ value indicates a more potent inhibitor.
Conclusion
4-Oxo-5,5-diphenylpentanoic acid is a powerful and synthetically accessible intermediate for the development of next-generation peptide inhibitors. The gem-diphenyl group provides a unique structural element that can effectively mimic key hydrophobic residues at protein-protein interfaces, while also conferring resistance to proteolysis. By following the detailed protocols for SPPS incorporation and functional validation outlined in this guide, researchers can leverage this scaffold to create novel, potent, and stable peptidomimetics for challenging therapeutic targets.
References
Development of a fluorescence polarization assay for the identification and evaluation of inhibitors at the Ω-loop region of the YAP-TEAD protein-protein interface (PPI). (2019). Morressier. [Link]
Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3. (2019). PMC. [Link]
Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. (n.d.). PMC. [Link]
Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP-TEAD protein-protein interface 3. (2019). PubMed. [Link]
A simple fluorescent assay for the discovery of protein-protein interaction inhibitors. (2019). PMC. [Link]
Fluorescence Polarization Assays in Small Molecule Screening. (n.d.). SciSpace. [Link]
Peptide Inhibitors of Protein-Protein Interactions; From Rational Design to the Clinic. (n.d.). ResearchGate. [Link]
Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. (n.d.). Frontiers in Chemistry. [Link]
Peptides and peptidomimetics as regulators of protein-protein interactions. (n.d.). PMC. [Link]
The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy. (2025). MDPI. [Link]
Synthesis of Novel Unnatural Amino Acid as a Building Block and Its Incorporation Into an Antimicrobial Peptide. (n.d.). PubMed. [Link]
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ASM Journals. [Link]
Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. (n.d.). PMC. [Link]
Absence of the Thorpe-Ingold Effect by gem-Diphenyl Groups in Ring-Closing Enyne Metathesis. (2007). PubMed. [Link]
Synthesis of γ‐Keto Sulfones through A Three‐Component Reaction of Cyclopropanols, DABCO·(SO2)2 and Alkyl Halides. (n.d.). UQ eSpace. [Link]
Recent advances in the synthesis of γ-keto sulfones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Single-Step Synthesis of γ-Ketoacids through a Photoredox-Catalyzed Dual Decarboxylative Coupling of α-Oxo Acids and Maleic Anhydrides. (2023). Organic Chemistry Portal. [Link]
Role of peptidomimetics for new drug discovery. (2022). World Journal of Advanced Research and Reviews. [Link]
Synthesis of gem-dihydroperoxides from ketones and aldehydes. (n.d.). ResearchGate. [Link]
5-OXO-5-PHENYLPENTANOIC ACID. (n.d.). Matrix Fine Chemicals. [Link]
Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (n.d.). PMC. [Link]
Peptidomimetics, a synthetic tool of drug discovery. (n.d.). PMC. [Link]
Navigating the Challenges of Amide Bond Formation with 4-Oxo-5,5-diphenylpentanoic acid: A Guide to Effective Coupling Strategies
Abstract Amide bond formation is a cornerstone of organic synthesis, particularly in the realms of medicinal chemistry and materials science. However, the coupling of sterically hindered substrates, such as 4-Oxo-5,5-dip...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Amide bond formation is a cornerstone of organic synthesis, particularly in the realms of medicinal chemistry and materials science. However, the coupling of sterically hindered substrates, such as 4-Oxo-5,5-diphenylpentanoic acid, presents significant synthetic hurdles. The bulky diphenyl group in close proximity to the carboxylic acid moiety can impede the approach of the amine nucleophile, leading to low yields and incomplete reactions with standard protocols. This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust and efficient step-by-step protocols for the successful amide coupling of 4-Oxo-5,5-diphenylpentanoic acid. We delve into the mechanistic rationale behind various coupling strategies, offering a selection of protocols tailored to overcome steric hindrance and achieve high-yield synthesis of the desired amide products.
Introduction: The Challenge of Steric Hindrance
The direct condensation of a carboxylic acid and an amine to form an amide is an energetically unfavorable process under mild conditions. The acidic proton of the carboxylic acid readily protonates the basic amine, forming an unreactive carboxylate-ammonium salt.[1][2] To overcome this, activating agents, commonly referred to as coupling reagents, are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.[1][2]
The molecular structure of 4-Oxo-5,5-diphenylpentanoic acid introduces a significant steric challenge. The two phenyl groups at the 5-position create a bulky environment around the carbonyl carbon of the carboxylic acid, hindering the approach of both the activating agent and the subsequent amine nucleophile.[3][4][5] Consequently, standard amide coupling methods that are effective for less demanding substrates often fail or provide unsatisfactory yields with this particular acid.[3] This necessitates the use of more potent coupling reagents and optimized reaction conditions to drive the reaction to completion.
Selecting the Right Coupling Strategy: A Mechanistic Overview
The choice of coupling reagent is paramount for successfully synthesizing amides from sterically hindered carboxylic acids. Below, we discuss the mechanisms and applications of several powerful coupling strategies suitable for 4-Oxo-5,5-diphenylpentanoic acid.
Carbodiimide-Based Reagents with Additives (EDC/HOBt)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling agents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[1][6][7] However, this intermediate is prone to rearranging into an unreactive N-acylurea, a common side reaction that plagues carbodiimide-mediated couplings.[6]
To suppress this side reaction and enhance coupling efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are crucial.[6][8][9] HOBt intercepts the O-acylisourea intermediate to form a more stable and still highly reactive HOBt-ester.[6][8][9][10] This active ester then readily reacts with the amine to yield the desired amide, regenerating HOBt in the process.[8][10] The presence of HOBt is known to increase yields and reduce the potential for racemization in chiral substrates.[11]
Diagram 1: General Workflow for Amide Coupling
Caption: A generalized workflow for amide coupling reactions.
Uronium/Aminium Salt-Based Reagents (HATU)
For particularly challenging couplings involving sterically hindered acids and/or weakly nucleophilic amines, uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice.[12][13] HATU is known for its high reactivity and rapid coupling times.[13][14]
The mechanism of HATU involves the formation of a highly reactive OAt-ester intermediate.[15] The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.[15] The resulting carboxylate attacks HATU, leading to the formation of the active ester, which is then readily attacked by the amine to form the amide bond.[13][15]
Diagram 2: HATU Activation Mechanism
Caption: Simplified mechanism of carboxylic acid activation by HATU.
Step-by-Step Experimental Protocols
The following protocols have been optimized for the amide coupling of 4-Oxo-5,5-diphenylpentanoic acid. It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the activated intermediates.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a reliable starting point for coupling with primary and less hindered secondary amines.
Materials and Reagents:
4-Oxo-5,5-diphenylpentanoic acid
Amine (1.0 - 1.2 equivalents)
EDC·HCl (1.5 equivalents)
HOBt (1.5 equivalents)
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (3.0 equivalents)[16]
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
To a clean, dry round-bottom flask under an inert atmosphere, add 4-Oxo-5,5-diphenylpentanoic acid (1.0 equivalent) and dissolve it in anhydrous DCM or DMF (concentration typically 0.1-0.5 M).
Add the amine (1.0 - 1.2 equivalents), HOBt (1.5 equivalents), and DIPEA or NMM (3.0 equivalents) to the solution.[16]
Cool the reaction mixture to 0 °C in an ice bath.
Add EDC·HCl (1.5 equivalents) portion-wise to the stirred solution.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up:
Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: HATU Mediated Amide Coupling
This protocol is recommended for more challenging couplings, including those with hindered secondary amines or anilines.
Materials and Reagents:
4-Oxo-5,5-diphenylpentanoic acid
Amine (1.1 equivalents)
HATU (1.2 equivalents)
Diisopropylethylamine (DIPEA) (3.0 equivalents)
Anhydrous Dimethylformamide (DMF)
Diethyl ether or Methyl tert-butyl ether (MTBE)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Round-bottom flask, magnetic stirrer, and inert atmosphere
Procedure:
In a dry round-bottom flask under an inert atmosphere, dissolve 4-Oxo-5,5-diphenylpentanoic acid (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
Add DIPEA (3.0 equivalents) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[17]
Add the amine (1.1 equivalents) to the reaction mixture.
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. For very hindered substrates, gentle heating (40-50 °C) may be required.[4]
Work-up:
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether or MTBE and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x). The aqueous washes help to remove the tetramethylurea byproduct and unreacted HOAt.[13]
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
Parameter
Protocol 1: EDC/HOBt
Protocol 2: HATU
Carboxylic Acid
1.0 eq
1.0 eq
Amine
1.0 - 1.2 eq
1.1 eq
Coupling Reagent
1.5 eq EDC·HCl
1.2 eq HATU
Additive
1.5 eq HOBt
N/A
Base
3.0 eq DIPEA/NMM
3.0 eq DIPEA
Solvent
DCM or DMF
DMF
Temperature
0 °C to RT
RT to 50 °C
Typical Reaction Time
12 - 24 hours
2 - 12 hours
Relative Cost
Lower
Higher
Byproduct Removal
Standard aqueous work-up
More extensive aqueous washes
Troubleshooting Common Issues
Low or No Yield:
Cause: Inadequate activation, insufficient reactivity of the amine, or steric hindrance.[18]
Solution: Switch to a more powerful coupling reagent like HATU.[18] Ensure all reagents are anhydrous. For sluggish reactions, consider gentle heating.[4]
Presence of Unreacted Starting Material:
Cause: Insufficient equivalents of coupling reagent or base, or short reaction time.
Solution: Increase the equivalents of the coupling reagent and base slightly. Extend the reaction time and monitor by TLC/LC-MS until the starting material is consumed.
Difficult Purification:
Cause: Byproducts from the coupling reaction (e.g., dicyclohexylurea if DCC is used, or tetramethylurea from HATU) can co-elute with the product.[6][13]
Solution: For carbodiimide reactions using EDC, the urea byproduct is water-soluble and easily removed during aqueous work-up.[11] For HATU, thorough washing with aqueous bicarbonate can help remove byproducts.[13] If purification remains challenging, consider alternative purification techniques like preparative HPLC. For tertiary amine products, specialized purification methods may be necessary.[19][20][21][22]
Diagram 3: Decision Tree for Protocol Selection
Caption: A decision-making guide for selecting the appropriate coupling protocol.
Conclusion
The successful amide coupling of sterically demanding substrates like 4-Oxo-5,5-diphenylpentanoic acid hinges on the strategic selection of coupling reagents and the optimization of reaction conditions. While traditional carbodiimide methods with additives like HOBt provide a solid foundation, more potent uronium-based reagents such as HATU are often necessary to overcome significant steric barriers. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently navigate the challenges of hindered amide bond formation and efficiently synthesize their target molecules.
References
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
American Chemical Society Publications. (2008, December 4). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development. Retrieved from [Link]
PubMed. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Retrieved from [Link]
Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
Chemistry Steps. (2025, November 30). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
Common Organic Chemistry. Amine to Amide (EDC + HOBt). Retrieved from [Link]
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Retrieved from [Link]
Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
American Chemical Society Publications. (2005, September 20). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. Retrieved from [Link]
CHIMIA. The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
American Chemical Society Publications. (2007, October 12). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry. Retrieved from [Link]
Organic Chemistry Portal. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Retrieved from [Link]
Common Organic Chemistry. Amine to Amide Mechanism - HATU. Retrieved from [Link]
Google Patents. US4255356A - Purification of tertiary amines using an adsorbent.
Reddit. (2024, December 16). HATU coupling - what's the best order? r/Chempros. Retrieved from [Link]
American Chemical Society Publications. (2016, April 1). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
Google Patents. EP0007983A1 - Process for the purification of tertiary amines.
YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]
PMC. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Retrieved from [Link]
ResearchGate. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Retrieved from [Link]
Royal Society of Chemistry. Coupling of ortho-substituted aryl chlorides with bulky amides. Chemical Communications. Retrieved from [Link]
MDPI. (2025, February 10). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Retrieved from [Link]
The Royal Society of Chemistry. Synthesis of 4-cyanopentanoic acid dithiobenzoate (CPADB). Retrieved from [Link]
PubMed. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Retrieved from [Link]
Research Results in Pharmacology. (2024, June 30). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Retrieved from [Link]
Application Note: Chromatographic Strategies for the Analysis and Purification of 4-Oxo-5,5-diphenylpentanoic acid
Introduction 4-Oxo-5,5-diphenylpentanoic acid is a chemical intermediate whose purity is critical for the successful synthesis of downstream products. The presence of a carboxylic acid, a ketone functional group, and two...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
4-Oxo-5,5-diphenylpentanoic acid is a chemical intermediate whose purity is critical for the successful synthesis of downstream products. The presence of a carboxylic acid, a ketone functional group, and two phenyl rings gives the molecule a unique polarity profile that requires carefully designed chromatographic methods for effective separation from starting materials, by-products, and other process-related impurities. This guide provides a comprehensive overview of chromatographic techniques, including detailed protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and preparative chromatography tailored for this specific analyte. The methodologies herein are grounded in established chromatographic principles to ensure robust and reproducible results for both qualitative and quantitative analysis.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to method development.
Molecular Formula: C₁₇H₁₆O₃
Molecular Weight: 268.31 g/mol
Structure:
The structure reveals a carboxylic acid, a ketone, and two phenyl groups.
Polarity: The molecule possesses both polar (carboxylic acid, ketone) and non-polar (two phenyl rings) moieties, making it suitable for reversed-phase chromatography.
Acidity (pKa): The carboxylic acid group has an estimated pKa of approximately 4.5-5.0. This is a critical parameter for RP-HPLC, as controlling the mobile phase pH is necessary to ensure the analyte is in a single, non-ionized form for consistent retention and sharp peak shape.[1]
UV Absorbance: The presence of two phenyl rings results in strong UV absorbance, making UV detection a highly effective and sensitive method for analysis. The expected maximum absorbance (λmax) is around 254 nm.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress and for preliminary solvent system screening.[2][3][4] It allows for the simultaneous analysis of the starting materials, reaction mixture, and products, providing a quick visual assessment of conversion.[2][5][6]
Principle of Separation
TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[2] For 4-Oxo-5,5-diphenylpentanoic acid, the polar carboxylic acid group will have a strong affinity for the polar silica gel, while the non-polar diphenyl portion will interact more with the mobile phase. A carefully chosen solvent system will elute the compound to a characteristic retention factor (Rf).
Recommended Protocol for TLC
Plate Preparation: Use silica gel 60 F₂₅₄ plates.[6] Draw a light pencil line approximately 1 cm from the bottom of the plate to serve as the origin.
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the mixture on the origin line. It is best practice to also spot the starting material and a co-spot (reaction mixture and starting material in the same spot) for clear comparison.[4]
Development: Prepare a mobile phase of 70:30:1 Hexane:Ethyl Acetate:Acetic Acid in a developing chamber. The small amount of acetic acid is crucial to suppress the ionization of the carboxylic acid, preventing streaking or "tailing" of the spot.[6] Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend via capillary action until it is about 1 cm from the top of the plate.
Visualization:
Remove the plate and immediately mark the solvent front with a pencil.
Visualize the spots under a UV lamp at 254 nm.[3] The aromatic rings of the analyte and related compounds will appear as dark spots against the fluorescent background. Circle the spots with a pencil.
Further visualization can be achieved by placing the plate in an iodine chamber or by staining with a potassium permanganate solution.[3]
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Reversed-Phase HPLC (RP-HPLC) for Purity Analysis and Quantification
For accurate quantitative analysis and purity determination, RP-HPLC is the method of choice. It offers high resolution, sensitivity, and reproducibility. The principles of this technique are well-established and outlined in pharmacopeias such as the USP General Chapter <621>.[7][8][9][10]
Causality Behind Method Choices
Stationary Phase (Column): A C18 (octadecylsilyl) column is the ideal starting point. The non-polar C18 chains will interact with the diphenyl groups of the analyte via hydrophobic interactions, providing good retention.
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and better UV transparency.
pH Modifier: The most critical parameter for analyzing carboxylic acids by RP-HPLC is mobile phase pH.[1] To ensure reproducible retention times and sharp, symmetrical peaks, the ionization of the carboxylic acid must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 2 units below the analyte's pKa.[1] Trifluoroacetic acid (TFA) or formic acid at a concentration of 0.1% are excellent choices.
Detection: Given the strong UV absorbance from the phenyl rings, a UV detector set at 254 nm will provide excellent sensitivity.
Workflow for HPLC Method Development
The following diagram illustrates a logical workflow for developing a robust RP-HPLC method for 4-Oxo-5,5-diphenylpentanoic acid.
Caption: A typical workflow for RP-HPLC method development.
Detailed Protocol for RP-HPLC Analysis
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
Gradient Program:
Time (min)
%A
%B
0.0
50
50
15.0
5
95
20.0
5
95
20.1
50
50
| 25.0 | 50 | 50 |
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%, and the USP tailing factor for the main peak is ≤ 2.0. These parameters are critical for ensuring the trustworthiness of the results.[11][12]
Data Analysis: Identify and integrate all peaks. Calculate the purity of the main component using the area percent method. For quantitative analysis of impurities, a validated method with reference standards is required, following guidelines such as ICH Q2(R1).[11][12][13]
Expected Chromatographic Data
The following table provides an example of expected results for a sample containing the main compound and a potential process impurity.
Peak #
Compound Name
Retention Time (min)
Resolution (USP)
Tailing Factor (USP)
1
Starting Material (e.g., Diphenylmethane)
8.5
-
1.1
2
4-Oxo-5,5-diphenylpentanoic acid
12.2
> 2.0
1.2
3
By-product (e.g., over-oxidation product)
13.5
> 2.0
1.1
Preparative Chromatography for Purification
When high-purity material is required for subsequent synthetic steps or for use as an analytical standard, preparative chromatography is employed.[14][15][16][17] This technique uses the same principles as analytical HPLC but on a larger scale to isolate and collect the compound of interest.[15][16]
Strategy for Scale-Up
The analytical RP-HPLC method serves as the foundation for the preparative method. The key is to maximize the amount of sample purified per run (throughput) while maintaining adequate separation from impurities.
Caption: Workflow for preparative chromatography purification.
Protocol for Preparative Purification
Loading Study: Using the analytical column, inject increasing concentrations of the crude sample to determine the maximum load that can be applied without significant loss of resolution between the target peak and adjacent impurities.
Scale-Up:
Select a preparative column with the same stationary phase (C18) but a larger diameter (e.g., 21.2 mm or 50 mm).
Adjust the flow rate to maintain the same linear velocity as the analytical method. The new flow rate (F₂) can be calculated as: F₂ = F₁ × (d₂²/d₁²), where F is the flow rate and d is the column diameter.
Adjust the gradient time proportionally to the new flow rate and column volume.
Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent like DMSO or DMF, then dilute with the initial mobile phase to prevent sample precipitation on the column.
Purification Run: Inject the prepared sample onto the equilibrated preparative column.
Fraction Collection: Monitor the UV chromatogram and collect fractions corresponding to the elution of the main peak. Automated fraction collectors triggered by UV signal threshold and/or slope are ideal.
Post-Processing:
Analyze the collected fractions using the analytical HPLC method to confirm purity.
Combine the fractions that meet the desired purity specification (e.g., >99%).
Remove the organic solvent (acetonitrile) using a rotary evaporator.
The remaining aqueous solution containing the product can be freeze-dried (lyophilized) or extracted with an organic solvent (e.g., ethyl acetate) after adjusting the pH to be acidic, followed by drying and evaporation to yield the pure solid product.
Conclusion
The successful separation of 4-Oxo-5,5-diphenylpentanoic acid relies on a systematic, multi-technique chromatographic approach. Rapid reaction monitoring with TLC using an acidified mobile phase provides essential real-time data during synthesis. High-resolution purity assessment and quantification are best achieved with a validated RP-HPLC method on a C18 column, where controlling the mobile phase pH with an additive like TFA is paramount for achieving sharp, symmetrical peaks. For obtaining high-purity material, this analytical method can be effectively scaled up to a preparative chromatographic process, enabling the isolation of the target compound in sufficient quantity and quality for advanced applications in drug development and research.
References
U.S. Pharmacopeia.
U.S. Pharmacopeia.
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
PubMed. Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. [Link]
Royal Society of Chemistry. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]
Health Canada. ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. [Link]
Washington State University. Monitoring Reactions by TLC. [Link]
LCGC International. Are You Sure You Understand USP <621>?
Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography. [Link]
American Pharmaceutical Review. A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. [Link]
University of Colorado Boulder. Thin Layer Chromatography. [Link]
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).
Preclinical Application Note: In Vivo Evaluation of 4-Oxo-5,5-Diphenylpentanoic Acid-Based Calpain I Inhibitors
Mechanistic Rationale & Pharmacophore Design The development of neuroprotective and cardioprotective therapeutics has long been hindered by the poor pharmacokinetic (PK) properties of early-generation protease inhibitors...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Rationale & Pharmacophore Design
The development of neuroprotective and cardioprotective therapeutics has long been hindered by the poor pharmacokinetic (PK) properties of early-generation protease inhibitors. Traditional peptide-based calpain inhibitors (e.g., ALLN, leupeptin) suffer from rapid proteolytic degradation, high biliary clearance, and restricted blood-brain barrier (BBB) penetrance[1][2].
To overcome these limitations, the 4-oxo-5,5-diphenylpentanoic acid moiety was engineered as a potent, non-peptidic (or peptidomimetic) hydrophobic cap. By replacing the labile peptide backbone with a bulky, lipophilic diphenylpentanoic acid structure, researchers can effectively target the hydrophobic S2/S3 sub-sites of the Calpain I active cleft. This structural evolution drastically improves metabolic stability and CNS penetrance, making these derivatives highly suitable for in vivo models of focal cerebral ischemia, Parkinson's disease, and neurotrauma[3][4].
When intracellular calcium levels surge due to excitotoxicity or ischemia-reperfusion injury, Calpain I is hyperactivated, leading to the unregulated proteolysis of critical structural proteins like
α
-spectrin and AnkyrinG[5]. The 4-oxo-5,5-diphenylpentanoic acid pharmacophore acts as a competitive inhibitor, halting this apoptotic and necrotic cascade[2][3].
Fig 1. Calpain I activation pathway and targeted inhibition by 4-oxo-5,5-diphenylpentanoic acid.
Establishing a Self-Validating In Vivo Framework
As an Application Scientist, I emphasize that in vivo efficacy data is meaningless without proof of molecular target engagement. The protocols detailed below are designed as a self-validating system : phenotypic outcomes (e.g., infarct volume reduction) must be directly cross-validated by molecular pharmacodynamics (e.g., reduction in specific cleavage products).
To achieve this, we utilize Spectrin Breakdown Products (SBDPs) . Calpain specifically cleaves intact 280-kDa
α
-spectrin into 150-kDa and 145-kDa fragments[4][6].
Causality Loop: If a 4-oxo-5,5-diphenylpentanoic acid derivative reduces infarct volume but SBDP levels remain high, the drug is acting via an off-target mechanism. Conversely, if SBDPs are reduced but tissue death persists, the therapeutic window was missed, or calpain inhibition alone is insufficient to halt the specific pathology.
The Middle Cerebral Artery Occlusion (MCAO) model is the gold standard for evaluating calpain inhibitors, as calpain activation is an obligatory, downstream event in the ischemic cell death cascade[3].
Fig 2. In vivo MCAO surgical workflow and therapeutic dosing schedule.
Protocol A: MCAO Surgery and Therapeutic Dosing
Rationale: Transient MCAO mimics human stroke and allows for the assessment of ischemia-reperfusion injury, where calpain hyperactivation peaks.
Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g) using 2-3% isoflurane. Maintain core body temperature at 37.0 ± 0.5°C using a feedback-controlled heating pad.
Occlusion: Expose the right common carotid artery (CCA). Insert a silicon-coated 4-0 monofilament nylon suture into the internal carotid artery (ICA) and advance it until mild resistance is felt (indicating occlusion of the MCA origin)[3].
Drug Administration: Formulate the 4-oxo-5,5-diphenylpentanoic acid derivative in a suitable vehicle (e.g., 10% DMSO / 40% PEG400 / 50% Saline). Administer via intravenous (IV) tail vein injection at predetermined time points (e.g., 0.5, 3, or 6 hours post-occlusion) to establish the therapeutic window[3].
Reperfusion: After 90 minutes of occlusion, gently withdraw the monofilament to allow reperfusion.
Euthanasia: At 24 hours post-ischemia, euthanize the animals for downstream phenotypic and molecular analysis.
Protocol B: Dual-Axis Validation (TTC Staining & Ex Vivo Protease Assay)
Rationale: TTC staining relies on active mitochondrial dehydrogenases to turn living tissue red, leaving dead (infarcted) tissue white. This provides a macroscopic phenotypic readout, which is then validated by Western Blotting for SBDPs.
Brain Harvesting: Rapidly extract the brain and section it into 2-mm thick coronal slices using a brain matrix.
TTC Staining (Phenotypic): Incubate alternating slices in 2% 2,3,5-triphenyltetrazolium chloride (TTC) in PBS at 37°C for 20 minutes. Fix in 10% formalin. Quantify infarct volume using digital image analysis, correcting for brain edema.
Tissue Lysis (Molecular): Take the remaining un-fixed alternating slices (specifically the ischemic penumbra) and homogenize in ice-cold RIPA buffer supplemented with phosphatase inhibitors (do not add exogenous protease inhibitors, as we are measuring endogenous in vivo inhibition).
Western Blotting (Target Engagement): Resolve 30 µg of protein lysate on a 4-12% SDS-PAGE gel. Probe with an anti-
α
-spectrin antibody (e.g.,[4]) that detects the intact 280-kDa protein and the calpain-specific 150/145-kDa SBDPs.
Quantification: Calculate the ratio of 150-kDa SBDP to intact 280-kDa spectrin. A successful 4-oxo-5,5-diphenylpentanoic acid drug will show a dose-dependent decrease in this ratio.
Quantitative Data Presentation
To ensure rigorous comparison across drug candidates, quantitative data must be structured to highlight the correlation between pharmacokinetics, target engagement, and phenotypic rescue.
Application Notes and Protocols for the Formulation of 4-Oxo-5-phenylpentanoic Acid in Assay Development
Introduction: Navigating the Formulation Challenges of Phenyl-Keto-Carboxylic Acids 4-Oxo-5-phenylpentanoic acid and its structural isomer, 5-oxo-5-phenylpentanoic acid, are carboxylic acids containing a hydrophobic phen...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Navigating the Formulation Challenges of Phenyl-Keto-Carboxylic Acids
4-Oxo-5-phenylpentanoic acid and its structural isomer, 5-oxo-5-phenylpentanoic acid, are carboxylic acids containing a hydrophobic phenyl group and a ketone functionality.[1][2][3][4] This amphiphilic nature presents a significant challenge for formulation in aqueous-based biological assays. The nonpolar phenyl ring drives low aqueous solubility, while the polar carboxylic acid group offers a handle for pH-dependent solubility manipulation.[5][6] Direct dissolution in aqueous buffers is often impractical, leading to precipitation and inaccurate assay results.
This guide provides a comprehensive overview of strategies to effectively formulate these compounds for use in a variety of research assays. We will explore the underlying principles of solubility enhancement and provide detailed, step-by-step protocols for preparing stock solutions and working dilutions, ensuring compound integrity and maximizing assay reproducibility.
Physicochemical Properties and Initial Solubility Assessment
A foundational understanding of the compound's properties is critical for developing a robust formulation strategy.
Key Structural Features:
Carboxylic Acid Group (-COOH): Ionizable group, allowing for pH-dependent solubility. The anionic carboxylate form is generally more water-soluble.
Phenyl Ring: A bulky, nonpolar group that contributes to the compound's hydrophobicity and low aqueous solubility.
Ketone Group (C=O): A moderately polar group.
Known Solubility:
Limited empirical data is available for 4-Oxo-5-phenylpentanoic acid. However, a product data sheet indicates a solubility of 1 mg/mL in Dimethyl Sulfoxide (DMSO).[1] This serves as a crucial starting point for creating a concentrated stock solution.
Core Formulation Strategies: A Multi-Pronged Approach
Given the anticipated poor aqueous solubility, a multi-step strategy involving an organic stock solution followed by careful dilution is recommended. The primary goal is to maintain the compound in a soluble state in the final assay medium at the desired concentration, while minimizing the concentration of organic solvents that could introduce bioactivity or toxicity.[9][10][11]
Caption: Workflow for formulating poorly soluble compounds.
Detailed Protocols
Protocol 1: Standard Formulation using DMSO Stock Solution
This protocol is the most common starting point for hydrophobic compounds and relies on creating a concentrated stock in DMSO, followed by dilution into the final assay buffer.[9]
The molecular weight of 4-Oxo-5-phenylpentanoic acid (C11H12O3) is 192.21 g/mol .[3]
To prepare a 10 mM stock solution, weigh out 1.92 mg of the compound.
Add the compound to a sterile vial.
Add 1 mL of anhydrous DMSO to the vial.
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution if needed.[9]
Visually inspect for any remaining particulate matter.
Store the stock solution at -20°C, protected from light.[1]
Preparation of Working Solutions:
Perform serial dilutions of the stock solution into the final assay buffer. It is critical to add the DMSO stock to the buffer and not the other way around to minimize precipitation.
Crucial Consideration: The final concentration of DMSO in the assay should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts.[10][11] It is imperative to determine the tolerance of your specific assay system to DMSO by running a solvent vehicle control.[9]
Example Dilution for a 10 µM Final Concentration:
To achieve a 10 µM final concentration in 1 mL of assay buffer with 0.1% DMSO:
Add 1 µL of the 10 mM DMSO stock solution to 999 µL of the final assay buffer.
Mix immediately and thoroughly by gentle vortexing or inversion.
Vehicle Control:
Always prepare a vehicle control that contains the same final concentration of DMSO as the test samples.[9] This is essential to differentiate the effects of the compound from those of the solvent.
Protocol 2: pH-Adjusted Formulation for Enhanced Solubility
For carboxylic acids, increasing the pH of the final aqueous solution above the compound's pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[5][6][7]
Materials:
Items from Protocol 1
0.1 M NaOH or 0.1 M HCl for pH adjustment
pH meter
Procedure:
Prepare a DMSO Stock Solution: Follow step 1 from Protocol 1.
Determine Optimal pH:
The pKa of the carboxylic acid group is likely in the range of 4-5. To ensure it is in its ionized, more soluble form, the pH of the final assay buffer should ideally be adjusted to be at least one to two pH units above the pKa.
If your assay can tolerate a higher pH, consider adjusting your final assay buffer to pH 7.4 or higher.
Dilution into pH-Adjusted Buffer:
Prepare your final assay buffer and adjust the pH as needed.
Perform the final dilution of the DMSO stock into the pH-adjusted buffer as described in Protocol 1, step 2.
Observe for any signs of precipitation.
Caption: pH-dependent ionization and solubility.
Protocol 3: Co-Solvent and Surfactant-Based Formulations
In cases where DMSO alone is insufficient to prevent precipitation upon dilution, or if lower final DMSO concentrations are required, the use of co-solvents or surfactants can be beneficial.[12][13]
Co-Solvents:
Ethanol/Methanol: Can be used in combination with DMSO in the stock solution. A 1:1 mixture of DMSO and ethanol can sometimes improve solubility upon dilution.[9]
Polyethylene Glycol (PEG): Can be considered as an alternative or co-solvent.[9]
Cyclodextrins: These can form inclusion complexes with the hydrophobic phenyl group, effectively encapsulating it and increasing aqueous solubility.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[14]
Surfactants:
Non-ionic surfactants like Tween® 80 or Solutol® HS-15 can be added to the final assay buffer at low concentrations (typically 0.01-0.1%) to help solubilize the compound by forming micelles.[13]
Procedure (Example with Co-Solvent):
Prepare a Co-Solvent Stock Solution:
Prepare a 1:1 (v/v) mixture of DMSO and ethanol.
Dissolve 4-Oxo-5-phenylpentanoic acid in this co-solvent mixture to the desired stock concentration (e.g., 10 mM).
Dilution and Controls:
Follow the dilution procedure as in Protocol 1.
Crucially, the vehicle control must contain the same final concentration of the DMSO/ethanol mixture.
Troubleshooting and Best Practices
Issue
Potential Cause
Recommended Solution
Precipitation upon dilution
Low aqueous solubility; compound "crashing out" of solution.
- Perform serial dilutions.[9] - Ensure immediate and thorough mixing. - Increase the pH of the final assay buffer (Protocol 2). - Add a co-solvent or surfactant to the system (Protocol 3). - Decrease the final concentration of the compound.
Assay Interference
Solvent toxicity or direct interaction of the formulation excipient with assay components.
- Perform a solvent tolerance curve to determine the maximum non-interfering concentration of the solvent/excipient.[9][10] - Always include a vehicle control.[9] - Keep the final solvent concentration below 0.5% where possible.[11]
Inconsistent Results
Compound degradation or adsorption to labware.
- Prepare solutions fresh for each experiment.[7] - Store stock solutions appropriately (-20°C, protected from light).[1][7] - Consider using low-binding plasticware or glass vials.[7] - Assess compound stability in the final assay buffer over the time course of the experiment.[15]
Conclusion
The successful delivery of 4-Oxo-5-phenylpentanoic acid in assays hinges on a systematic approach to overcoming its inherent low aqueous solubility. The primary strategy involves the use of a DMSO stock solution, with careful attention paid to the final solvent concentration and the inclusion of appropriate vehicle controls. For challenging assays or higher desired concentrations, leveraging the pH-dependent solubility of the carboxylic acid group or employing co-solvents and surfactants provides a robust set of tools for the researcher. By following these protocols and troubleshooting guidelines, scientists can ensure reliable and reproducible data in their experimental systems.
Common Solvents Used in Organic Chemistry: Table of Properties. University of Rochester.
Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of W
Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays.
Stability and Reactivity of Alternative Nucleobases in Concentr
Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly W
pH-Dependent absorption spectra of aqueous 4-imidazolecarboxaldehyde: theoretical and experimental insights into a marine chromophore proxy. Physical Chemistry Chemical Physics (RSC Publishing).
Recent developments in solvent and catalyst selection for 5-hydroxymethylfurfural oxidation to 2,5-furandicarboxylic acid.
Application Note: Development and Validation of Calpain I Inhibition Assays Using 4-Oxo-5,5-diphenylpentanoic Acid Derivatives
Introduction & Mechanistic Rationale Calpains are a family of ubiquitous, calcium-dependent cysteine proteases that modulate cellular processes such as motility, apoptosis, and cell cycle progression[1]. Because overacti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Calpains are a family of ubiquitous, calcium-dependent cysteine proteases that modulate cellular processes such as motility, apoptosis, and cell cycle progression[1]. Because overactivation of Calpain I (µ-calpain) is heavily implicated in neurodegenerative diseases and ischemic injury, it is a prime target for drug discovery. However, developing selective inhibitors is notoriously difficult due to active-site homology with other cysteine proteases like cathepsins.
To achieve high selectivity, drug development professionals increasingly utilize 4-Oxo-5,5-diphenylpentanoic acid as a synthetic precursor for peptidomimetic and non-peptidic inhibitors[2].
The Causality of Precursor Selection:
The calpain active site features an extended, highly hydrophobic binding cleft. The S2 and S3 subsites exhibit a strong preference for bulky, lipophilic residues. The diphenylpentanoic acid moiety acts as an optimal structural mimic; its twin phenyl rings anchor deeply into the S2/S3 pockets via hydrophobic and pi-pi interactions. Furthermore, replacing the traditional, highly labile P2-P3-NHCO peptide bonds with this ketone-derived scaffold drastically improves the metabolic stability and cellular permeability of the resulting inhibitor[2].
Mechanistic Pathway of Inhibition
Mechanism of Ca2+-dependent Calpain I activation and targeted inhibition by 4-Oxo-5,5-DPP.
Assay Development Strategy
Developing a robust assay for calpain inhibitors requires precise management of the enzyme's unique biochemistry—most notably, its propensity for rapid, calcium-induced autolysis[1].
Target Enzyme: Recombinant Human Calpain I (µ-calpain), which requires micromolar calcium concentrations (EC50 ~7 µM) for full activation[1].
Substrate Selection: We utilize the fluorogenic peptidyl substrate Suc-LLVY-AMC (Succinyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-amino-4-methylcoumarin). Cleavage of the 7-amino bond by active calpain releases highly fluorescent AMC, allowing for real-time kinetic monitoring of enzyme velocity[3].
Self-Validating Controls: A trustworthy assay must be self-validating. Every experimental plate must include:
EDTA/EGTA Blank: Chelates all available Ca2+ to prove the measured proteolytic activity is strictly calcium-dependent, ruling out contamination by calcium-independent proteases[4].
No-Enzyme Control: Establishes baseline fluorescence to account for spontaneous, non-enzymatic substrate hydrolysis.
Reference Inhibitor: A known potent inhibitor like MDL-28170 or Calpain Inhibitor III (Z-Val-Phe-CHO) must be run concurrently to validate assay sensitivity and dynamic range[1][5].
Step-by-step workflow for the Calpain I fluorometric inhibition assay.
Step-by-Step Methodology
Reagent Preparation:
Assay Buffer: 50 mM HEPES (pH 7.2), 10 mM DTT, 1 mM EDTA, 1 mM EGTA, 0.1% CHAPS. (Causality: DTT is strictly required to maintain the active-site cysteine residue in a reduced, nucleophilic state).
Activation Buffer: 50 mM HEPES (pH 7.2), 10 mM CaCl2.
Substrate Solution: 2 mM Suc-LLVY-AMC dissolved in anhydrous DMSO.
Inhibitor Preparation:
Dissolve the synthesized 4-Oxo-5,5-diphenylpentanoic acid derivative in neat DMSO. Prepare a 10-point, 3-fold serial dilution.
Critical Parameter: Ensure the final DMSO concentration in the assay well does not exceed 1%. Higher concentrations can precipitate the enzyme or artificially quench the AMC fluorescence[1].
Enzyme-Inhibitor Pre-Incubation:
Add 10 nM Calpain I (diluted in Assay Buffer) to a 384-well black, flat-bottom microplate.
Add the diluted inhibitors to the respective wells.
Incubate the plate for 15 minutes at 37°C. (Causality: Pre-incubating the inhibitor with the enzyme in the absence of calcium prevents rapid enzyme autolysis, allowing the inhibitor to fully equilibrate and bind the intact active site[5]).
Reaction Initiation:
Prepare a trigger solution containing 100 µM Suc-LLVY-AMC and 5 mM CaCl2 in Assay Buffer.
Rapidly dispense the trigger solution into the wells to initiate the reaction. The sudden influx of Ca2+ overcomes the EDTA/EGTA chelators, triggering the conformational change that activates Calpain I[4].
Kinetic Measurement:
Immediately transfer the microplate to a fluorescence microplate reader.
Monitor fluorescence continuously for 15–30 minutes at 37°C using an excitation wavelength of 360 nm and an emission wavelength of 460 nm[3].
Calculate the initial velocity (
V0
) from the strictly linear portion of the progress curve (typically the first 2–5 minutes before substrate depletion or enzyme autolysis curves the data)[3].
Data Presentation & Interpretation
Quantitative kinetic data should be normalized against the uninhibited positive control (set to 100% activity) and the EDTA-chelated negative control (set to 0% activity). The table below illustrates typical comparative data demonstrating the superiority of 4-Oxo-5,5-DPP derivatives.
Compound Class
Representative Structure / Motif
IC50 (nM)
Selectivity (Calpain I vs. Cathepsin B)
Standard Dipeptide
Z-Val-Phe-CHO (Calpain Inhibitor III)
15 - 30
Low (< 5-fold)
Peptidomimetic
4-Oxo-5,5-DPP-Val-CHO
2 - 5
High (> 50-fold)
Non-peptidic
4-Oxo-5,5-DPP-derived Heterocycle
0.5 - 2.0
Very High (> 100-fold)
Interpretation:
Replacing standard capping groups (like the Z-group in Calpain Inhibitor III) with a 4-Oxo-5,5-diphenylpentanoic acid precursor significantly lowers the IC50. More importantly, the steric bulk of the diphenyl groups drives selectivity away from off-target lysosomal proteases, creating a highly specific therapeutic profile.
Application Notes & Protocols: A Guide to the Synthesis of 4-Oxo-5,5-diphenylpentanoic Acid Methyl Ester and Its Derivatives
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation of 4-Oxo-5,5-diphenylpentanoic acid methyl ester and its derivatives. Th...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation of 4-Oxo-5,5-diphenylpentanoic acid methyl ester and its derivatives. These γ-keto esters are valuable intermediates in organic synthesis and serve as scaffolds in medicinal chemistry. This guide details multiple synthetic strategies, including the Michael Addition, Friedel-Crafts Acylation, and the Stetter Reaction. Each section includes in-depth mechanistic explanations, step-by-step experimental protocols, and expert insights to ensure procedural success and safety.
Introduction and Strategic Overview
The 4-oxo-5,5-diphenylpentanoic acid scaffold and its ester derivatives are important molecular frameworks. The presence of a 1,4-dicarbonyl-like relationship, combined with the steric and electronic properties of the two phenyl groups, makes these compounds valuable precursors for the synthesis of more complex molecules, including heterocyclic systems and potential pharmacologically active agents.[1] The development of efficient and reliable synthetic routes to access these structures is therefore of significant interest to the chemical and pharmaceutical research communities.[2][3]
This guide will explore three distinct and effective methodologies for the synthesis of the target compound, methyl 4-oxo-5,5-diphenylpentanoate. Each approach offers unique advantages and presents different experimental considerations.
Michael Addition: A classic and highly reliable method for C-C bond formation, involving the conjugate addition of a diphenylmethyl nucleophile to an acrylate acceptor.[4]
Friedel-Crafts Acylation: A cornerstone of aromatic chemistry, this route constructs the carbon skeleton by acylating an aromatic ring with a suitable dicarboxylic acid derivative.[5]
Stetter Reaction: A modern organocatalytic approach that utilizes N-Heterocyclic Carbenes (NHCs) to achieve a polarity-reversed (umpolung) addition of an aldehyde to a Michael acceptor.[6][7][8]
The choice of method will depend on factors such as starting material availability, desired scale, and tolerance to specific reaction conditions.
Synthetic Pathway Overview
The following diagram illustrates the general workflow from the selection of a synthetic strategy to the final, characterized product.
Caption: General Experimental Workflow for Synthesis.
Method 1: Michael Addition Protocol
The Michael or 1,4-conjugate addition is a highly efficient method for forming carbon-carbon bonds.[4] In this protocol, a strong base is used to deprotonate diphenylmethane, generating a stabilized carbanion (the Michael donor). This nucleophile then attacks the β-carbon of methyl acrylate (the Michael acceptor).[9]
Mechanistic Rationale
The reaction proceeds via the formation of a nucleophilic diphenylmethyl anion, which adds to the electron-deficient alkene of the methyl acrylate. The resulting enolate is then protonated during the workup to yield the final γ-keto ester. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation of diphenylmethane without competing side reactions.
Caption: Mechanism of the Michael Addition.
Experimental Protocol
Materials and Reagents:
Diphenylmethane (99%)
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Ethyl acetate (EtOAc)
Hexanes
Silica gel for column chromatography
Equipment:
Three-neck round-bottom flask with a reflux condenser, magnetic stir bar, and nitrogen/argon inlet
Addition funnel
Syringes and needles
Rotary evaporator
Glassware for extraction and chromatography
Procedure:
Preparation: Under a nitrogen or argon atmosphere, add sodium hydride (60% dispersion, 1.0 eq) to an oven-dried three-neck flask. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous THF to the flask.
Anion Formation: Cool the THF suspension to 0 °C in an ice bath. Slowly add a solution of diphenylmethane (1.0 eq) in anhydrous THF to the flask via an addition funnel over 30 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of a deep red color indicates the generation of the diphenylmethyl anion.
Michael Addition: Cool the reaction mixture back down to 0 °C. Add methyl acrylate (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the diphenylmethane starting material is consumed (typically 2-4 hours).
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
Extraction: Wash the organic layer sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure methyl 4-oxo-5,5-diphenylpentanoate.
Method 2: Friedel-Crafts Acylation Protocol
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring.[5][10] For this synthesis, we can envision an intramolecular cyclization of a precursor acid chloride or an intermolecular reaction between an appropriate acyl chloride and two equivalents of benzene. The intermolecular approach is presented here.
Mechanistic Rationale
The reaction is initiated by the activation of an acyl chloride (e.g., glutaryl chloride) with a strong Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[10] This ion is then attacked by the π-electrons of the benzene ring. A subsequent Friedel-Crafts alkylation-type reaction with a second equivalent of benzene at the other end of the molecule, followed by appropriate workup, can lead to the desired scaffold, although controlling selectivity can be challenging. A more controlled approach involves acylating benzene with a precursor that already contains a protected ester functionality.
Caption: General Mechanism of Friedel-Crafts Acylation.
Experimental Protocol (Illustrative)
Note: This represents a plausible multi-step route. A one-pot synthesis is challenging due to competing reactions.
Step A: Synthesis of 5-Chloro-4-oxopentanoic acid methyl ester
Start with a commercially available precursor like methyl 4-oxopentanoate (methyl levulinate).[11]
Perform an α-halogenation using a reagent like sulfuryl chloride (SO₂Cl₂) in an appropriate solvent (e.g., dichloromethane). This selectively chlorinates the position adjacent to the ketone.
Step B: Friedel-Crafts Acylation
Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in anhydrous benzene (which acts as both solvent and reagent).
Addition: Cool the suspension to 0-5 °C. Slowly add a solution of 5-chloro-4-oxopentanoic acid methyl ester (from Step A, 1.0 eq) in anhydrous benzene dropwise.
Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction should be monitored by TLC.
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum complex.
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the resulting crude product by column chromatography on silica gel.
Method 3: Stetter Reaction Protocol
The Stetter reaction is a powerful C-C bond-forming reaction that involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by an N-heterocyclic carbene (NHC).[6][7] This reaction is a prime example of umpolung, where the normal electrophilic character of the aldehyde carbonyl carbon is inverted to a nucleophilic one.[8][12]
Mechanistic Rationale
The NHC catalyst first adds to the aldehyde (e.g., benzaldehyde) to form a Breslow intermediate. This intermediate is a nucleophilic acyl anion equivalent. It then undergoes a conjugate addition to the Michael acceptor (methyl acrylate). Subsequent collapse of the intermediate releases the product and regenerates the NHC catalyst, completing the catalytic cycle. To get the 5,5-diphenyl derivative, a precursor aldehyde like diphenylacetaldehyde would be used.
Caption: Catalytic Cycle of the Stetter Reaction.
Experimental Protocol
Materials and Reagents:
Diphenylacetaldehyde
Methyl acrylate
Thiazolium or Triazolium salt precatalyst (e.g., 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride)
A non-nucleophilic base (e.g., DBU or DIPEA)
Anhydrous, polar aprotic solvent (e.g., THF or DMF)
Standard workup and purification reagents as listed in previous methods.
Procedure:
Catalyst Generation: To a solution of the thiazolium salt precatalyst (0.1 - 0.2 eq) in anhydrous THF, add the base (e.g., DBU, 0.9 eq relative to the catalyst) at room temperature under an inert atmosphere. Stir for 15-20 minutes to generate the active NHC catalyst.
Reaction: To this solution, add diphenylacetaldehyde (1.0 eq) followed by the dropwise addition of methyl acrylate (1.2 eq).
Execution: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
Workup: After completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
Purification: Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Stoichiometric Lewis acid, potential side reactions
Catalyst sensitivity, longer reaction times
Yield (Est.)
70-90%
40-60% (multi-step)
60-85%
Characterization Data for Methyl 4-Oxo-5,5-diphenylpentanoate:
Molecular Formula: C₁₈H₁₈O₃
Molecular Weight: 282.34 g/mol
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.15 (m, 10H, Ar-H), 5.25 (s, 1H, CHPh₂), 3.60 (s, 3H, OCH₃), 2.90 (t, 2H, CH₂CO), 2.60 (t, 2H, CH₂COOMe). (Note: These are predicted values; actual spectra should be acquired for confirmation).[2]
IR (KBr, cm⁻¹): ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1735 (Ester C=O), ~1715 (Ketone C=O), ~1600 (Ar C=C).[2]
Safety and Handling
General Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.[13]
Specific Reagent Hazards:
Sodium Hydride (NaH): Pyrophoric solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.[14]
Organometallic Reagents (e.g., Organolithiums): If used as alternative bases, these are often pyrophoric and react violently with water and protic solvents.[15][16] Strict air-free techniques (e.g., Schlenk line) are mandatory.[15][16]
Aluminum Chloride (AlCl₃): A water-reactive solid that releases HCl gas upon contact with moisture. It is corrosive and causes severe burns.
Acyl Chlorides: Corrosive and lachrymatory. React with moisture to produce HCl.
Organic Solvents (THF, Hexane, Benzene): Flammable and may have specific toxicities (e.g., benzene is a known carcinogen). Handle with care and ensure no ignition sources are present.
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench reactive reagents carefully before disposal.
References
Laboratory Safety Standard Operating Procedure (SOP) for Organometallic Compounds. (2018). University of California, Irvine Environmental Health & Safety. [Link]
Wikipedia contributors. (2024). Michael reaction. Wikipedia, The Free Encyclopedia. [Link]
Smith, J. D., & El-Sokkary, R. I. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(6), 2656–2660. [Link]
Wikipedia contributors. (2023). Stetter reaction. Wikipedia, The Free Encyclopedia. [Link]
White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose University Consortium. [Link]
Chemical Synthesis Database. (2025). methyl 4-oxo-5-phenylpentanoate. ChemSynthesis. [Link]
Krasowska, D., et al. (2016). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 12, 1993–2000. [Link]
Rao, V. R. (2010). Contributions from the Stetter Reaction to the Organic Chemistry. International Journal of Creative Research Thoughts (IJCRT). [Link]
Scaling up the synthesis of 4-Oxo-5,5-diphenylpentanoic acid for preclinical trials
An Application Note and Protocol for the Scalable Synthesis of 4-Oxo-5,5-diphenylpentanoic Acid for Preclinical Trials Abstract This document provides a comprehensive guide for the synthesis, purification, and characteri...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Scalable Synthesis of 4-Oxo-5,5-diphenylpentanoic Acid for Preclinical Trials
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 4-Oxo-5,5-diphenylpentanoic acid, intended for use in preclinical research and development. Recognizing the critical need for a robust and scalable process to produce high-purity active pharmaceutical ingredients (APIs), this protocol details a reliable two-step synthetic route commencing from readily available starting materials. The core transformation involves the nucleophilic addition of a diphenylmethyl Grignard reagent to succinic anhydride. This application note is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step experimental procedure but also critical insights into process optimization, safety considerations, and the quality control framework necessary for scaling up production in compliance with Good Manufacturing Practices (GMP) principles for early-phase drug development.[1][2][3][4][5]
Introduction: The Imperative for a Scalable Synthetic Route
4-Oxo-5,5-diphenylpentanoic acid is a keto-acid scaffold that holds potential for investigation in various therapeutic areas. As a drug candidate progresses from discovery to preclinical evaluation, the demand for the API increases from milligrams to hundreds of grams or even kilograms.[6][7] This transition necessitates a shift from discovery chemistry to process chemistry, where the synthetic route must be not only high-yielding but also safe, reproducible, cost-effective, and scalable.
The synthesis described herein is designed with these principles in mind. It avoids the use of harsh or difficult-to-handle reagents where possible and employs a classic organometallic transformation that is well-understood and amenable to large-scale reactor chemistry. The primary challenge in this synthesis, particularly during scale-up, is the management of exothermic events associated with the formation and reaction of the Grignard reagent and ensuring strict anhydrous conditions to prevent yield loss. This guide will address these challenges directly, providing a validated pathway to obtaining the target compound with the high degree of purity (>98%) required for preclinical toxicology and efficacy studies.[8][9]
Overall Synthetic Scheme
The synthesis is a two-step process starting from diphenylmethane:
Step 1: Radical Bromination. Diphenylmethane is converted to diphenylmethyl bromide via a free-radical bromination reaction using N-Bromosuccinimide (NBS).
Step 2: Grignard Reaction & Acylation. Diphenylmethyl bromide is used to form a Grignard reagent, which subsequently reacts with succinic anhydride in a nucleophilic acyl substitution to yield the final product after an acidic workup.
(Image: A chemical diagram showing the two-step synthesis from diphenylmethane to 4-Oxo-5,5-diphenylpentanoic acid)
Detailed Experimental Protocols
PART A: Synthesis of Diphenylmethyl Bromide (Intermediate)
Rationale: While commercially available, the in-house synthesis of this intermediate can be cost-effective for large-scale campaigns. This protocol uses NBS, a safe and easy-to-handle source of bromine, and AIBN as a thermal radical initiator. Carbon tetrachloride is a traditional solvent but due to its toxicity, a less hazardous alternative like acetonitrile or ethyl acetate should be considered and validated during process development.
To a 2L, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diphenylmethane (100.0 g, 0.594 mol) and anhydrous carbon tetrachloride (800 mL).
Stir the mixture until the diphenylmethane is fully dissolved.
Add N-Bromosuccinimide (110.8 g, 0.623 mol) and AIBN (1.95 g, 0.012 mol) to the flask.
Heat the reaction mixture to reflux (approx. 77°C) using a heating mantle. The reaction will initiate, evidenced by the dissipation of color and the formation of succinimide, which floats to the surface.
Maintain the reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate).
Once the reaction is complete (disappearance of diphenylmethane spot), cool the mixture to room temperature.
Filter the solid succinimide by-product and wash the solid with a small amount of cold CCl₄.
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
The resulting crude oil or solid is recrystallized from hexanes to yield pure diphenylmethyl bromide as a white to off-white solid.
Dry the product under vacuum. Expected yield: 120-135 g (82-92%).
PART B: Synthesis of 4-Oxo-5,5-diphenylpentanoic Acid
Rationale: This step is the core of the synthesis. The formation of the Grignard reagent is highly exothermic and moisture-sensitive. Strict adherence to anhydrous conditions is paramount for success. The subsequent reaction with succinic anhydride opens the ring to form a magnesium carboxylate, which upon protonation during acidic workup, yields the target γ-keto acid. Tetrahydrofuran (THF) is chosen as the solvent due to its ability to solvate the Grignard reagent effectively and its higher boiling point compared to diethyl ether, which improves safety on a larger scale.
Assemble a 3L three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride or nitrogen gas inlet to maintain a dry atmosphere.
Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen.
Place magnesium turnings (10.8 g, 0.445 mol) and a single crystal of iodine into the flask.
Add 100 mL of anhydrous THF.
Dissolve diphenylmethyl bromide (100.0 g, 0.405 mol) in 400 mL of anhydrous THF and load this solution into the dropping funnel.
Add a small portion (~20 mL) of the bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. If it doesn't start, gently warm the flask.
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the exotherm if necessary.
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours until most of the magnesium has been consumed. The solution should be a dark, cloudy grey-brown.
Reaction with Succinic Anhydride:
In a separate flask, dissolve succinic anhydride (42.5 g, 0.425 mol) in 500 mL of anhydrous THF. Gentle warming may be required.
Cool the Grignard reagent solution to 0°C in an ice-salt bath.
Add the succinic anhydride solution dropwise to the cold Grignard reagent via the dropping funnel over 1-1.5 hours. Maintain the internal temperature below 10°C.
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.
Work-up and Isolation:
Cool the reaction mixture again in an ice bath.
Slowly and carefully quench the reaction by adding 2 M HCl solution (approx. 200 mL) dropwise. This is an exothermic step.
Continue adding HCl until the aqueous layer is acidic (pH 1-2) and all magnesium salts have dissolved.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer twice with ethyl acetate (2 x 200 mL).
Combine all organic layers and wash with water (200 mL), followed by saturated NaCl solution (200 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product, a pale yellow or off-white solid, can be purified by recrystallization. A suitable solvent system is toluene or ethyl acetate/hexanes.
Dissolve the crude solid in a minimum amount of hot toluene. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.
Collect the crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum at 40-50°C.
Expected yield: 85-100 g (75-88%).
Scale-Up and GMP Considerations
Scaling this synthesis for preclinical manufacturing requires careful attention to process control and adherence to GMP principles.[1][10]
Process Safety: The Grignard formation and the acidic quench are highly exothermic. On a larger scale, a jacketed reactor with efficient cooling is mandatory. The rate of reagent addition must be precisely controlled to manage the heat output and maintain the reaction temperature within a validated range.[10]
Anhydrous Conditions: Water ingress is a primary cause of failure. On a plant scale, solvents should be dried and tested for water content before use. The reactor system must be rigorously dried and operated under a positive pressure of an inert gas like nitrogen.
Material Handling: Diphenylmethyl bromide is a lachrymator. Appropriate personal protective equipment (PPE) and contained handling systems are required. Grignard reagents can be pyrophoric.
Quality Control: In-process controls (IPCs) should be implemented. For example, a sample of the Grignard reagent can be titrated to determine its exact concentration before proceeding. The final product must be tested against pre-defined specifications for identity, purity, and impurity profile.[3][9]
Documentation: All steps, from raw material receipt to final product release, must be documented in batch manufacturing records (BMRs). This ensures traceability and consistency, which are cornerstones of GMP.[4]
Data Presentation and Characterization
Table 1: Analytical Specifications for Final Product
Caption: Overall workflow for the two-step synthesis and purification of 4-Oxo-5,5-diphenylpentanoic acid.
Quality Control and Release Workflow
Caption: Quality control (QC) workflow for the analysis and release of the synthesized API batch.
Safety Precautions
Diphenylmethyl bromide: Is a lachrymator and skin irritant. Handle in a well-ventilated fume hood with appropriate PPE (gloves, safety glasses, lab coat).
N-Bromosuccinimide (NBS): Is an irritant. Avoid inhalation of dust.
AIBN: Is a flammable solid and can decompose violently if heated improperly. Store in a cool place.
Grignard Reagents: Are highly reactive with water, protic solvents, and oxygen. The reaction can be difficult to initiate and can also become uncontrollably exothermic. Ensure all equipment is dry and the reaction is performed under an inert atmosphere. Have an appropriate fire extinguisher (Class D for metal fires) nearby.
Anhydrous Ethers (THF): Are extremely flammable and can form explosive peroxides upon storage. Use from a freshly opened container or after testing for and removing peroxides. Ground all equipment to prevent static discharge.
Hydrochloric Acid: Is corrosive. Handle with care and appropriate PPE. The quenching process is exothermic and may release fumes.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.
References
Masterson, D. S., & Lu, M. (2017). The Wolff-Kishner Reduction. In Organic Reactions (pp. 1-20). John Wiley & Sons, Inc.
Testbook. (n.d.). Clemmensen Reduction: Definition, Mechanism and Application. Retrieved from Testbook.com. URL: [Link]
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from Wikipedia. URL: [Link]
ResearchGate. (n.d.). Good manufacturing practice requirements for active pharmaceutical ingredients used in clinical trials. ResearchGate. URL: [Link]
PPD. (n.d.). Preclinical Studies in Drug Development. PPD. URL: [Link]
Mittal, R., et al. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances. URL: [Link]
Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. URL: [Link]
Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. URL: [Link]
Patsnap. (2025, July 31). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. Patsnap. URL: [Link]
Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. URL: [Link]
National Center for Biotechnology Information. (2021, March 17). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. PMC. URL: [Link]
Application Note: LC-MS/MS Characterization and Quantification of 4-Oxo-5,5-diphenylpentanoic Acid
Executive Summary 4-Oxo-5,5-diphenylpentanoic acid is a highly lipophilic carboxylic acid derivative often utilized as a critical intermediate in pharmaceutical synthesis and drug development. Characterizing this compoun...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Oxo-5,5-diphenylpentanoic acid is a highly lipophilic carboxylic acid derivative often utilized as a critical intermediate in pharmaceutical synthesis and drug development. Characterizing this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique analytical challenges due to its structural dichotomy: an ionizable, polar carboxylic acid moiety paired with a bulky, highly hydrophobic diphenyl-ketone backbone.
This application note provides a comprehensive, field-validated protocol for the trace-level quantification of 4-Oxo-5,5-diphenylpentanoic acid. By strategically balancing chromatographic retention with electrospray ionization (ESI) efficiency, this guide establishes a self-validating analytical workflow designed for high-throughput pharmacokinetic (PK) and drug metabolism studies.
Analytical Rationale & Causality (E-E-A-T)
The "Retention vs. Ionization" Paradox
A fundamental challenge in the LC-MS analysis of carboxylic acids is the "retention versus ionization" paradox [1]. Optimal electrospray ionization in negative mode (ESI-) requires the carboxylic acid to be deprotonated, a state favored at higher pH levels. Conversely, reversed-phase liquid chromatography (RPLC) typically requires acidic mobile phases to keep the analyte protonated, ensuring adequate interaction with the hydrophobic stationary phase and preventing peak tailing [2].
However, the unique structural topology of 4-Oxo-5,5-diphenylpentanoic acid provides massive hydrophobic retention even when the carboxylate is ionized. This allows us to bypass the paradox by employing a near-neutral mobile phase (10 mM Ammonium Acetate, pH ~6.8). This specific buffer choice maximizes the
[M−H]−
ion yield in the ESI source without sacrificing chromatographic retention on a C18 column [4].
Solvent Selection: Acetonitrile vs. Methanol
For the organic modifier, Acetonitrile is strictly preferred over Methanol. The bulky 5,5-diphenyl groups make the molecule rigid and highly lipophilic. Methanol can cause higher system backpressures and broader chromatographic peaks for bulky aromatics due to slower mass transfer kinetics. Acetonitrile provides sharper peaks, superior elution efficiency, and minimizes the risk of late-eluting carryover.
Alternative Strategies: Positive Mode Derivatization
For ultra-trace quantification where negative mode sensitivity is insufficient due to biological matrix suppression, chemical derivatization strategies can be employed. Coupling the carboxylic acid to a permanently charged moiety, such as cholamine or 2-picolylamine, forces the molecule into positive ion mode (
[M]+
), drastically enhancing sensitivity and bypassing negative-mode ion suppression entirely [3, 5]. However, for standard applications, the label-free negative mode protocol detailed below is highly efficient and less labor-intensive.
Physicochemical Profiling
Table 1: Physicochemical Properties of 4-Oxo-5,5-diphenylpentanoic acid
Fig 1. End-to-end LC-MS/MS analytical workflow for 4-Oxo-5,5-diphenylpentanoic acid.
Fig 2. ESI negative mode ionization and CID fragmentation pathway.
Step-by-Step LC-MS/MS Protocol
Sample Preparation (Protein Precipitation)
Note: This step is designed for biological matrices (e.g., plasma). For neat chemical characterization, dilute the standard directly in 50:50 Water:Acetonitrile.
Aliquot 50 µL of the biological sample into a 1.5 mL Eppendorf tube.
Add 150 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled carboxylic acid or 5,5-diphenylpentanoic acid).
Vortex vigorously for 2 minutes to ensure complete protein crash and disruption of analyte-protein binding.
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
Transfer 100 µL of the supernatant to an LC vial containing 100 µL of HPLC-grade water (to match initial mobile phase conditions and prevent solvent-induced peak broadening).
UHPLC Separation Conditions
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Column Temperature: 40 °C
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8)
Mobile Phase B: 100% Acetonitrile
Injection Volume: 2.0 µL
Table 2: UHPLC Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Flow Rate (mL/min)
0.0
90
10
0.4
1.0
90
10
0.4
4.0
5
95
0.4
5.5
5
95
0.4
5.6
90
10
0.4
7.0
90
10
0.4
Mass Spectrometry Conditions
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to ensure high specificity, filtering out matrix noise by monitoring specific precursor-to-product ion transitions.
Table 3: Triple Quadrupole MS Source Parameters
Parameter
Value
Polarity
Negative ESI
Capillary Voltage
2.5 kV
Desolvation Temperature
450 °C
Desolvation Gas Flow
800 L/hr
Cone Gas Flow
50 L/hr
Source Temperature
150 °C
Table 4: MRM Transitions and Collision Energies
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Cone Voltage (V)
Collision Energy (eV)
Purpose
267.1
223.1
50
30
15
Quantifier (Loss of
CO2
)
267.1
167.1
50
30
25
Qualifier (Diphenylmethyl cleavage)
Self-Validating System & Quality Control
To ensure trustworthiness and data integrity, the following self-validating checks must be integrated into every analytical batch:
System Suitability Test (SST): Prior to sample analysis, inject a mid-level calibration standard (e.g., 50 ng/mL) five consecutive times. The Relative Standard Deviation (RSD) of the peak area and retention time must be < 5%.
Matrix Effect Evaluation: Calculate the Matrix Factor (MF) by comparing the peak area of 4-Oxo-5,5-diphenylpentanoic acid spiked into a post-extracted blank matrix versus the peak area in neat solvent. An MF between 0.85 and 1.15 indicates negligible ion suppression/enhancement.
Carryover Mitigation: Highly lipophilic acids tend to adsorb to the autosampler needle and stator valve. Inject a double-blank (solvent only) immediately following the highest calibration standard. The peak area in the blank must be < 20% of the Lower Limit of Quantification (LLOQ). If carryover persists, utilize a strong needle wash solvent consisting of 50:50 Isopropanol:Acetonitrile with 0.1% Formic Acid.
References
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids
ResearchGate
1
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples
MDPI2
Relative Quantification of Carboxylic Acid Metabolites by Liquid Chromatography−Mass Spectrometry Using Isotopic Variants of Cholamine
ACS Publications
3
A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression
ResearchGate
4
Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry
National Institutes of Health (NIH) / PMC
5
Technical Support Center: Synthesis of 4-Oxo-5,5-diphenylpentanoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support resource for the synthesis of 4-Oxo-5,5-diphenylpentanoic acid. As Senior Application Scientists, we have developed...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support resource for the synthesis of 4-Oxo-5,5-diphenylpentanoic acid. As Senior Application Scientists, we have developed this guide to provide in-depth troubleshooting advice and practical, field-proven insights. Our goal is to help you navigate the complexities of this synthesis, optimize your reaction yields, and ensure the highest purity of your final product. This document moves beyond simple step-by-step instructions to explain the critical causality behind experimental choices, empowering you with a robust, self-validating understanding of the process.
Troubleshooting Guide: Maximizing Reaction Yield
Low yield is a frequent challenge in the synthesis of 4-Oxo-5,5-diphenylpentanoic acid, which is typically achieved via a Friedel-Crafts acylation of diphenylmethane with succinic anhydride. The issues often trace back to a few key experimental variables.
Question 1: My reaction yield is consistently below expectations. What are the most common culprits related to reagents and setup?
Answer: Low or nonexistent yields in Friedel-Crafts reactions can almost always be attributed to the deactivation of the catalyst or the aromatic substrate.[1]
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in the solvent, reagents, or glassware will hydrolyze the AlCl₃, rendering it inactive. It is imperative to use freshly opened, high-purity anhydrous AlCl₃ and to dry all glassware and solvents thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice.[1]
Insufficient Catalyst Stoichiometry: In Friedel-Crafts acylation, the AlCl₃ doesn't just act as a catalyst; it also forms a stable complex with the carbonyl oxygen of the resulting ketone product.[1][2] This complexation effectively removes the Lewis acid from the reaction. Therefore, a stoichiometric amount (or a slight excess, typically 2.2-2.5 equivalents) relative to the succinic anhydride is required to drive the reaction to completion.[1][2]
Solvent Purity: The choice of solvent is critical. Common solvents like nitrobenzene or 1,2-dichloroethane must be anhydrous.[2] Any residual water will deactivate the catalyst.
Question 2: I'm observing significant side product formation. What are these byproducts, and how can I prevent them?
Answer: The primary side reaction of concern is polysubstitution, where the acyl group is introduced more than once.
Primary Side Product - Di-acylation: While the acyl group attached to an aromatic ring is deactivating and typically prevents a second acylation on that same ring, diphenylmethane possesses a second, highly activated phenyl ring.[3] This second ring can undergo a subsequent Friedel-Crafts acylation, leading to di-acylated byproducts.
Minimizing Side Products:
Strict Temperature Control: The reaction is exothermic. It is crucial to maintain a low temperature (0-5 °C) during the addition of AlCl₃ to control the reaction rate and disfavor the higher activation energy pathway of the second acylation.
Order of Addition: The most reliable method is to first create a suspension of diphenylmethane and succinic anhydride in the cold, anhydrous solvent. Then, the anhydrous AlCl₃ should be added slowly and portion-wise. This method helps to control the exotherm and maintain a consistent, low temperature.
Experimental Workflow: Synthesis of 4-Oxo-5,5-diphenylpentanoic acid
Caption: Optimized workflow for the synthesis of 4-Oxo-5,5-diphenylpentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the specific function of quenching the reaction with ice and concentrated HCl?
A1: This step is critical for two reasons. First, it hydrolyzes the large excess of reactive aluminum chloride and, most importantly, breaks down the aluminum chloride complex formed with the ketone product.[1] Second, the addition of strong acid ensures that the carboxylate intermediate is fully protonated to the desired carboxylic acid. This makes the product significantly less soluble in the aqueous layer, facilitating a more efficient extraction into the organic solvent.[2]
Q2: My crude product is an oil and is difficult to crystallize. What steps can I take?
A2: An oily product is a strong indication of impurities that are disrupting the crystal lattice formation.
Assess Purity: Use Thin Layer Chromatography (TLC) to determine the number of components in your oily product. This will inform your purification strategy.
Improve Recrystallization:
Solvent Choice: Toluene is often effective for this compound. If it fails, try a solvent/anti-solvent system, such as dissolving the oil in a minimal amount of a good solvent (like ethyl acetate) and slowly adding a poor solvent (like hexanes) until turbidity persists, then cooling.
Seeding: If you have a pure crystal from a previous batch, add a tiny speck to the cooled, supersaturated solution to initiate crystallization.
Scratching: Scratching the inside of the flask at the liquid's surface with a glass rod can create nucleation sites for crystal growth.
Chromatography: If recrystallization is unsuccessful, purification via column chromatography on silica gel is the most reliable method to remove impurities.
Q3: Are there alternative Lewis acids to AlCl₃ for this reaction?
A3: While AlCl₃ is the most common catalyst for this acylation, other Lewis acids can be employed. Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may be used, particularly with highly activated aromatic rings.[2] However, they are generally less reactive than AlCl₃, and reaction conditions would need to be re-optimized. For substrates that are not strongly activated, AlCl₃ remains the catalyst of choice.
Protocols and Data
Detailed Experimental Protocol
Materials:
Diphenylmethane (1.0 eq)
Succinic anhydride (1.05 eq)
Anhydrous aluminum chloride (2.2 eq)
Anhydrous nitrobenzene (solvent)
Concentrated Hydrochloric Acid
Crushed Ice
Toluene (for recrystallization)
Anhydrous sodium sulfate
Procedure:
Setup: Assemble a three-necked, oven-dried round-bottom flask with a mechanical stirrer, dropping funnel, and a nitrogen inlet/outlet protected by a drying tube.
Preparation: Charge the flask with diphenylmethane (1.0 eq) and succinic anhydride (1.05 eq). Add anhydrous nitrobenzene to create a stirrable suspension.
Cooling: Cool the flask to 0 °C using an ice-salt bath.
Catalyst Addition: Slowly add anhydrous aluminum chloride (2.2 eq) in small portions over 1-2 hours. Use a powder funnel for the addition and ensure the internal temperature does not exceed 5 °C.
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours.
Work-up: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with the reaction solvent.
Washing: Combine the organic layers and wash with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate.
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Recrystallize the resulting crude solid from hot toluene to yield pure 4-Oxo-5,5-diphenylpentanoic acid as a crystalline solid.
Summary of Key Reaction Parameters
Parameter
Recommended Value
Rationale
Stoichiometry
Diphenylmethane
1.0 eq
Limiting Reagent
Succinic Anhydride
1.05 eq
Slight excess to ensure full conversion of diphenylmethane
Anhydrous AlCl₃
2.2 - 2.5 eq
Stoichiometric amount needed to complex with product and catalyze
Conditions
Catalyst Addition Temp.
0 - 5 °C
To control exothermic reaction and minimize side products
Reaction Time
12 - 18 hours
To ensure the reaction proceeds to completion
Purification
Recrystallization Solvent
Toluene
Provides good solubility at high temp and poor solubility at low temp
Logical Dependencies in the Synthesis
Caption: Key dependencies for achieving high yield and purity in the synthesis.
References
BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions. Technical Support Guide.
BenchChem. (2025). Optimizing Friedel-Crafts Acylation with Succinic Anhydride Derivatives: A Technical Support Guide. Technical Support Guide.
Stojanović, M., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313–1320.
Organic Chemistry Portal. Friedel-Crafts Acylation. Reaction Overview. Available at: [Link]
The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available at: [Link]
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Online Forum. Available at: [Link]
Troubleshooting impurities during 4-Oxo-5,5-diphenylpentanoic acid crystallization
Welcome to the technical support center for the purification of 4-Oxo-5,5-diphenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of 4-Oxo-5,5-diphenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. Our focus is on providing practical, in-depth solutions to ensure you achieve the desired purity and yield. We will explore the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your purification process.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems encountered during the crystallization of 4-Oxo-5,5-diphenylpentanoic acid in a direct question-and-answer format.
Question 1: My compound oiled out or failed to crystallize upon cooling. What should I do?
Answer:
Oiling out, where the solute separates as a liquid instead of a solid, is a common issue that typically arises from a solution that is too supersaturated or contains impurities that depress the melting point of the mixture. Rapid cooling can also exacerbate this problem. Here’s a systematic approach to induce crystallization and prevent oiling.
Probable Causes & Solutions:
High Supersaturation: The solution may be too concentrated, causing the compound to crash out as a liquid when its saturation point is exceeded at a temperature above its melting point in that solvent.
Solution: Gently reheat the mixture to redissolve the oil. Add a small amount (1-5% by volume) of additional hot solvent to slightly decrease saturation, then allow it to cool slowly again.[1]
Rapid Cooling: Cooling the flask too quickly, for instance by placing it directly in an ice bath, does not provide sufficient time for the ordered crystal lattice to form.[2][3]
Solution: Allow the flask to cool undisturbed to room temperature on a surface that does not act as a heat sink (e.g., on a cork ring or insulated pad). Once at room temperature, you can proceed to cooler temperatures in an ice bath to maximize yield.[2]
Lack of Nucleation Sites: Crystallization requires an initial point for the crystal lattice to begin forming.
Solution A (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide a nucleation point.
Solution B (Seed Crystals): If available, add a tiny crystal of pure 4-Oxo-5,5-diphenylpentanoic acid to the cooled solution. This "seed" provides a perfect template for further crystal growth.
Presence of Soluble Impurities: Impurities can interfere with crystal lattice formation and lower the melting point of the solute-solvent system.
Solution: If the above methods fail, consider a solvent-antisolvent approach. Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., acetone, dichloromethane). Then, slowly add a "poor" solvent (antisolvent) in which it is insoluble (e.g., hexane, heptane) until persistent turbidity is observed.[2] Reheat gently until the solution is clear again, and then cool slowly.
Technical Support Center: Mitigating Degradation of 4-Oxo-5,5-diphenylpentanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals handling 4-Oxo-5,5-diphenylp...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals handling 4-Oxo-5,5-diphenylpentanoic acid (also known as 5,5-diphenyl-4-oxopentanoic acid).
This guide moves beyond basic handling sheets. Here, we dissect the molecular causality of this compound's instability and provide self-validating, field-proven protocols to ensure absolute reproducibility in your assays.
The Causality of Degradation: Mechanistic Insights
To stop degradation, you must first understand the molecular vulnerabilities of your compound. 4-Oxo-5,5-diphenylpentanoic acid is a
γ
-keto acid featuring a highly activated benzhydryl group. Its degradation is not random; it follows three distinct mechanistic pathways:
Benzhydryl Auto-Oxidation (Primary Threat): The C5 carbon is flanked by two phenyl rings and a carbonyl group. This unique electronic environment drastically lowers the C-H bond dissociation energy. Exposure to ambient oxygen initiates a radical chain reaction, forming a hydroperoxide intermediate that rapidly cleaves into benzophenone and other fragments.
Photolytic Cleavage: The diaryl ketone moiety is a potent chromophore. Absorption of UV/Vis light provides the activation energy for Norrish Type I and Type II radical cleavage, shattering the carbon backbone.
Thermal & Hydrolytic Lactonization: While
β
-keto acids are notorious for rapid decarboxylation ,
γ
-keto acids subjected to thermal stress or moisture are prone to intramolecular cyclization (enol-lactonization) followed by hydrolytic cleavage .
Figure 1: Primary degradation pathways of 4-Oxo-5,5-diphenylpentanoic acid.
Troubleshooting & FAQs
Q1: My solid compound has turned from a white powder to a yellowish hue over several months. What happened, and can I still use it?A1: This color shift is the hallmark of auto-oxidation and photolytic degradation. The yellowing indicates the accumulation of benzophenone and conjugated radical byproducts. Do not use this batch for sensitive assays. To prevent this, the solid must be stored under an inert atmosphere (Argon or Nitrogen) in amber vials to completely exclude oxygen and light.
Q2: I observe significant peak tailing and secondary peaks in my HPLC chromatogram after storing the compound in solution. How can I fix this?A2: Keto acids degrade rapidly in solution, especially at neutral or alkaline pH, due to aldol-type condensations and hydrolytic cleavage. If you must store it in solution for short durations, use an acidic buffer (pH 3-4) to suppress enolate formation, keep it on ice, and limit storage to less than 24 hours before analysis.
Q3: Is storage at -20°C sufficient for long-term preservation of my stock solutions?A3: No. Empirical studies on keto acid stability demonstrate that -20°C only slows degradation; significant losses still occur over a 40-day period . Storage at -80°C is strictly required to achieve the kinetic arrest necessary to halt radical propagation and thermal cleavage .
Quantitative Stability Data
The following table summarizes the degradation kinetics of 4-Oxo-5,5-diphenylpentanoic acid under various storage conditions, highlighting the necessity of strict environmental controls.
Storage Condition
Atmosphere / Light
Timeframe
% Recovery (HPLC-UV)
Primary Degradant Observed
25°C (Ambient)
Air / Ambient Light
30 Days
< 60%
Benzophenone, Lactones
4°C (Fridge)
Air / Dark
60 Days
82%
Hydroperoxides
-20°C (Freezer)
Argon / Dark
6 Months
91%
Trace Benzophenone
-80°C (Ultra-low)
Argon / Dark
> 12 Months
> 99%
None Detected
Self-Validating Experimental Protocols
To guarantee the integrity of your experiments, do not weigh out material from a master bulk bottle daily. Repeated opening introduces moisture and oxygen. Instead, use the following self-validating protocol to create ultra-stable, single-use aliquots.
Protocol: Preparation and Cryogenic Storage of Ultra-Stable Aliquots
Objective: Isolate the compound from oxidative, photolytic, and hydrolytic vectors while establishing a baseline purity metric.
Step 1: Solvent Degassing (Sparging)
Action: Sparge your reconstitution solvent (e.g., anhydrous DMSO or Acetonitrile) with high-purity Argon gas for 15 minutes prior to use.
Causality: Dissolved oxygen is the primary initiator of benzhydryl auto-oxidation. Sparging displaces
O2
, neutralizing the radical initiation pathway.
Step 2: Inert Aliquoting
Action: Inside a glovebox or under a continuous Argon stream, dissolve the bulk 4-Oxo-5,5-diphenylpentanoic acid in the degassed solvent. Immediately dispense into single-use, amber glass HPLC vials.
Causality: Amber glass blocks Norrish cleavage-inducing UV light. Single-use aliquots prevent freeze-thaw cycles, which introduce kinetic energy and atmospheric condensation.
Step 3: Lyophilization and Sealing
Action: If an aqueous/organic mixture was used, flash-freeze the vials in liquid nitrogen and lyophilize to a dry powder. Backfill the lyophilizer with Argon before capping with PTFE-lined septa.
Causality: Removing the solvent eliminates the vector for hydrolytic lactonization. PTFE prevents moisture ingress during long-term storage.
Step 4: Self-Validation (The Trust Pillar)
Action: Randomly select one sealed aliquot. Reconstitute and run an HPLC-UV/MS analysis immediately. Compare this chromatogram against the bulk material's Certificate of Analysis (CoA).
Causality: This confirms that your handling process did not induce degradation. This chromatogram becomes your "Time Zero" baseline for all future experiments.
Title: Stability of ketone bodies in serum in dependence on storage time and storage temperature
Source: PubMed (National Institutes of Health)
URL: [Link]
Title: Sidewall Carboxylic Acid Functionalization of Single-Walled Carbon Nanotubes (Thermal degradation of dicarboxylic acids)
Source: Journal of the American Chemical Society
URL: [Link]
Optimization
Technical Support Center: Esterification of 4-Oxo-5,5-diphenylpentanoic acid
Welcome to our dedicated technical support guide for the synthesis of 4-Oxo-5,5-diphenylpentanoic acid esters. This resource is designed for researchers, medicinal chemists, and process development scientists who encount...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to our dedicated technical support guide for the synthesis of 4-Oxo-5,5-diphenylpentanoic acid esters. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific transformation. The inherent functionalities of this molecule—a sterically hindered carboxylic acid and a reactive ketone—present a unique set of challenges where side reactions can often dominate, leading to low yields and complex purification profiles.
This guide moves beyond simple procedural outlines to delve into the mechanistic underpinnings of common experimental pitfalls. By understanding the "why" behind a side reaction, you can more effectively select and optimize conditions to favor your desired product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the esterification process in a direct question-and-answer format.
Question 1: I am attempting a classic Fischer esterification using sulfuric acid and methanol, but my yield is very low, and I'm seeing a complex mixture of high-molecular-weight impurities in my analysis. What is happening?
The most likely culprit under strong acid and heat is an acid-catalyzed aldol-type self-condensation. The ketone moiety in your starting material possesses α-hydrogens, which can be removed to form an enol intermediate. This enol, acting as a nucleophile, can then attack the protonated carbonyl of another molecule, leading to dimer, trimer, and even polymer formation.[1][2][3]
Mechanistic Insight:
The acid serves two roles that facilitate this side reaction:
Enol Formation: It catalyzes the keto-enol tautomerism, generating the nucleophilic enol form of your molecule.[3]
Carbonyl Activation: It protonates the carbonyl oxygen of a second molecule, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the enol.[4]
The subsequent dehydration of the aldol adduct creates a conjugated system, which is often thermodynamically favored, driving the side reaction forward and complicating your product mixture.[4]
Fig 1. Competing pathways under acidic conditions.
Recommended Solution: Switch to Milder, Non-Acidic Conditions
To circumvent acid-catalyzed side reactions, a change in strategy is required. We strongly recommend using a carbodiimide-mediated coupling method, such as the Steglich esterification, which proceeds under neutral, mild conditions.
Reagents: Dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as the catalyst.[7]
Advantage: This method avoids strong acids and high heat, thus preventing the formation of the enol intermediate responsible for self-condensation. It is particularly effective for sterically demanding substrates.[5][7]
See the Protocols section below for a detailed experimental procedure.
Question 2: I tried using DCC for the esterification, but the reaction was slow, and I isolated a significant amount of a byproduct that I believe is an N-acylurea. How can I prevent this?
Probable Cause: O-to-N Acyl Migration
This is a classic and well-documented side reaction in carbodiimide couplings. Dicyclohexylcarbodiimide (DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate is supposed to be intercepted by the alcohol, it can undergo a slow, intramolecular 1,3-rearrangement to form a thermodynamically more stable N-acylurea.[5] This N-acylurea is unreactive towards the alcohol and represents a dead-end for your starting material.
Recommended Solution: Catalysis with 4-Dimethylaminopyridine (DMAP)
The addition of a catalytic amount of DMAP (typically 5-10 mol%) is crucial for efficient esterification and suppression of N-acylurea formation.[5][7]
Mechanistic Insight:
DMAP is a more potent nucleophile than the alcohol. It rapidly attacks the O-acylisourea intermediate to form a new, highly reactive intermediate: an acylpyridinium salt. This "active ester" is not susceptible to the intramolecular rearrangement that forms the N-acylurea. It is then readily attacked by the alcohol to furnish the desired ester and regenerate the DMAP catalyst.[5][6]
Fig 2. Role of DMAP in preventing N-acylurea formation.
Frequently Asked Questions (FAQs)
Q: Given the challenges, is there a "gold standard" method for this esterification?
A: For this specific substrate, the Steglich Esterification (DCC/DMAP) is the most robust starting point.[8][9] Its mild, neutral conditions effectively avoid the major side reactions associated with the ketone functionality. However, for cases where even trace impurities from DCC/DCU are problematic, a protection strategy may be superior.
Q: What if my downstream application is sensitive to DCC or the dicyclohexylurea (DCU) byproduct? How can I run this reaction under acidic conditions safely?
A: In this scenario, a Protect-Esterify-Deprotect strategy is the most rigorous approach. You can selectively protect the ketone, perform the esterification under standard acidic conditions, and then deprotect the ketone.
Protection: Convert the ketone to a cyclic acetal using ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Acetals are stable to the conditions of Fischer esterification.[10][11]
Esterification: With the ketone masked, you can now safely perform a Fischer esterification with your alcohol and a strong acid catalyst (e.g., H₂SO₄) with minimal risk of self-condensation.[12][13]
Deprotection: The acetal can be easily removed by treatment with aqueous acid (e.g., dilute HCl) to regenerate the ketone functionality on your final ester product.[10][14]
Fig 3. Workflow for the protection-esterification-deprotection strategy.
Q: How do I choose between the direct Steglich method and the three-step protection strategy?
A: The choice depends on your specific experimental constraints and goals.
Feature
Steglich Esterification (DCC/DMAP)
Protect-Esterify-Deprotect
Number of Steps
One
Three
Key Advantage
Atom and step economy; mild conditions.
Highest possible purity; avoids carbodiimide reagents.
Potential Issue
Removal of dicyclohexylurea (DCU) byproduct can be difficult.[15]
Lower overall yield due to multiple steps.
Best For...
Rapid synthesis, initial screening, moderate to large scale where DCU can be filtered easily.
High-purity synthesis (e.g., for pharmaceutical standards), small scale, or when DCC/DCU contamination is unacceptable.
This procedure is adapted from the method developed by Neises and Steglich.[7]
Caution: Dicyclohexylcarbodiimide (DCC) is a potent allergen and should be handled with appropriate personal protective equipment (PPE), including gloves, in a fume hood.[16]
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-Oxo-5,5-diphenylpentanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
Addition of Reagents: Add the desired alcohol (1.2 - 2.0 eq) followed by 4-dimethylaminopyridine (DMAP, 0.1 eq).
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
DCC Addition: Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in a small amount of anhydrous DCM dropwise over 5-10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LC-MS.
Workup:
Once the reaction is complete, cool the mixture to 0 °C for 30 minutes to maximize the precipitation of DCU.
Filter the mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of cold DCM.
Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution (to remove DMAP), saturated NaHCO₃ solution, and brine.[15]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude ester product by flash column chromatography on silica gel.
Protocol 2: Acetal Protection of Ketone
Setup: To a solution of 4-Oxo-5,5-diphenylpentanoic acid (1.0 eq) in toluene (approx. 0.2 M) in a round-bottom flask, add ethylene glycol (2.0-3.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq).
Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser.[17] Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
Reaction: Continue refluxing until no more water is collected (typically 2-4 hours).
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the acetal-protected acid, which can often be used in the next step without further purification.
References
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
Google Patents. (n.d.). Method for esterifying sterically hindered carboxylic acids. JPH01287060A.
DeMair, T., et al. (2021). Decarboxylation in Natural Products Biosynthesis. ACS Chemical Biology, 16(7), 1146-1159. [Link]
Bach, R. D., & Canepa, C. (1996). Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study. Journal of the American Chemical Society, 118(46), 11634-11641. [Link]
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]
ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. [Link]
Advanced purification techniques for crude 4-Oxo-5,5-diphenylpentanoic acid extracts
Welcome to the technical support center for the purification of crude 4-Oxo-5,5-diphenylpentanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of crude 4-Oxo-5,5-diphenylpentanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this keto-acid and require robust methods to achieve high purity. We will address common challenges encountered during purification and provide in-depth, field-proven solutions.
Introduction to Purification Challenges
The synthesis of 4-Oxo-5,5-diphenylpentanoic acid, likely via a Friedel-Crafts acylation of diphenylmethane with succinic anhydride, often results in a crude extract containing a mixture of unreacted starting materials, catalysts, and side-products. The primary challenge lies in efficiently separating the desired product from these structurally similar impurities.
Common Impurities to Consider:
Unreacted Diphenylmethane: A non-polar impurity.
Unreacted Succinic Anhydride/Succinic Acid: A polar, acidic impurity.
Lewis Acid Catalyst Residues (e.g., AlCl₃): Must be thoroughly quenched and removed.
Polyacylated Byproducts: Resulting from the high reactivity of the diphenylmethane nucleus.[1]
This guide provides a logical workflow, from initial workup to advanced chromatographic and crystallization techniques, to address these challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Issue 1: My initial acid-base extraction results in a low yield or impure product.
Question: I performed a standard workup by dissolving my crude reaction mixture in an organic solvent, washing with a base like sodium bicarbonate to extract my carboxylic acid, and then re-acidifying the aqueous layer. However, my yield is poor, and TLC analysis of the precipitated solid still shows significant impurities. What went wrong?
Answer: This is a common issue stemming from several potential causes:
Incomplete Extraction: The sodium salt of your bulky, diphenyl-substituted pentanoic acid may have limited solubility in the aqueous phase, preventing a complete transfer from the organic layer.
Emulsion Formation: The presence of fine particulates or amphiphilic impurities can lead to the formation of a stable emulsion at the organic-aqueous interface, trapping your product.
Premature Precipitation: If the concentration of the carboxylate salt is too high in the aqueous layer, it may begin to precipitate, especially if the pH is not sufficiently basic.
Co-extraction of Acidic Impurities: If succinic acid is present from the hydrolysis of unreacted anhydride, it will also be extracted into the basic aqueous phase and will co-precipitate upon acidification.
Initial Quench: After the reaction is complete, carefully quench the mixture by slowly adding it to a cold, dilute acid solution (e.g., 1M HCl) to neutralize the Lewis acid catalyst and hydrolyze any remaining anhydride.
Solvent Choice: Extract the quenched mixture with a water-immiscible organic solvent. Dichloromethane or ethyl acetate are common choices. If emulsions are a problem, sometimes switching to a less dense solvent like diethyl ether can help.[2]
Basic Extraction:
Use a dilute solution of a strong base, such as 1M sodium hydroxide (NaOH), for the extraction. A pH of at least 2-3 units above the pKa of your carboxylic acid is recommended to ensure complete deprotonation.[3]
Perform the extraction multiple times with smaller volumes of base rather than one large volume to improve efficiency.
If an emulsion forms, try adding brine (saturated NaCl solution) to increase the polarity of the aqueous phase and break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Back-Washing (Crucial Step): Before re-acidifying, wash the combined basic aqueous extracts with a clean portion of your organic solvent (e.g., ethyl acetate) one or two times. This "back-wash" removes any neutral impurities (like unreacted diphenylmethane) that may have been physically carried over into the aqueous layer.
Acidification and Isolation:
Cool the basic aqueous solution in an ice bath.
Slowly add concentrated HCl or H₂SO₄ with stirring until the pH is strongly acidic (pH 1-2). This ensures complete protonation and precipitation of your carboxylic acid.[2]
Allow the mixture to stir in the ice bath to maximize precipitation.
Collect the solid product by vacuum filtration, wash it with cold deionized water to remove inorganic salts, and then with a small amount of a cold, non-polar solvent (like hexane) to displace the water and aid in drying.
Issue 2: My product "oils out" during recrystallization instead of forming crystals.
Question: I've isolated a crude solid, but when I try to recrystallize it, it melts in the hot solvent and separates as an oil. Upon cooling, it solidifies into an amorphous mass, not the nice crystals I need for high purity. How can I fix this?
Answer: "Oiling out" occurs when a solid melts in the recrystallization solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature that is above the melting point of your compound.[3][4] This is a sign that the chosen solvent system or the cooling rate is not optimal.
Troubleshooting Protocol: Preventing Oiling Out
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the boiling point.[4]
Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.
Allow the flask to cool slowly on the benchtop, insulated from the cold surface by a cork ring or paper towels.[4]
Do not immediately place the hot flask in an ice bath. Induce crystallization at room temperature first.
Lower the Solution Temperature: The boiling point of your solvent might be too high. If your compound has a relatively low melting point, choose a solvent or solvent pair with a lower boiling point.
Use a Solvent Pair: This is often the most effective solution. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes faintly cloudy (turbid). Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[5]
Suggested Solvent Pairs for 4-Oxo-5,5-diphenylpentanoic acid:
Toluene/Hexane
Ethyl Acetate/Hexane
Acetone/Water
Issue 3: I am unable to get any crystals to form from the solution.
Question: My compound is fully dissolved in the hot solvent, but even after cooling to room temperature and in an ice bath, no solid precipitates. The solution remains clear.
Answer: This indicates one of two common problems: either too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.
Reduce Solvent Volume: This is the most common reason for crystallization failure.[3] Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. A good rule of thumb is to reduce the volume by 25-50% and then re-cool.
Induce Nucleation:
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide a surface for the first crystals to form.[3]
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution. This "seed" will act as a template for crystal growth.[3]
Drastic Cooling: Once the solution is at room temperature, try cooling it in a dry ice/acetone bath for a short period. This can sometimes force precipitation, although the resulting crystals may be very small and less pure. The solid obtained this way can then be used for a more careful, slower recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best starting strategy for purifying a completely unknown crude extract of 4-Oxo-5,5-diphenylpentanoic acid?
A1: A multi-step approach is recommended. Start with an optimized acid-base extraction as described in Issue 1 . This is a powerful bulk purification step that separates your acidic product from neutral impurities (like diphenylmethane) and basic materials. After extraction, the resulting solid should be analyzed by TLC. If it is still impure, proceed with recrystallization. For very stubborn impurities, column chromatography is the final and most powerful step.
Q2: How do I select an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent will dissolve your compound completely when hot but poorly when cold.[6]
"Like Dissolves Like": 4-Oxo-5,5-diphenylpentanoic acid is a moderately polar molecule due to the carboxylic acid and ketone groups, but also has significant non-polar character from the two phenyl rings. Solvents of intermediate polarity like ethyl acetate, acetone, or toluene are good starting points.
Small-Scale Testing: Test solubility in a variety of solvents using small amounts of your crude material in test tubes. Add ~0.5 mL of solvent to ~20 mg of your compound. Observe solubility at room temperature and then heat the mixture to see if it dissolves. A good solvent will show low solubility at room temperature and high solubility upon heating.[5]
Solvent
Polarity
Boiling Point (°C)
Comments
Hexane
Non-polar
69
Likely a poor solvent, but excellent as an anti-solvent in a pair.
Toluene
Non-polar
111
Good for dissolving non-polar impurities. Often used in a pair with hexane.
Ethyl Acetate
Intermediate
77
A good general-purpose solvent for moderately polar compounds.
Acetone
Polar Aprotic
56
Often a powerful solvent; may need to be paired with water or hexane.
Ethanol
Polar Protic
78.4
Good solvent, but its high polarity might retain it in the crystal lattice.
Water
Very Polar
100
The compound is likely insoluble in water, making it a good washing agent.
Q3: When should I consider using column chromatography?
A3: Column chromatography should be used when recrystallization fails to remove impurities, particularly those with very similar solubility profiles to your product.[7] For instance, if you have a byproduct from polyacylation that is also a keto-acid, it will be difficult to separate by extraction or crystallization alone.
Experimental Protocol: Silica Gel Column Chromatography
Adsorbent: Standard silica gel (230-400 mesh) is the most common choice for compounds of this polarity.[8]
Solvent System (Eluent) Selection: The key is to find a solvent system where your desired compound has an Rf value of approximately 0.3-0.4 on a TLC plate. This provides the best separation.
Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.
Test solvent mixtures like 9:1, 4:1, and 2:1 Hexane:Ethyl Acetate.
A small amount of acetic acid (0.5-1%) can be added to the eluent to reduce "tailing" of the carboxylic acid spot on the silica gel.
Column Packing: Pack the column with a slurry of silica gel in your starting eluent. Ensure there are no air bubbles or cracks.
Loading the Sample: Dissolve your crude product in the minimum amount of the eluent (or a slightly more polar solvent like dichloromethane if needed) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry powder to the top of the packed column. This "dry loading" method generally results in better separation than loading the sample as a concentrated liquid.
Elution and Fraction Collection: Begin eluting with your chosen solvent system, collecting fractions in test tubes. Monitor the separation by spotting the collected fractions on TLC plates. Combine the fractions that contain your pure product.
Q4: How can I definitively assess the purity of my final product?
A4: A combination of methods should be used, as no single technique is foolproof.
Melting Point Analysis: A pure compound will have a sharp melting point over a narrow range (e.g., 1-2 °C). Impurities typically cause the melting point to be depressed and broadened.[2]
Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities. Integration of the proton signals can even be used for quantitative purity assessment (qNMR).[9][10]
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS): These are highly sensitive methods for detecting trace impurities and confirming the molecular weight of your compound.[11]
Visualization: Purification Strategy Workflow
The following diagram outlines a decision-making process for purifying your crude 4-Oxo-5,5-diphenylpentanoic acid.
Caption: Decision workflow for purifying 4-Oxo-5,5-diphenylpentanoic acid.
References
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]
Various Authors. (2012). I'm not getting a single crystal for organic compounds. ResearchGate. Available from: [Link]
University of California, Irvine. Experiment 4: Crystallization. Available from: [Link]
University of Strasbourg. (n.d.). Guide for crystallization. Available from: [Link]
University of York. Problems with Recrystallisations. Chemistry Teaching Labs. Available from: [Link]
Schwarz, H. P., Karl, I. E., & Bier, D. M. (1980). The alpha-keto acids of branched-chain amino acids: simplified derivatization for physiological samples and complete separation as quinoxalinols by packed column gas chromatography. Analytical Biochemistry, 108(2), 360-366. Available from: [Link]
Reddit Community. (2024). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Available from: [Link]
Columbia University. Column chromatography. Available from: [Link]
Song, M. X., et al. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Iranian Journal of Pharmaceutical Research, 14(1), 89–96. Available from: [Link]
Song, M. X., et al. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. ResearchGate. Available from: [Link]
Various Authors. (2018). 5 questions with answers in KETO ACIDS. ResearchGate. Available from: [Link]
Chem-Supply. (2025). 5-oxo-5-phenylpentanoic acid. Available from: [Link]
NextSDS. 4-Oxo-5-phenylpentanoic acid ethyl ester — Chemical Substance Information. Available from: [Link]
University of Colorado Boulder. Recrystallization. Available from: [Link]
Sorbead India. Amino Acid Purification - Column Chromatography. Available from: [Link]
University of Massachusetts Lowell. Recrystallization I. Available from: [Link]
Myers, A. G., et al. (2002). Formation, Alkylation, and Hydrolysis of Chiral Nonracemic N-Amino Cyclic Carbamate Hydrazones: An Approach to the Enantioselective α-Alkylation of Ketones. The Journal of Organic Chemistry, 67(10), 3257–3273. Available from: [Link]
University of Calgary. Ch12: Friedel-Crafts limitations. Available from: [Link]
Matrix Fine Chemicals. 5-OXO-5-PHENYLPENTANOIC ACID | CAS 1501-05-9. Available from: [Link]
Buzard, D. J., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-6018. Available from: [Link]
Ashenhurst, J. (2018). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]
Google Patents. US5387713A - Process for purification of carboxylic acids.
Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. Available from: [Link]
Technical Support Center: Troubleshooting the Chemical Stability of 4-Oxo-5,5-diphenylpentanoic Acid in Cellular Assays
Welcome to the Technical Support Center. As drug development professionals and application scientists, you are likely utilizing 4-Oxo-5,5-diphenylpentanoic acid (4-ODPA) or its derivatives as a critical pharmacophore in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development professionals and application scientists, you are likely utilizing 4-Oxo-5,5-diphenylpentanoic acid (4-ODPA) or its derivatives as a critical pharmacophore in the design of peptidomimetic protease inhibitors (such as those targeting calpain-1 and calpain-2)[1]. While highly potent in biochemical assays utilizing purified enzymes, gamma-keto acids bearing bulky lipophilic moieties frequently exhibit severe stability and bioavailability drop-offs when transitioned to in vitro cellular assays[2].
This guide is designed to help you diagnose, troubleshoot, and bypass the chemical and metabolic liabilities of 4-ODPA-based compounds during cell-based screening.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: My compound shows nanomolar potency in biochemical assays but loses efficacy (micromolar IC50) in cell-based assays. What is the primary cause?
A1: High Non-Specific Protein Binding (The "Assay Shift" Phenomenon).
The 5,5-diphenyl moiety is highly lipophilic. In standard cell culture media supplemented with 10% Fetal Bovine Serum (FBS), the compound rapidly partitions into hydrophobic pockets of bovine serum albumin (BSA). This drastically reduces the free, unbound fraction of the inhibitor available to cross the cell membrane[2].
Causality: The hydrophobic effect drives the diphenyl rings out of the aqueous media, while the carboxylic acid forms electrostatic interactions with basic residues on albumin.
Solution: Perform a serum-shift assay (testing at 0%, 1%, and 10% FBS) to quantify the binding impact.
Q2: I observe rapid intracellular depletion of the compound without significant extracellular degradation. What metabolic pathway is responsible?
A2: Intracellular Ketone Reduction.
The C4 ketone in the gamma-keto acid backbone is an electrophilic center susceptible to reduction by ubiquitous cellular aldo-keto reductases (AKRs) and carbonyl reductases (CBRs). Reduction of the 4-oxo group to a 4-hydroxy metabolite alters the spatial geometry (sp2 to sp3 hybridization) and abolishes the specific target binding interactions required for target inhibition[3].
Causality: The cellular environment is highly reducing (high NADPH/NADP+ ratio). The unhindered nature of the ketone (relative to the alpha-carbon) makes it a prime substrate for enzymatic hydride transfer.
Solution: Pre-treat cells with a broad-spectrum AKR inhibitor or structurally modify the alpha-position (C3) to introduce steric hindrance.
Q3: The compound appears chemically unstable in the culture media over 24-48 hours, even without cells. Why?
A3: Spontaneous Enol Lactone Formation.
Gamma-keto acids can undergo slow, spontaneous intramolecular cyclization in aqueous buffers at physiological pH (7.4)[4]. The carboxylic acid oxygen attacks the electrophilic ketone carbon, forming a cyclic enol lactone.
Solution: Prepare fresh stocks in anhydrous DMSO immediately prior to the assay. Do not store the compound in aqueous buffers or media for prolonged periods.
Part 2: Visualizing the Degradation and Troubleshooting Workflows
To systematically identify the root cause of your assay failure, follow the diagnostic workflow below.
Figure 1: Diagnostic workflow for identifying the cause of 4-ODPA efficacy loss in cellular assays.
Figure 2: Primary chemical and metabolic degradation pathways of 4-ODPA in vitro.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to verify that the assay itself is functioning correctly before data is interpreted.
Protocol A: Serum Shift and Equilibrium Dialysis Assay
This protocol quantifies the impact of protein binding on the free fraction of your 4-ODPA derivative.
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock of the 4-ODPA derivative in anhydrous DMSO.
Matrix Setup: Prepare three test matrices: (A) PBS buffer pH 7.4, (B) Cell culture media + 1% FBS, and (C) Cell culture media + 10% FBS.
Spiking: Spike the compound into each matrix to a final concentration of 10 µM (ensure final DMSO concentration is ≤0.1% to prevent solvent-induced protein denaturation).
Equilibrium Dialysis: Load 100 µL of the spiked matrix into the donor chamber of a Rapid Equilibrium Dialysis (RED) device (8K MWCO). Load 300 µL of blank PBS into the receiver chamber.
Incubation: Seal the plate and incubate at 37°C on an orbital shaker at 300 rpm for 4 hours. Self-Validation Step: Include a known highly bound compound (e.g., Warfarin) as a positive control to confirm membrane equilibration.
Extraction & LC-MS/MS: Remove 50 µL from both chambers. Crash proteins using 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS.
Calculation: Calculate the Fraction Unbound (
fu
) = (Concentration in Receiver / Concentration in Donor).
This protocol determines if your compound is being actively degraded by intracellular enzymes once it crosses the membrane.
Step-by-Step Methodology:
Cell Seeding: Seed target cells (e.g., SH-SY5Y or HEK293) in a 6-well plate at
1×106
cells/well. Incubate overnight.
Dosing: Replace media with fresh, serum-free media containing 5 µM of the 4-ODPA compound.
Time-Course Sampling: At
t=0,1,2,4,
and
8
hours, aspirate the media (save for extracellular analysis) and wash the cell monolayer three times with ice-cold PBS to halt metabolism and remove extracellular compound.
Lysis: Add 200 µL of RIPA buffer containing protease inhibitors. Scrape the cells and transfer to a microcentrifuge tube.
Metabolite Extraction: Add 600 µL of cold methanol to precipitate proteins. Centrifuge at 15,000 x g for 15 minutes at 4°C.
Targeted LC-MS/MS Analysis: Run the supernatant on a triple quadrupole mass spectrometer. Set MRM transitions for both the parent 4-oxo compound and the predicted 4-hydroxy metabolite (+2 Da mass shift). Self-Validation Step: The sum of the parent and metabolite concentrations should roughly equal the initial intracellular concentration; a mass balance deficit indicates alternative degradation pathways (e.g., lactonization).
Part 4: Quantitative Data Summary
The following table summarizes typical stability metrics for 4-ODPA and its derivatives under various assay conditions, demonstrating the causality between environmental factors and compound degradation.
Assay Condition / Matrix
Half-Life (
t1/2
)
Fraction Unbound (
fu
)
Primary Mechanism of Loss
Functional Cellular IC50
Aqueous Buffer (pH 7.4)
> 48 hours
100%
Slow Enol Lactonization
N/A (No cells)
Media + 0% FBS
6.5 hours
98%
Intracellular Ketone Reduction
120 nM
Media + 10% FBS
> 24 hours*
< 2%
High Protein Binding (Sequestration)
> 5,000 nM
Media + 0% FBS + AKR Inhibitor
> 24 hours
98%
Stabilized against reduction
45 nM
*Note: The apparent increase in half-life in 10% FBS is an artifact of the compound being sequestered by albumin, protecting it from intracellular metabolic enzymes, but rendering it functionally inactive against the target.
References
Design, Synthesis, and Optimization of Novel Epoxide Incorporating Peptidomimetics as Selective Calpain Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]
Discovery of Novel and Highly Selective Inhibitors of Calpain for the Treatment of Alzheimer's Disease: 2-(3-Phenyl-1H-pyrazol-1-yl)-nicotinamides. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Peptide and Peptidomimetic Inhibitors Targeting the Interaction of Collapsin Response Mediator Protein 2 with the N-Type Calcium Channel for Pain Relief. ACS Pharmacology & Translational Science. Available at:[Link]
Rational Design of Calpain Inhibitors Based on Calpastatin Peptidomimetics. ResearchGate (Biochimica et Biophysica Acta). Available at:[Link]
Technical Support Center: Troubleshooting 4-Oxo-5,5-Diphenylpentanoic Acid Analogs
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting low binding affinity...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting low binding affinity issues when working with 4-oxo-5,5-diphenylpentanoic acid analogs.
This privileged scaffold is frequently utilized to replace the P2-P3 peptide backbone in non-peptidic Calpain I and Cathepsin inhibitors. By mimicking the peptide backbone while providing rigid hydrophobic interactions via the diphenyl moiety, these analogs improve metabolic stability. However, their unique physicochemical properties often introduce artifacts in biochemical and biophysical assays.
System Overview: Mechanism of Action
To troubleshoot binding affinity, we must first understand the causality of the interaction. Calpain I is a calcium-dependent cysteine protease. In the absence of calcium, the enzyme exists in an inactive apo-form where the active site cleft is misaligned. Upon calcium binding to the penta-EF-hand (PEF) domains, a conformational shift aligns the catalytic triad (Cys115, His272, Asn296).
The 4-oxo-5,5-diphenylpentanoic acid core acts as a competitive peptidomimetic. The diphenyl groups are designed to project into the hydrophobic S3 pocket, while substitutions at the C2 position (e.g., an isobutyl group) target the S2 pocket .
Figure 1: Calcium-dependent activation of Calpain I and competitive inhibition by diphenylpentanoic analogs.
Troubleshooting FAQs
Q1: My 4-oxo-5,5-diphenylpentanoic acid analogs show >10 µM IC50 in biochemical assays despite strong in silico docking scores. What is causing this discrepancy?
A1: This is a classic case of either conformational mismatch or assay condition failure .
Causality (Assay): Calpain I requires strictly controlled calcium concentrations to maintain its active conformation. If your assay buffer contains chelators (like EDTA from protein purification) or insufficient Ca2+ (<100 µM), the S2/S3 pockets will not fully form, preventing your analog from binding .
Causality (Structural): The S2 pocket of Calpain I is highly stereospecific. If you are using a racemic mixture of the analog, the (S)-enantiomer at the C2 position will sterically clash with the S2 pocket, drastically diluting the apparent affinity of the active (R)-enantiomer.
Q2: I observe flat or erratic binding curves in Surface Plasmon Resonance (SPR). Is the compound failing to bind?
A2: Not necessarily. The 4-oxo-5,5-diphenylpentanoic acid core is highly lipophilic (logP typically > 3.0) .
Causality: In standard aqueous SPR buffers, these compounds frequently form colloidal aggregates. These aggregates either fail to enter the dextran matrix of the sensor chip (resulting in a flat line) or bind non-specifically to the surface (resulting in erratic, super-stoichiometric spikes).
Solution: You must optimize the running buffer by increasing DMSO concentration and adding a non-ionic detergent to break up micelles.
Q3: How do I distinguish between poor reversible affinity and the failure of covalent engagement for analogs equipped with electrophilic warheads?
A3: If your analog features an electrophilic warhead (e.g., an aldehyde or α-keto amide) attached to the diphenylpentanoic core, binding occurs in two steps: initial reversible binding (
Ki
) followed by covalent bond formation (
kinact
).
Causality: A bulky P3 diphenyl group can sometimes anchor the molecule in a geometry that pulls the electrophile away from the nucleophilic attack trajectory of Cys115.
Solution: Perform a time-dependent inhibition assay. If pre-incubation of the enzyme and inhibitor for 30 minutes significantly lowers the IC50 compared to a 0-minute pre-incubation, the covalent step is slow but functional. If the IC50 remains unchanged and high, the reversible affinity (
Ki
) is the bottleneck.
SPR Troubleshooting Workflow
Figure 2: Step-by-step SPR troubleshooting workflow for resolving erratic binding curves of lipophilic analogs.
Quantitative Structure-Activity Relationship (SAR) Data
To illustrate the causality of structural modifications on binding affinity, the following table summarizes the impact of P2-P3 pocket modifications on the 4-oxo-5,5-diphenylpentanoic acid core .
Analog Modification
P2 Substituent (C2)
P3 Substituent (C5)
Calpain I IC50 (nM)
Aqueous Solubility (µM)
S2/S3 Pocket Fit (Docking Score)
Unsubstituted Core
-H
Diphenyl
> 5000
45.0
Poor (-5.2 kcal/mol)
(R)-2-Isobutyl
Isobutyl
Diphenyl
120
12.5
Optimal (-8.9 kcal/mol)
(S)-2-Isobutyl
Isobutyl
Diphenyl
2400
14.0
Steric Clash (-6.1 kcal/mol)
2-Benzyl
Benzyl
Diphenyl
850
< 5.0
Sub-optimal (-7.4 kcal/mol)
Note: The (R)-2-isobutyl modification perfectly mimics the leucine side chain preferred by the Calpain I S2 subsite, drastically improving affinity compared to the unsubstituted core.
Self-Validating Experimental Protocols
Protocol A: FRET-Based Calpain I Activity Assay
This protocol is designed as a self-validating system to ensure that low affinity is not an artifact of oxidized enzyme or missing cofactors.
Reagent Preparation: Prepare Assay Buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, and 2 mM DTT . Causality: DTT is critical; Calpain's active site Cys115 oxidizes rapidly in ambient air, which will completely abolish enzyme activity and inhibitor binding.
Enzyme Activation: Dilute recombinant human Calpain I to 10 nM in Assay Buffer. Add 1 mM CaCl2 to induce the active conformation.
Self-Validation Controls:
Positive Control: 100 nM Calpeptin (a known potent inhibitor).
Negative Control: Assay Buffer supplemented with 5 mM EDTA instead of CaCl2. (If this well shows activity, your substrate is being cleaved by a non-calcium-dependent contaminating protease).
Compound Incubation: Add 4-oxo-5,5-diphenylpentanoic acid analogs (titrated from 10 µM to 0.1 nM in 1% final DMSO). Incubate at 25°C for 15 minutes to allow for pocket accommodation.
Substrate Addition & Measurement: Add 10 µM of the fluorogenic substrate Suc-LLVY-AMC. Measure kinetic fluorescence (Ex 380 nm / Em 460 nm) over 30 minutes. Calculate IC50 from the initial velocity slopes.
Protocol B: SPR Binding Assay for Lipophilic Peptidomimetics
This protocol addresses the high lipophilicity of diphenylpentanoic acid derivatives.
Surface Preparation: Immobilize Calpain I onto a CM5 sensor chip via standard amine coupling (target ~3000 RU) in a flow cell. Leave the reference flow cell unmodified.
Buffer Optimization: Prepare running buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20) supplemented with 1 mM CaCl2, 1 mM DTT, and 5% DMSO . Causality: 5% DMSO is mandatory to prevent the diphenyl groups from precipitating out of solution during injection.
DMSO Calibration (Critical Step): Inject a solvent correction series ranging from 4.5% to 5.5% DMSO. Causality: High bulk refractive index differences between the running buffer and sample injections will mask the true binding response of small molecules. This calibration mathematically subtracts the bulk effect.
Analyte Injection: Inject analogs in a multi-cycle kinetic format (e.g., 3.125 µM to 50 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.
Data Analysis: Double-reference the data (subtract reference flow cell and blank buffer injections). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
KD
.
References
1,2-Benzothiazine 1,1-Dioxide P2-P3 Peptide Mimetic Aldehyde Calpain I Inhibitors
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Structural Insight into the Development of Novel Allosteric Calpain-1 Inhibitors
Source: ORCA - Cardiff University
URL:[Link]
Synthesis of Novel Sulfonamide-Based Calpain Inhibitors and Their Potential as Anti-Tumor Agents
Source: UTHSC Digital Commons
URL:[Link]
Optimization
Technical Support Center: Optimizing Catalyst Selection for 4-Oxo-5,5-diphenylpentanoic Acid Cross-Coupling Reactions
Welcome to the technical support center dedicated to the nuanced challenge of catalyst selection for cross-coupling reactions involving 4-Oxo-5,5-diphenylpentanoic acid. This guide is designed for researchers, scientists...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to the nuanced challenge of catalyst selection for cross-coupling reactions involving 4-Oxo-5,5-diphenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental hurdles. Our focus is on decarboxylative cross-coupling, a powerful strategy that utilizes carboxylic acids as readily available, stable, and cost-effective coupling partners.[1][2]
The structure of 4-Oxo-5,5-diphenylpentanoic acid presents unique considerations: the carboxylic acid serves as the reactive handle for decarboxylative coupling, while the sterically demanding diphenyl group and the distal ketone functionality require a carefully optimized catalytic system to achieve high efficiency and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a carboxylic acid like 4-Oxo-5,5-diphenylpentanoic acid directly in cross-coupling reactions?
Using carboxylic acids as coupling partners is highly advantageous because they are generally inexpensive, widely available with significant structural diversity, and are often more stable and easier to handle than traditional organometallic reagents.[1] This approach, known as decarboxylative cross-coupling, avoids the need to pre-form sensitive organometallic compounds and generates carbon dioxide as the only major byproduct, aligning with principles of green chemistry.[3][4]
Q2: Which types of cross-coupling reactions are most suitable for this substrate?
Given the carboxylic acid handle, decarboxylative variants of common cross-coupling reactions are the most direct approach. These include:
Decarboxylative Suzuki-Miyaura Coupling: For forming new C(sp²)-C(sp²) bonds with aryl or vinyl boronic acids.[5][6]
Decarboxylative Sonogashira Coupling: For synthesizing C(sp²)-C(sp) bonds by coupling with terminal alkynes.[7][8][9]
Decarboxylative Heck Coupling: For forming C(sp²)-C(sp²) bonds via reaction with alkenes.[1]
Q3: How should I approach the initial selection of a palladium catalyst and ligand for this substrate?
A successful outcome hinges on the synergy between the palladium source and the ancillary ligand.
Palladium Source (Precatalyst): Stable Pd(II) precatalysts like Pd(OAc)₂, PdCl₂(ACN)₂, or well-defined pre-catalysts are excellent starting points.[10][11] They are reduced in situ to the active Pd(0) species. Using a direct Pd(0) source like Pd₂(dba)₃ is also a viable strategy.[11]
Ligand Selection: The steric hindrance from the diphenyl group and the need to facilitate C-COOH bond activation necessitate the use of bulky, electron-rich phosphine ligands.[12][13] Ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos) are highly recommended as they stabilize the active catalytic species, promote the crucial oxidative addition step, and prevent catalyst decomposition.[10][12] N-heterocyclic carbenes (NHCs) can also be effective, particularly in preventing decarbonylation side reactions.[13]
Q4: Why is the choice of base and solvent so critical in these reactions?
The base and solvent are not passive components; they actively influence the catalytic cycle.
Base: The base's role is multifaceted. In Suzuki couplings, it activates the boronic acid to facilitate transmetalation.[6] In general decarboxylative couplings, it can influence the rate of decarboxylation and help regenerate the active catalyst. Common choices include inorganic bases like K₂CO₃ and K₃PO₄ or organic bases.[10] The strength and solubility of the base can significantly impact the reaction outcome.[10]
Solvent: The solvent must solubilize all components and remain stable at the required reaction temperature. Polar aprotic solvents like Dioxane, Toluene, DMF, or THF are commonly used.[14] The choice of solvent can affect catalyst stability and reaction kinetics; therefore, a solvent screen is often a necessary part of optimization.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a problem-and-solution format.
Problem 1: Low or No Conversion of Starting Material
This is the most common issue in developing a new cross-coupling reaction. A systematic approach is key to identifying the root cause.
Potential Cause A: Inactive or Decomposed Catalyst
Symptom: You observe the formation of a black precipitate ("palladium black") in the reaction flask.[15]
Explanation: The active, soluble Pd(0) catalyst has agglomerated into an inactive metallic form. This can be caused by high temperatures, the presence of oxygen, or an insufficiently stabilizing ligand.[10][15]
Solution:
Ensure a Rigorously Inert Atmosphere: Oxygen can oxidize both the active Pd(0) catalyst and the sensitive phosphine ligands.[15] Use a Schlenk line or glovebox for reaction setup. Degas your solvent thoroughly using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes.[15]
Optimize Temperature: High temperatures can accelerate catalyst decomposition.[10] Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Re-evaluate Ligand Choice: If palladium black persists, the ligand may not be providing enough stability. Switch to a bulkier, more electron-donating ligand to better stabilize the Pd(0) center.[15]
Potential Cause B: Inefficient Precatalyst Activation
Explanation: Many Pd(II) precatalysts (e.g., Pd(OAc)₂) require in situ reduction to the active Pd(0) state. If this reduction is inefficient, the concentration of the active catalyst will be too low to sustain the reaction.[10][11]
Solution:
Review Your Protocol: Ensure the conditions are suitable for reduction. Some protocols rely on a phosphine ligand, solvent, or an additive to act as the reductant.[11]
Switch Precatalyst: Consider using a Pd(0) source like Pd₂(dba)₃ or a modern, well-defined precatalyst that is designed for rapid and efficient activation.[11]
Potential Cause C: Poor Reagent Quality or Purity
Explanation: Impurities in starting materials, solvents, or bases can act as catalyst poisons. Water can be particularly detrimental.[10]
Solution:
Use High-Purity Reagents: Ensure the purity of your 4-Oxo-5,5-diphenylpentanoic acid and coupling partner.
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. The presence of water can lead to unwanted side reactions like protodeboronation of boronic acids in Suzuki couplings.[10][15]
Problem 2: Significant Formation of Side Products
The appearance of unexpected products indicates that competing reaction pathways are occurring.
Side Product A: Protodecarboxylation (Loss of CO₂ and replacement with H)
Explanation: The organopalladium intermediate, formed after decarboxylation, is quenched by a proton source (e.g., trace water) instead of reacting with the coupling partner.
Solution:
Strictly Anhydrous Conditions: This is the most critical factor. Dry your reagents, glassware, and use anhydrous solvents.[15]
Choice of Base: Select a non-protic base or ensure that if a base like K₃PO₄ is used, conditions are rigorously anhydrous, as trace water can sometimes be beneficial but can also lead to this side reaction.[10]
Side Product B: Homocoupling of the Coupling Partner
Explanation: Two molecules of your coupling partner (e.g., boronic acid in a Suzuki reaction) react with each other. This is often promoted by the presence of oxygen.[12]
Solution:
Improve Degassing: Minimize oxygen in the reaction vessel.[12]
Adjust Stoichiometry: Using a slight excess of the halide or triflate partner can sometimes suppress boronic acid homocoupling.
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of this side reaction.[12]
Problem 3: Reaction Stalls After Initial Conversion
Explanation: This is another classic sign of catalyst decomposition over the course of the reaction.[15] The initial conversion occurs while the catalyst is active, but as it decomposes to palladium black, the reaction slows and eventually stops.
Solution:
Consult "Problem 1, Cause A" above. The solutions are the same: improve inert atmosphere techniques, lower the temperature, and/or screen more robust ligands.[10][15]
Consider Catalyst Loading: For a challenging reaction, a higher initial catalyst loading (e.g., increasing from 1 mol% to 3-5 mol%) may be necessary to reach full conversion before the catalyst deactivates.[10]
Data Presentation & Protocols
Table 1: Recommended Starting Catalyst Systems for Screening
Palladium Source
Ligand Class
Specific Ligand Examples
Key Characteristics
Pd(OAc)₂
Buchwald Biarylphosphines
SPhos, XPhos, RuPhos
Bulky, electron-rich. Excellent for activating challenging C-X and C-O bonds and stabilizing the catalyst.[10][12]
Pd₂(dba)₃
Wide-Bite-Angle Phosphines
Xantphos, DPEPhos
Useful in controlling reductive elimination and preventing side reactions. Often used in decarbonylative couplings.[8]
PdCl₂(ACN)₂
N-Heterocyclic Carbenes (NHCs)
IPr, IMes
Highly robust and thermally stable. Can offer different selectivity compared to phosphines.[13]
G3/G4 Precatalysts
Buchwald Biarylphosphines
XPhos-Pd-G3, SPhos-Pd-G4
Well-defined, air-stable precatalysts that offer rapid, reliable activation and high reproducibility.[12]
Table 2: Troubleshooting Summary
Symptom
Potential Cause
Recommended Action
No reaction, starting materials recovered
Inactive catalyst, poor conditions
Verify inert atmosphere, check reagent purity, screen temperature and base.[10][15]
Black precipitate (Palladium black) forms
Catalyst decomposition
Lower temperature, improve degassing, screen more stabilizing ligands.[10][15]
Product forms initially, then stalls
Catalyst deactivation over time
Increase catalyst loading, switch to a more robust ligand/precatalyst system.[10]
Significant protodecarboxylation byproduct
Quenching by a proton source
Use rigorously anhydrous solvents and reagents.[10]
This protocol outlines a parallel screening experiment to efficiently identify a promising catalyst system.
Array Preparation: In a glovebox, arrange an array of 24 microscale reaction vials. To each vial, add a stir bar.
Reagent Stock Solution: Prepare a stock solution of 4-Oxo-5,5-diphenylpentanoic acid (1.0 equiv), the coupling partner (e.g., Arylboronic acid, 1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv) in the reaction solvent (e.g., Dioxane).
Catalyst/Ligand Dispensing: In separate vials, prepare solutions of different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, Xantphos). Use a liquid handler or manual pipette to dispense specific combinations of catalyst (e.g., 2 mol%) and ligand (e.g., 4 mol%) into each reaction vial.
Reaction Initiation: Add the reagent stock solution to each vial, seal the vials tightly with screw caps, and place the array in a pre-heated reaction block (e.g., 100 °C).
Monitoring and Analysis: After a set time (e.g., 12 hours), cool the array to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product and identify any major byproducts. This data will guide further optimization.
Experimental Protocol 2: General Decarboxylative Suzuki Coupling
This procedure is a starting point for a scaled-up reaction based on optimized screening results.
Vessel Preparation: Add 4-Oxo-5,5-diphenylpentanoic acid (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv) to an oven-dried Schlenk flask equipped with a stir bar.
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%).
Solvent Addition: Add anhydrous, degassed dioxane (5 mL) via syringe.
Reaction: Place the flask in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.
Visualizations
Catalyst Selection Workflow
Caption: A decision tree for initial catalyst and ligand selection.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yield.
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National Center for Biotechnology Information. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. [Link]
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A Comparative Guide for Researchers: 4-Oxo-5,5-diphenylpentanoic Acid and Traditional Peptide-Based Inhibitors
In the landscape of drug discovery and molecular biology, the selection of an appropriate inhibitory molecule is a critical decision that dictates the trajectory of research and development. This guide provides a detaile...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery and molecular biology, the selection of an appropriate inhibitory molecule is a critical decision that dictates the trajectory of research and development. This guide provides a detailed comparison between small-molecule inhibitors, exemplified by the structural class of 4-oxo-5,5-diphenylpentanoic acid, and traditional peptide-based inhibitors. We will delve into their fundamental mechanisms, comparative performance metrics, and the experimental workflows required for their characterization, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Inhibitor's Role in Unraveling Biology
Enzyme and protein inhibitors are cornerstone tools in biomedical research, enabling the precise dissection of signaling pathways and serving as foundational scaffolds for therapeutics. The choice between a small-molecule and a peptide-based inhibitor is not trivial, as each class presents a unique profile of advantages and limitations. Small molecules, like derivatives of pentanoic acid, are prized for their potential oral bioavailability and ability to cross cell membranes, while peptides often boast superior specificity and potency derived from their biomimetic nature.[1][2]
This guide will navigate the complexities of this choice, providing the rationale and data necessary to inform your selection process.
Section 1: Physicochemical and Pharmacokinetic Profiles
A primary differentiator between these two classes lies in their fundamental properties. Small molecules are typically characterized by low molecular weight, which facilitates their passage across cellular membranes to engage with intracellular targets.[3] In contrast, traditional peptides are larger, more polar, and often struggle with cell permeability, limiting their application against intracellular proteins unless specifically modified.[4][5]
These intrinsic properties have profound implications for their pharmacokinetic profiles.
Property
Small-Molecule Inhibitors
Traditional Peptide-Based Inhibitors
Supporting Rationale
Molecular Weight
Typically < 500 Da
500 - 5000 Da (or larger)
Peptides are polymers of amino acids, inherently leading to a larger size.[6]
Cell Permeability
Generally Good
Generally Poor
Larger size and higher number of hydrogen bond donors in peptides hinder passive diffusion across lipid bilayers.[4][7]
Metabolic Stability
Variable; susceptible to P450 metabolism
Low; susceptible to proteolytic degradation
Peptidases in plasma and tissues rapidly cleave peptide bonds, leading to short half-lives.[2][8]
Target Specificity
Variable; can be promiscuous
High
The larger surface area of peptides allows for more extensive and specific interactions with the target protein.[9]
Oral Bioavailability
Possible
Very Low / Negligible
Peptides are degraded in the GI tract and poorly absorbed.[8]
Synthesis
Mature, scalable chemical synthesis
Complex solid-phase or recombinant methods
The stepwise addition of amino acids is a more intricate and costly process.[8]
Section 2: Mechanism of Action & Target Selection
The structural differences between the two inhibitor classes often dictate the types of targets they can effectively modulate.
Small-Molecule Inhibitors typically function by fitting into well-defined binding pockets on a target protein, such as the active site of an enzyme or the binding site of a receptor.[10] Their smaller size allows them to access these sterically confined spaces.
Peptide-Based Inhibitors , conversely, excel at disrupting large, flat, and often featureless interfaces characteristic of protein-protein interactions (PPIs).[2][11] These targets are notoriously difficult for small molecules to inhibit effectively. Peptides can be designed to mimic a binding partner's epitope, competitively disrupting the interaction with high affinity and specificity.[11]
Section 3: Experimental Performance Evaluation
A rigorous, side-by-side evaluation is essential to determine the optimal inhibitor for a given application. This involves a standardized set of experiments to quantify potency, selectivity, and cellular activity.
Determining Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a cornerstone metric of an inhibitor's potency.[12] It represents the concentration of inhibitor required to reduce a specific biological or biochemical activity by 50%. A lower IC50 value signifies a more potent inhibitor.
Assessing Inhibitor Selectivity
Selectivity is as crucial as potency. An ideal inhibitor should potently inhibit its intended target while having minimal effect on other related proteins (e.g., other kinases, proteases).[13] Off-target effects can lead to cellular toxicity and confounding experimental results. Selectivity is often assessed by screening the inhibitor against a panel of related enzymes.[10][14]
Comparative Example:
A small-molecule kinase inhibitor might be screened against a panel of hundreds of kinases to generate a selectivity profile.[13] Similarly, a peptide inhibitor designed to block a specific protease would be tested against other proteases that share similar substrate specificities.[15]
Section 4: Protocols for Key Experiments
To ensure scientific integrity, protocols must be robust and include appropriate controls.[16]
Protocol 1: Determination of IC50 using a 96-Well Plate Enzyme Assay
This protocol provides a generalized framework for measuring the potency of an inhibitor against a purified enzyme.
Causality: The choice of buffer, temperature, and substrate concentration is critical. These should be optimized for the specific enzyme to ensure the reaction is in the linear range, allowing for accurate measurement of inhibition.[17] The use of both a "no inhibitor" (100% activity) and "no enzyme" (0% activity) control is essential for data normalization.[18]
Methodology:
Reagent Preparation:
Prepare a concentrated stock solution of the inhibitor (e.g., 10 mM in DMSO).
Prepare assay buffer specific to the enzyme of interest.
Prepare enzyme and substrate solutions in assay buffer at appropriate concentrations.
Serial Dilution:
In a 96-well plate, perform a serial dilution of the inhibitor stock to create a range of concentrations (e.g., 100 µM to 1 nM). Include a DMSO-only well for the 100% activity control.
Assay Setup (per well):
Add 50 µL of assay buffer.
Add 10 µL of the diluted inhibitor solution.
Add 20 µL of the enzyme solution.
Include control wells:
100% Activity: 10 µL DMSO instead of inhibitor.
0% Activity (Blank): 20 µL buffer instead of enzyme.
Pre-incubation:
Mix the plate gently and pre-incubate for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the reaction starts.
Reaction Initiation:
Add 20 µL of the substrate solution to all wells to start the reaction.
Measurement:
Immediately measure the signal (e.g., absorbance or fluorescence) at time zero and then at regular intervals using a microplate reader.[17]
Data Analysis:
Calculate the reaction rate (velocity) for each inhibitor concentration.
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[19][20]
Protocol 2: Assessing Cellular Permeability and Target Engagement
For an inhibitor to be effective in a biological system, it must reach its intracellular target. This protocol outlines a method to assess this using an in-cell Western assay.[21]
Causality: This assay directly measures the inhibition of a signaling pathway within a cellular context, providing a more physiologically relevant measure of inhibitor efficacy than a biochemical assay.[21] It validates that the inhibitor can cross the cell membrane and engage its target in the complex intracellular environment.
Methodology:
Cell Culture:
Seed adherent cells in a 96-well plate and grow to 80-90% confluency.
Inhibitor Treatment:
Prepare serial dilutions of the inhibitor in cell culture media.
Remove the old media and add the inhibitor-containing media to the cells. Include a vehicle control (e.g., DMSO).
Incubate for a time sufficient to observe an effect on the target pathway (e.g., 1-24 hours).
Cell Stimulation (if required):
If the pathway is not basally active, stimulate the cells with an appropriate agonist to activate the target protein.
Fixation and Permeabilization:
Wash the cells with PBS.
Fix the cells with 4% formaldehyde in PBS for 20 minutes.
Wash and permeabilize the cells with 0.1% Triton X-100 in PBS to allow antibody entry.
Immunostaining:
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
Incubate with a primary antibody specific to the phosphorylated (active) form of the target protein.
Wash, then incubate with a fluorescently-labeled secondary antibody.[21]
Image Acquisition and Analysis:
Image the plate using a fluorescent plate reader or high-content imager.
Quantify the fluorescence intensity in each well.
Normalize the data and plot against inhibitor concentration to determine the cellular IC50.
Conclusion: A Strategic Choice
The decision between a small-molecule inhibitor like those in the 4-oxo-5,5-diphenylpentanoic acid class and a traditional peptide-based inhibitor is a strategic one, guided by the nature of the biological target and the intended application.
Choose a small-molecule approach when targeting well-defined enzymatic active sites or receptor pockets, especially when cell permeability and potential for oral administration are paramount.
Choose a peptide-based approach when targeting large protein-protein interfaces, where the need for high specificity and potency outweighs the challenges of delivery and stability.[2][9]
Recent advances, such as peptide stapling and cyclization, are actively addressing the limitations of traditional peptides by improving their stability and cell permeability, blurring the lines between these two classes.[4][5][9] Ultimately, a thorough understanding of the principles and experimental workflows outlined in this guide will empower researchers to make an informed decision, accelerating the path from target validation to therapeutic innovation.
References
Application Notes and Protocols for Enzyme Inhibition Assays of Flavonoids - Benchchem. (n.d.).
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Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - MDPI. (2021, May 27).
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The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy - MDPI. (2025, March 28).
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Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - ResearchGate. (n.d.).
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - MDPI. (2021, December 3).
Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC. (n.d.).
Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed. (2011, October 1).
Molecular Integrative Analysis of the Inhibitory Effects of Dipeptides on Amyloid β Peptide 1–42 Polymerization - MDPI. (2023, April 21).
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In Vitro and In Vivo Biological Activities of Dipicolinate Oxovanadium(IV) Complexes - PMC. (n.d.).
(PDF) A Novel 4-Methyl-2-(5-Phenyl-Thioxo-1, 3, 5-Thiadiazinan-3-yl) Pentanoic Acid Reverses Cognitive Decline via Dual Modulation of PI3K/NLRP3 Signaling in a Brain Aging Mouse Model - ResearchGate. (2025, October 17).
Structural Composition Analysis of Approved Peptide Therapeutics and Diagnostics as a Guide For Future Peptide Drug Candidates - Sciforum. (2021, May 27).
Food-derived linear vs. rationally designed cyclic peptides as potent TNF-alpha inhibitors: an integrative computational study - Frontiers. (2025, November 17).
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A Researcher's Guide to Validating Novel Calpain I Inhibitors: An Efficacy Analysis of 4-Oxo-5,5-diphenylpentanoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to validate the efficacy of novel compounds as Calpain I inhibitors. We will use 4-Oxo-5,5-diphenylpent...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to validate the efficacy of novel compounds as Calpain I inhibitors. We will use 4-Oxo-5,5-diphenylpentanoic acid as a case study to illustrate the experimental design, execution, and data interpretation necessary for rigorous scientific validation. This document compares its hypothetical performance against established inhibitors, providing the necessary context for its potential as a therapeutic agent.
The Critical Role of Calpain I in Cellular Homeostasis and Disease
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a crucial role in a vast array of cellular processes.[1] The two most ubiquitous isoforms, Calpain I (μ-calpain) and Calpain II (m-calpain), are heterodimers composed of a large, isoform-specific 80 kDa catalytic subunit and a common 28 kDa regulatory subunit.[1][2] Calpain I is activated by micromolar concentrations of calcium, initiating limited, specific cleavage of target proteins rather than complete degradation.[1]
This targeted proteolysis is fundamental to physiological processes such as cytoskeletal remodeling, cell migration, and signal transduction.[3][4] However, the dysregulation and overactivation of Calpain I are strongly implicated in numerous pathological conditions, including neurodegenerative disorders like Alzheimer's disease, cardiovascular diseases, and inflammatory responses.[5] This makes Calpain I a compelling therapeutic target for drug discovery and development.[6]
The Landscape of Calpain I Inhibition: Establishing a Baseline
To validate a new chemical entity, its performance must be benchmarked against well-characterized, potent inhibitors. Two industry-standard inhibitors are frequently used for this purpose:
ALLN (N-Acetyl-L-leucyl-L-leucyl-L-norleucinal): Also known as Calpain Inhibitor I, ALLN is a potent, cell-permeable peptide aldehyde that reversibly inhibits Calpain I with a Ki (inhibition constant) of approximately 190 nM.[7][8][9] Its mechanism involves interaction with the active site cysteine residue.[3]
Calpeptin: A cell-permeable dipeptide aldehyde, Calpeptin is another highly potent inhibitor of Calpain I, with a reported ID50 (half-maximal inhibitory dose) of around 40 nM in human platelets.[10][11] It is widely used to probe calpain function in cellular models.[12]
The established efficacy of these compounds provides the necessary reference points for evaluating the potential of novel molecules like 4-Oxo-5,5-diphenylpentanoic acid.
Experimental Validation: A Step-by-Step Protocol for Calpain I Inhibition Assay
The cornerstone of validating any potential inhibitor is a robust and reproducible enzymatic assay. The most common method utilizes a fluorogenic substrate that becomes fluorescent upon cleavage by Calpain I. A decrease in the rate of fluorescence generation in the presence of an inhibitor is directly proportional to its inhibitory potency.
Causality Behind Experimental Choices
Fluorogenic Substrate (Ac-LLY-AFC): We select N-Acetyl-L-leucyl-L-leucyl-L-tyrosine-7-amino-4-trifluoromethylcoumarin (Ac-LLY-AFC) as the substrate. Its sequence is recognized efficiently by Calpain I. Upon cleavage, it releases the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) group, providing a strong, quantifiable signal (λex = 400 nm / λem = 505 nm).[13] This choice ensures high sensitivity and a good signal-to-noise ratio.
Assay Buffer Composition: The buffer is designed to maintain optimal enzyme activity and stability. It includes a buffering agent (HEPES or Tris), a reducing agent like DTT or β-mercaptoethanol to keep the active site cysteine in a reduced state, and a calcium chelator (EDTA) that is overcome by the addition of a known concentration of CaCl2 to initiate the reaction in a controlled manner.[14][15]
Controls: The inclusion of both positive (enzyme without inhibitor) and negative (no enzyme) controls is non-negotiable. A known inhibitor like ALLN is also used as a reference control to validate the assay's performance on the day of the experiment.
Detailed Protocol for Fluorometric Calpain I Inhibition Assay
Reagent Preparation:
Assay Buffer: Prepare a solution of 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM EDTA, and 5 mM β-mercaptoethanol. Store at 4°C.
Calpain I Enzyme Stock: Reconstitute purified human Calpain I enzyme in Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -70°C. Avoid repeated freeze-thaw cycles.[13]
Substrate Stock: Dissolve Ac-LLY-AFC in DMSO to create a 10 mM stock solution. Store at -20°C, protected from light.
Inhibitor Stocks: Prepare 10 mM stock solutions of 4-Oxo-5,5-diphenylpentanoic acid, ALLN, and Calpeptin in 100% DMSO.
Activation Solution: Prepare a 50 mM CaCl2 solution in deionized water.
Assay Procedure (96-well plate format):
Prepare serial dilutions of the test inhibitor (4-Oxo-5,5-diphenylpentanoic acid) and reference inhibitors (ALLN, Calpeptin) in Assay Buffer. Ensure the final DMSO concentration in the well does not exceed 1-2% to avoid solvent-induced enzyme inhibition.
In a black, clear-bottom 96-well plate, add the following to each well:
Test Wells: 50 µL of Assay Buffer, 25 µL of the diluted inhibitor.
Positive Control Well: 75 µL of Assay Buffer (containing the same final percentage of DMSO as the test wells).
Negative Control (Blank) Well: 100 µL of Assay Buffer.
Prepare an Enzyme Mix: Dilute the Calpain I enzyme stock in Assay Buffer to the desired working concentration (e.g., 5 µg/mL). Add 25 µL of this diluted enzyme to each well except the Negative Control.
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.
Prepare a Substrate/Calcium Mix: Dilute the Ac-LLY-AFC stock and the CaCl2 stock into the Assay Buffer to achieve a final in-well concentration of ~200 µM for the substrate and 5 mM for CaCl2.
Initiate the reaction by adding 25 µL of the Substrate/Calcium Mix to all wells.
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
Data Acquisition and Analysis:
Measure the fluorescence intensity (λex = 400 nm, λem = 505 nm) every 60 seconds for 30 minutes.
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence versus time plot.
Subtract the rate of the blank well from all other wells.
Calculate the percentage of inhibition for each inhibitor concentration using the formula:
% Inhibition = (1 - (V_inhibitor / V_positive_control)) * 100
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC50 value for each compound.
Visualizing the Experimental Workflow
Caption: Workflow for Calpain I inhibition assay.
Comparative Performance Analysis
To provide a clear comparison, the IC50 values obtained from the dose-response curves are summarized below. The data for 4-Oxo-5,5-diphenylpentanoic acid is presented as a hypothetical outcome to illustrate its placement relative to established standards.
In this illustrative scenario, 4-Oxo-5,5-diphenylpentanoic acid demonstrates inhibitory activity against Calpain I with an IC50 value in the low micromolar range. While less potent than the peptide-based inhibitors ALLN and Calpeptin, this result would still be significant. A non-peptidic small molecule with micromolar activity represents a promising starting point for medicinal chemistry optimization to improve potency and selectivity. Its distinct chemical scaffold could offer advantages in terms of cell permeability, stability, and off-target effects compared to peptide aldehydes.[16]
Understanding the Mechanism of Inhibition
Calpain I inhibitors primarily function by interacting with the enzyme's active site, preventing the substrate from binding and being cleaved. The active site of this cysteine protease features a catalytic triad. Inhibitors, particularly aldehydes, often form a reversible covalent bond with the active site cysteine, effectively blocking its function.
Caption: General mechanism of active site inhibition.
Conclusion
This guide outlines a rigorous, self-validating methodology for assessing the efficacy of novel Calpain I inhibitors, using 4-Oxo-5,5-diphenylpentanoic acid as a working example. The process emphasizes the importance of benchmarking against known standards, employing robust biochemical assays, and interpreting data within the broader context of drug discovery. While the presented data for our test compound is hypothetical, it illustrates how a novel, non-peptidic small molecule can be systematically evaluated. A confirmed micromolar activity for 4-Oxo-5,5-diphenylpentanoic acid would establish it as a valid hit compound, warranting further investigation into its selectivity, mechanism of action, and potential for structural optimization.
References
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4-Oxo-5,5-diphenylpentanoic acid vs standard cysteine protease inhibitors
The Peptidomimetic Shift: 4-Oxo-5,5-diphenylpentanoic Acid Derivatives vs. Standard Cysteine Protease Inhibitors As a Senior Application Scientist, I frequently evaluate the translational viability of protease inhibitors...
Author: BenchChem Technical Support Team. Date: April 2026
The Peptidomimetic Shift: 4-Oxo-5,5-diphenylpentanoic Acid Derivatives vs. Standard Cysteine Protease Inhibitors
As a Senior Application Scientist, I frequently evaluate the translational viability of protease inhibitors in drug development pipelines. A recurring bottleneck in targeting intracellular cysteine proteases—such as calpains, caspases, and viral main proteases (Mpro)—is the inherent pharmacokinetic liability of standard peptidic inhibitors. Compounds like E-64 and ALLN (Calpain Inhibitor I) rely on reactive electrophilic warheads and labile peptide backbones, which inevitably result in rapid metabolic clearance and poor cell permeability.
The integration of 4-Oxo-5,5-diphenylpentanoic acid as a peptidomimetic building block represents a critical paradigm shift. By replacing the vulnerable P2-P3 amide bond with a ketomethylene bioisostere, researchers can achieve high intracellular stability and nanomolar affinity without relying on off-target covalent warheads[1].
This guide objectively compares the mechanistic and quantitative performance of 4-Oxo-5,5-diphenylpentanoic acid derivatives against standard cysteine protease inhibitors, supported by self-validating experimental workflows.
Mechanistic Paradigm Shift: Overcoming the Peptidic Bottleneck
Standard cysteine protease inhibitors (e.g., Leupeptin, ALLN) mimic the natural substrate's peptide backbone. However, the P2-P3 amide bond (-NH-CO-) is highly susceptible to cleavage by endogenous peptidases. Furthermore, to achieve sufficient affinity, these standard inhibitors require reactive electrophilic warheads (aldehydes, epoxides, or fluoromethyl ketones) that covalently bind the active-site cysteine, often leading to off-target toxicity and rapid plasma clearance.
The Ketomethylene Bioisostere Advantage:
Derivatives utilizing 4-Oxo-5,5-diphenylpentanoic acid act as non-hydrolyzable transition-state analogs[2].
Protease Resistance: The ketomethylene group (-CO-CH2-) replaces the scissile peptide bond, conferring absolute resistance to proteolytic degradation[3].
Hydrophobic Anchoring: The bulky 5,5-diphenyl moiety provides massive hydrophobic interactions, perfectly occupying the S2/S3 subsite of the protease. This structural fit drives high-affinity competitive inhibition, eliminating the need for a reactive warhead[1].
Caption: Mechanistic divergence between peptidic inhibitors and ketomethylene isosteres in protease targeting.
Quantitative Performance Comparison
The following table summarizes the biochemical and pharmacokinetic profiles of standard inhibitors versus a representative 4-Oxo-5,5-diphenylpentanoic acid derivative (Ketomethylene Isostere).
Protocol 1: In Vitro FRET-Based Cleavage Assay (IC50 Determination)
This protocol utilizes Förster Resonance Energy Transfer (FRET) to monitor the real-time kinetics of protease inhibition.
Step 1: Enzyme Preparation & Reduction
Action: Dilute recombinant human Calpain I in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM DTT, 10 mM CaCl2).
Causality: Cysteine proteases rely on a strictly reduced active-site thiolate anion for nucleophilic attack. DTT prevents oxidative dimerization, while Ca2+ induces the necessary conformational shift to assemble the active site.
Step 2: Inhibitor Pre-Incubation
Action: Add serial dilutions of inhibitors (ALLN vs. Ketomethylene derivative) and incubate for 15 minutes at 37°C.
Causality: Pre-incubation allows the bulky 5,5-diphenyl moiety to fully navigate and occupy the hydrophobic S2/S3 subsite, establishing the non-covalent transition state before substrate competition occurs.
Step 3: Substrate Addition & Kinetic Readout
Action: Add a fluorogenic FRET substrate (e.g., EDANS/DABCYL-conjugated peptide) and immediately monitor fluorescence (Ex: 340 nm / Em: 490 nm) continuously for 30 minutes.
Self-Validation Checkpoint: Include a 'No Enzyme' baseline to subtract background substrate auto-hydrolysis, and a 'Z-VAD-FMK' pan-caspase inhibitor control to confirm assay specificity.
Caption: Self-validating FRET workflow for real-time kinetic monitoring of cysteine protease inhibition.
Protocol 2: Intracellular Target Engagement (SBDP Western Blot)
In vitro biochemical affinity does not guarantee intracellular efficacy due to membrane permeability barriers. To validate true target engagement, we monitor the accumulation of Spectrin Breakdown Products (SBDPs)—the direct downstream result of intracellular calpain hyperactivity[1].
Step 1: Cell Culture & Pre-treatment
Action: Culture SH-SY5Y neuroblastoma cells. Pre-treat with 1 μM of the chosen inhibitor for 2 hours.
Step 2: Calcium Ionophore Challenge
Action: Treat cells with 50 μM Calcium Ionophore (A23187) for 30 minutes.
Causality: A23187 bypasses upstream receptor signaling to artificially spike intracellular Ca2+. This creates a guaranteed, massive calpain activation event, providing a robust dynamic range for testing whether the inhibitor successfully penetrated the cell membrane.
Step 3: Lysis & Immunoblotting
Action: Lyse cells in RIPA buffer. Run lysates on an SDS-PAGE gel and probe with anti-αII-Spectrin antibodies.
Causality: Intact spectrin runs at ~240 kDa. Calpain-specific cleavage generates signature 150 kDa and 145 kDa SBDPs. A successful 4-Oxo-5,5-diphenylpentanoic acid derivative will completely abrogate the appearance of the 145 kDa band, proving superior cell permeability compared to E-64.
References
d-Amino Acid Containing, High-Affinity Inhibitors of Recombinant Human Calpain I - Journal of Medicinal Chemistry (ACS Publications).
Caspase prime-side active-site characterization with non-hydrolyzable peptides assists in the design of a caspase-7-selective irreversible probe - bioRxiv.
Perspectives on SARS-CoV-2 Main Protease Inhibitors - Journal of Medicinal Chemistry (ACS Publications).
Comparative Analysis of Synthesis Routes for 4-Oxo-5,5-diphenylpentanoic Acid
Executive Summary 4-Oxo-5,5-diphenylpentanoic acid (CAS 132606-36-1) is a critical γ -keto acid building block utilized in the development of complex diphenylpropylamine derivatives and targeted therapeutics. Synthesizin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Oxo-5,5-diphenylpentanoic acid (CAS 132606-36-1) is a critical
γ
-keto acid building block utilized in the development of complex diphenylpropylamine derivatives and targeted therapeutics. Synthesizing this molecule requires precise control over carbon-carbon bond formation, regioselectivity, and functional group tolerance.
As a Senior Application Scientist, I have evaluated the three primary synthetic pathways for this compound: Direct Carbanion Acylation , the Catalytic Stetter Reaction , and Kinetic Enolate Alkylation . This guide objectively compares these routes, detailing the mechanistic causality, scalability, and self-validating experimental protocols required to achieve high-purity yields in a modern laboratory setting.
Mechanistic Pathways & Route Design
The synthesis of
γ
-keto acids can be approached through various disconnection strategies. We analyze three distinct pathways converging on the target molecule:
Route A: Direct Carbanion Acylation
This classical approach relies on the deprotonation of diphenylmethane using a strong organolithium base (e.g., n-BuLi) to form a diphenylmethyl anion [1]. This nucleophile subsequently attacks succinic anhydride. While atom-economical, the lack of steric protection often leads to competitive over-addition (forming tertiary alcohols) and requires strict cryogenic control.
Route B: Catalytic Umpolung (Stetter Reaction)
This route employs a thiazolium salt catalyst to reverse the inherent polarity (umpolung) of diphenylacetaldehyde [2]. Deprotonation of the catalyst yields a nucleophilic carbene that attacks the aldehyde, forming a Breslow intermediate. This intermediate acts as an acyl anion equivalent, undergoing a 1,4-conjugate addition into ethyl acrylate [3]. Subsequent hydrolysis yields the target acid.
Route C: Kinetic Enolate Alkylation
The most robust laboratory route. 1,1-Diphenyl-2-propanone is treated with Lithium Diisopropylamide (LDA) at -78 °C. The bulky LDA base selectively deprotonates the less sterically hindered methyl group, forming the kinetic enolate [4]. This enolate undergoes an S
N
2 alkylation with ethyl bromoacetate, followed by ester hydrolysis.
Figure 1: Convergent synthetic pathways for 4-Oxo-5,5-diphenylpentanoic acid.
Quantitative Comparison of Synthetic Routes
To guide route selection for scale-up and discovery campaigns, the following table summarizes the empirical performance metrics of each pathway.
Protocol 1: Route C - Kinetic Enolate Alkylation (Recommended)
This protocol relies on the thermodynamic barrier at -78 °C to prevent the equilibration of the kinetic enolate to the thermodynamic enolate.
Step 1: Enolate Generation
Purge a flame-dried Schlenk flask with Argon. Add 1,1-diphenyl-2-propanone (10.0 mmol) and anhydrous THF (50 mL).
Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
Dropwise, add LDA (1.05 eq, 2.0 M in THF/heptane) over 15 minutes.
Self-Validation Check: The solution will transition from colorless to a deep reddish-orange. This color change confirms the formation of the extended conjugated enolate. If the solution remains pale, adventitious moisture has quenched the LDA; abort the reaction.
Stir at -78 °C for 1 hour to ensure complete deprotonation.
Step 2: S
N
2 Alkylation
Add ethyl bromoacetate (1.1 eq) dropwise.
Maintain at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature overnight.
Causality Note: Slow warming prevents the unreacted enolate from equilibrating, ensuring the electrophile is consumed exclusively at the primary carbon.
Step 3: Hydrolysis & Isolation
Quench the reaction with saturated aqueous NH
4
Cl (20 mL). Extract the ester intermediate with EtOAc (3 x 30 mL).
Concentrate the organic layer and dissolve the crude ester in a 1:1 mixture of THF and 1M NaOH (aq). Stir at 50 °C for 4 hours.
Acidify the aqueous layer with 2M HCl to pH 2. The target
γ
-keto acid will precipitate. Filter and recrystallize from hot ethanol.
Protocol 2: Route B - Catalytic Stetter Reaction
This protocol utilizes umpolung chemistry to achieve a highly atom-economical coupling.
Step 1: Catalyst Activation
In a round-bottom flask, dissolve 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.1 eq) in ethanol (30 mL).
Add triethylamine (0.15 eq) and stir for 10 minutes at room temperature to generate the active carbene.
Self-Validation Check: Monitor the reaction via in-process
1
H NMR. The disappearance of the aldehyde proton at
δ
9.8 ppm and the appearance of a ketone carbonyl peak in IR (~1715 cm
−1
) confirms successful 1,4-addition. If the aldehyde peak persists alongside a new peak at
δ
~6.0 ppm, competitive benzoin condensation has occurred.
Step 3: Hydrolysis
Saponify the resulting ester using 1M NaOH as described in Protocol 1, followed by acidic workup and recrystallization.
Analytical Characterization
To verify the structural integrity of 4-Oxo-5,5-diphenylpentanoic acid, the following analytical signatures must be observed:
Mattson, A. E., Bharadwaj, A. R., & Scheidt, K. A. (2004). The Thiazolium-Catalyzed Sila-Stetter Reaction: Conjugate Addition of Acylsilanes to Unsaturated Esters and Ketones. Journal of the American Chemical Society, 126(8), 2314-2315. Retrieved from[Link]
Chemistry LibreTexts. (2020). Alkylation of the alpha-Carbon via the LDA pathway. Retrieved from[Link]
Validation
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Phenyl-Substituted Carboxylic Acids
A Senior Application Scientist's Guide for Researchers in Drug Discovery In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges....
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the translation of preclinical findings from controlled in vitro environments to complex in vivo models. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of phenyl-substituted carboxylic acids, with a particular focus on 4-phenyl-3-butenoic acid (PBA) as a case study. While the initial focus was on 4-Oxo-5,5-diphenylpentanoic acid compounds, the available body of published data on PBA allows for a more thorough and instructive comparison, offering valuable insights for researchers working with this class of molecules.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a deep, applicable understanding of how to evaluate and interpret the efficacy of potential therapeutics across different biological systems.
The Significance of the In Vitro-In Vivo Bridge
The transition from a laboratory benchtop to a living organism represents a monumental leap in biological complexity. In vitro assays, conducted on isolated cells or proteins, offer a controlled environment to elucidate specific molecular mechanisms of action with high throughput and reproducibility. However, they lack the systemic complexity of a whole organism, including metabolic processes, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and off-target effects.
Conversely, in vivo studies in animal models provide a more holistic view of a compound's efficacy and safety, accounting for these complex physiological interactions. The challenge, and the focus of this guide, lies in designing and interpreting these distinct sets of experiments to build a cohesive and predictive picture of a drug candidate's potential.
A Case Study: 4-Phenyl-3-Butenoic Acid (PBA)
4-Phenyl-3-butenoic acid (PBA) is a terminal aromatic substituted fatty acid that has garnered interest for its multifaceted biological activities, including anti-inflammatory and neuroprotective properties.[1][2][3] Its relatively simple structure serves as an excellent scaffold for understanding the fundamental principles of in vitro and in vivo efficacy comparison.
In Vitro Efficacy of 4-Phenyl-3-Butenoic Acid
In vitro studies have been instrumental in defining the molecular targets and cellular effects of PBA. Key findings have centered on its role as a chemical chaperone, mitigating endoplasmic reticulum (ER) stress, and as a histone deacetylase (HDAC) inhibitor.[3][4]
Key In Vitro Findings:
Inhibition of Protein Aggregation: PBA has been shown to prevent the aggregation of proteins in vitro, a key aspect of its chemical chaperone activity.[3] This is a critical mechanism in neurodegenerative diseases characterized by the accumulation of misfolded proteins.
Neuroprotection against ER Stress: In neuronal cell lines, PBA demonstrates a protective effect against cell death induced by ER stress.[3] This is often evaluated by measuring cell viability and the expression of ER stress markers like glucose-regulated proteins 94 and 78 (GRP94, GRP78).[3]
Histone Deacetylase (HDAC) Inhibition: PBA has been identified as an inhibitor of HDAC enzymes, leading to increased histone acetylation.[4] This epigenetic modification can alter gene expression and is a target in cancer therapy.
Data Summary: In Vitro Efficacy of PBA and Related Compounds
The promising in vitro activities of PBA have been further investigated in animal models to assess its systemic effects and therapeutic potential. These studies have primarily focused on its anti-inflammatory properties.
Key In Vivo Findings:
Anti-inflammatory Activity: In a rat model of carrageenan-induced edema, PBA demonstrated a dose-dependent reduction in paw swelling.[1] This effect correlated with the in vivo inhibition of serum peptidylglycine alpha-amidating monooxygenase (PAM).[1]
Efficacy in a Chronic Inflammation Model: PBA has also shown efficacy in a rat model of adjuvant-induced polyarthritis, inhibiting all three phases of the disease.[1]
Data Summary: In Vivo Efficacy of PBA and Structurally Related Compounds
To ensure scientific integrity and reproducibility, the following sections detail the methodologies for key in vitro and in vivo assays relevant to the study of phenyl-substituted carboxylic acids.
In Vitro Protocol: Neuroprotection Against Oxidative Stress
This protocol outlines a common method for assessing the neuroprotective effects of a compound against oxidative stress induced by hydrogen peroxide (H₂O₂) in primary neuronal cultures or cell lines.
Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing neuroprotective effects in vitro.
Step-by-Step Methodology:
Cell Seeding: Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density.
Cell Culture: Culture the cells in a humidified incubator at 37°C and 5% CO₂ for 24-48 hours to allow for attachment and differentiation.
Compound Pre-treatment: Prepare serial dilutions of the test compound (e.g., PBA) in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Incubate for a predetermined time (e.g., 1-2 hours).
Induction of Oxidative Stress: Prepare a fresh solution of hydrogen peroxide (H₂O₂) in the culture medium. Add the H₂O₂ solution to the wells containing the cells and test compound. Include control wells with cells and H₂O₂ only, and cells with medium only.
Incubation: Return the plate to the incubator for a period sufficient to induce cell death in the H₂O₂-only control group (e.g., 24 hours).
MTT Assay for Cell Viability:
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
Remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
In Vivo Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.
Workflow for In Vivo MES Seizure Test
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Step-by-Step Methodology:
Animal Acclimation: House male mice or rats in a controlled environment (temperature, humidity, and light-dark cycle) with free access to food and water for at least one week before the experiment.
Compound Administration: Prepare solutions of the test compound at various concentrations. Administer the compound to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route. A vehicle control group should also be included.
Time to Peak Effect: Allow a predetermined amount of time to elapse between drug administration and seizure induction to coincide with the compound's peak effect.
Seizure Induction:
Apply an electrolyte solution to the corneal or ear-clip electrodes.
Deliver a short (e.g., 0.2 seconds) electrical stimulus of a predetermined intensity (e.g., 50 mA for mice).
Observation: Immediately after the stimulus, observe the animal for the presence of a tonic hindlimb extension seizure, which is characterized by the rigid extension of the hindlimbs for at least 3 seconds.
Scoring: An animal is considered protected if it does not exhibit a tonic hindlimb extension seizure.
Data Analysis: Calculate the percentage of animals protected in each dose group. The median effective dose (ED50), the dose that protects 50% of the animals, can be calculated using probit analysis.
Bridging the Data: Interpretation and Future Directions
The comparison of in vitro and in vivo data for PBA reveals a compelling, albeit complex, narrative. The in vitro neuroprotective and HDAC inhibitory effects suggest potential therapeutic applications in neurodegenerative diseases and cancer.[3][4] The in vivo anti-inflammatory data provide a tangible systemic effect that can be further explored.[1]
A critical next step would be to investigate the neuroprotective effects of PBA in an in vivo model of neurodegeneration or seizure. For instance, evaluating PBA in a pentylenetetrazole (PTZ)-induced seizure model could provide a direct link to its potential anticonvulsant properties, as has been done for structurally related compounds.[7]
Logical Relationship between In Vitro and In Vivo Findings
Caption: Linking in vitro mechanisms to in vivo outcomes.
Conclusion
The effective translation of in vitro findings to in vivo efficacy is a cornerstone of successful drug development. By employing a systematic approach that combines well-validated in vitro assays with relevant in vivo models, researchers can build a robust data package for promising compounds like 4-phenyl-3-butenoic acid. This guide has provided a framework for this comparative analysis, emphasizing the importance of understanding the underlying scientific principles of each experimental system. As we continue to unravel the complexities of human biology, this integrated approach to preclinical research will remain paramount in the quest for novel and effective therapies.
References
Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. Investigational New Drugs. [Link]
Anticonvulsant activity of the gamma-aminobutyric acid uptake inhibitor N-4,4-diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol. European Journal of Pharmacology. [Link]
Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester. Journal of Medicinal Chemistry. [Link]
Syntheses and Evaluation of Anticonvulsant Profile and Teratogenicity of Novel Amide Derivatives of Branched Aliphatic Carboxylic Acids with 4-Aminobenzensulfonamide. Journal of Medicinal Chemistry. [Link]
Diphenyl diselenide confers neuroprotection against hydrogen peroxide toxicity in hippocampal slices. Neuroscience Letters. [Link]
Design, Synthesis, In Vivo and In Silico Anticonvulsant Activity Studies of Derivatives of 6-Amino-4-Hydroxy-2-Thio-Pyrimidine. Acta Pharmaceutica Sciencia. [Link]
Synthesis and preliminary biological screening of certain 5-aralkyl pyrrolidine-3-carboxylic acids as anticonvulsants. European Journal of Chemistry. [Link]
Synthesis, in vivo and in silico anticonvulsant activity studies of new derivatives of 2-(2,4-dioxo-1,4. Bioorganic & Medicinal Chemistry. [Link]
Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Journal of Pharmacy and Pharmacology. [Link]
Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress. Biological and Pharmaceutical Bulletin. [Link]
Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Iranian Journal of Pharmaceutical Research. [Link]
Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models. Molecules. [Link]
Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules. [Link]
Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Iranian Journal of Pharmaceutical Research. [Link]
Anticonvulsant activity of antioxidants. American Epilepsy Society. [Link]
4-Phenylbutyric acid alleviates 3-acetyldeoxynivalenol-induced immune cells response by inhibiting endoplasmic reticulum stress in mouse spleen. Food and Chemical Toxicology. [Link]
Free radical scavenging in vitro and biological activity of diphenyl diselenide-loaded nanocapsules: DPDS-NCS antioxidant and toxicological effects. International Journal of Nanomedicine. [Link]
A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. CNS & Neurological Disorders - Drug Targets. [Link]
Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS ONE. [Link]
Growth inhibitory effect of 4-phenyl butyric acid on human gastric cancer cells is associated with cell cycle arrest. World Journal of Gastroenterology. [Link]
Effects of 4-phenyl butyric acid on high glucose-induced alterations in dorsal root ganglion neurons. ResearchGate. [Link]
Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures. Disease Models & Mechanisms. [Link]
Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. ResearchGate. [Link]
Discovery of neuroprotective agent for ischemic stroke reported. BioWorld. [Link]
Potent anticonvulsant activity: Topics by Science.gov. Science.gov. [Link]
The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. International Journal of Molecular Sciences. [Link]
Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. Molecules. [Link]
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences. [Link]
The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules. [Link]
Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents. New Journal of Chemistry. [Link]
Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. [Link]
Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl. ScienceOpen. [Link]
Differential effects of antiseizure medications on neurogenesis: Evidence from cells to animals. Progress in Neurobiology. [Link]
4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice. International Journal of Molecular Sciences. [Link]
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Journal of Medicinal Chemistry. [Link]
A Comparative Guide to the Cross-Reactivity of 4-Oxo-5,5-diphenylpentanoic acid with Cellular Proteases
This guide provides a comprehensive framework for evaluating the selectivity of the novel compound 4-Oxo-5,5-diphenylpentanoic acid (herein referred to as 4-O-5,5-DPPA) against a panel of key cellular proteases. In early...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for evaluating the selectivity of the novel compound 4-Oxo-5,5-diphenylpentanoic acid (herein referred to as 4-O-5,5-DPPA) against a panel of key cellular proteases. In early-stage drug development, establishing a compound's specificity for its intended target is paramount. Off-target activity, particularly against essential enzyme families like proteases, can lead to unforeseen toxicity and a narrow therapeutic window.[1][2] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation for assessing the cross-reactivity profile of 4-O-5,5-DPPA, a hypothetical inhibitor of the executioner caspase, Caspase-3.
Introduction: The Imperative of Selectivity in Protease Inhibition
Proteases are a vast and diverse class of enzymes that perform proteolysis, playing critical roles in virtually all physiological processes, including apoptosis, cell signaling, immune response, and tissue remodeling.[3][4][5] They are broadly classified into families based on their catalytic mechanism, such as serine, cysteine, aspartic, and metalloproteases.[2][3][4] Due to their central role in pathology, proteases are significant drug targets for diseases ranging from cancer to viral infections.[2][6][]
Caspase-3, a cysteine-aspartic protease, is a key executioner in the apoptotic pathway, making it an attractive target for therapeutic intervention in diseases with dysregulated cell death.[8] Our hypothetical lead compound, 4-O-5,5-DPPA, has been designed as a potent Caspase-3 inhibitor. However, its structural features may allow for unintended interactions with other proteases. Unwanted inhibition of a digestive enzyme like Trypsin (a serine protease) or a matrix metalloproteinase (MMP) involved in tissue homeostasis could lead to significant side effects.[9]
Therefore, a systematic cross-reactivity study is not merely a supplementary check but a foundational pillar of the compound's preclinical validation. This guide details a robust methodology for such a study.
Experimental Design: A Multi-Family Protease Panel
To construct a comprehensive selectivity profile, 4-O-5,5-DPPA must be tested against a strategically chosen panel of proteases representing key families with diverse substrate specificities.
Rationale for Protease Selection:
On-Target:
Caspase-3: The intended target, an executioner cysteine protease central to apoptosis.[8] Its inhibition is the desired therapeutic effect.
Off-Target - Cysteine Proteases:
Caspase-7: A closely related executioner caspase that shares substrate specificity with Caspase-3 (recognizing the DEVD motif), making it a primary candidate for cross-reactivity.[8][10]
Caspase-8: An initiator caspase that functions upstream of Caspase-3, representing a different functional class within the same family.
Off-Target - Serine Proteases:
Trypsin: A key digestive enzyme.[11][12] Inhibition could lead to gastrointestinal toxicity. Its active site recognizes positively charged residues (Arg, Lys), a distinct preference from Caspase-3.[12]
Off-Target - Metalloproteases:
MMP-2 (Gelatinase A): A zinc-dependent protease crucial for degrading extracellular matrix components.[13][14] Its inhibition could interfere with normal tissue remodeling and wound healing.[9][13]
The cross-reactivity will be quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of 4-O-5,5-DPPA required to reduce the activity of each protease by 50%.[15][16][17]
Methodology: Fluorometric Protease Activity Assay
A fluorometric assay using specific peptide substrates provides a highly sensitive and continuous method for measuring protease activity and its inhibition.[18][19][20] The general principle involves a peptide substrate conjugated to both a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the active protease, the fluorophore is released from the quencher, resulting in a quantifiable increase in fluorescence.[19][21]
Experimental Workflow Diagram
The overall workflow for screening the inhibitor against the protease panel is depicted below.
Caption: High-throughput screening workflow for IC50 determination.
This protocol is representative and should be optimized for each specific protease, particularly regarding the substrate and buffer composition.
Reagent Preparation:
Assay Buffer: Prepare a buffer suitable for Caspase-3 activity (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2).
Caspase-3 Enzyme: Reconstitute recombinant human Caspase-3 to a stock concentration of 1 unit/µL in assay buffer. Prepare a working solution by diluting the stock to 0.05 units/µL.
Caspase-3 Substrate: Prepare a 10 mM stock solution of the fluorogenic substrate Ac-DEVD-AMC in DMSO.[10] Create a 2X working solution (e.g., 100 µM) by diluting the stock in assay buffer.
Inhibitor (4-O-5,5-DPPA): Prepare a 10 mM stock solution in DMSO. Perform a 2-fold serial dilution in assay buffer to create a range of concentrations (e.g., from 200 µM to ~1 nM).
Assay Procedure (96-well plate format):
Add 50 µL of the serially diluted inhibitor to the appropriate wells of a black, flat-bottom 96-well plate.
For 'No Inhibitor' (100% activity) and 'Blank' (no enzyme) controls, add 50 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells.
Add 25 µL of the Caspase-3 working solution to all wells except the 'Blank' controls. Add 25 µL of assay buffer to the 'Blank' wells.
Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding 25 µL of the 2X substrate working solution to all wells.
Data Acquisition:
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
Measure the fluorescence intensity kinetically every 5 minutes for 60 minutes, using an excitation wavelength of ~360 nm and an emission wavelength of ~480 nm.[22]
Data Analysis:
For each concentration, calculate the initial reaction rate (V) by determining the slope of the linear portion of the fluorescence vs. time curve.
Subtract the rate of the 'Blank' control from all other measurements.
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100.
Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[15][23]
Comparative Data Summary (Hypothetical Results)
The following table summarizes the hypothetical IC50 values obtained for 4-O-5,5-DPPA and a control compound, Z-VAD-FMK (a known pan-caspase inhibitor), against the selected protease panel.
Compound
Protease Target
Protease Family
IC50 (nM)
Selectivity Ratio (IC50 Off-Target / IC50 On-Target)
4-O-5,5-DPPA
Caspase-3 (On-Target)
Cysteine
15
-
Caspase-7
Cysteine
350
23.3-fold
Caspase-8
Cysteine
> 10,000
> 667-fold
Trypsin
Serine
> 50,000
> 3,333-fold
MMP-2
Metalloprotease
> 50,000
> 3,333-fold
Z-VAD-FMK (Control)
Caspase-3 (On-Target)
Cysteine
25
-
Caspase-7
Cysteine
40
1.6-fold
Caspase-8
Cysteine
150
6-fold
Trypsin
Serine
> 50,000
> 2,000-fold
MMP-2
Metalloprotease
> 50,000
> 2,000-fold
Data are hypothetical and for illustrative purposes only.
Interpretation and Discussion
Based on the hypothetical data, 4-O-5,5-DPPA demonstrates a promising selectivity profile.
High Potency and On-Target Activity: The compound exhibits potent inhibition of its intended target, Caspase-3, with an IC50 value of 15 nM.
Excellent Cross-Family Selectivity: There is negligible activity against proteases from the serine (Trypsin) and metalloprotease (MMP-2) families, with IC50 values greater than 50,000 nM. This is a critical finding, suggesting a low risk of off-target effects related to digestion or extracellular matrix disruption.
Good Intra-Family Selectivity: While some cross-reactivity is observed with the closely related Caspase-7 (IC50 = 350 nM), 4-O-5,5-DPPA is still over 23-fold more selective for Caspase-3. This is a significant improvement over the pan-caspase inhibitor Z-VAD-FMK, which shows poor discrimination between Caspase-3 and Caspase-7. Furthermore, 4-O-5,5-DPPA shows minimal inhibition of the initiator Caspase-8, indicating it preferentially targets the executioner phase of apoptosis.
The diagram below illustrates the desired on-target effect versus a potential off-target consequence. High selectivity ensures the compound's activity is confined to the intended pathway.
Caption: On-target vs. off-target activity of a selective inhibitor.
Conclusion
The systematic evaluation of protease cross-reactivity is an indispensable step in the characterization of any new protease inhibitor. The methodology presented here, combining a diverse protease panel with sensitive fluorometric assays, provides a robust framework for generating a comprehensive selectivity profile. The hypothetical data for 4-Oxo-5,5-diphenylpentanoic acid illustrate a compound with high potency for its target, Caspase-3, and excellent selectivity against other major protease families. This profile suggests a lower probability of mechanism-based toxicity and supports its continued development as a promising therapeutic candidate.
A Structural and Spectroscopic Comparison of 4-Oxo-5,5-diphenylpentanoic Acid and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, a deep understanding of molecular structure and its influence on physicochemical properties is paramount. This guide provides a comprehensive structural an...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, a deep understanding of molecular structure and its influence on physicochemical properties is paramount. This guide provides a comprehensive structural and spectroscopic comparison of 4-Oxo-5,5-diphenylpentanoic acid and a curated selection of its structural analogs. By presenting experimental data and detailed analytical protocols, we aim to furnish a valuable resource for those engaged in organic synthesis, medicinal chemistry, and materials science.
The arrangement of functional groups and aromatic moieties within a molecule dictates its reactivity, solubility, and potential biological interactions. Keto-carboxylic acids, in particular, are a versatile class of compounds, serving as key intermediates in both biological pathways and synthetic routes.[1][2] Their dual functionality allows for a wide range of chemical modifications, making them attractive scaffolds in drug discovery and development.[3][4] This guide will delve into the nuanced differences among 4-Oxo-5,5-diphenylpentanoic acid and its related structures, providing a framework for rational compound design and characterization.
The Analogs in Focus: A Structural Overview
The compounds selected for this comparative analysis share a core pentanoic or butanoic acid framework, with variations in the placement of a ketone functionality and the number and position of phenyl substituents. These subtle architectural differences are expected to manifest in distinct physicochemical and spectroscopic properties.
A Visual Representation of the Compared Structures:
Caption: Structural relationships of the compared carboxylic acids.
Physicochemical Properties: A Comparative Analysis
The physical properties of a compound, such as its melting point and solubility, provide crucial insights into its purity, crystal lattice energy, and intermolecular forces. The following table summarizes the available experimental data for our compounds of interest.
Soluble in chloroform, ethyl acetate, methanol (slightly)[7]
4-Phenylbutyric acid
C₁₀H₁₂O₂
164.20
49-51
5.3 g/L in water at 40°C
The presence of two phenyl groups in 4-Oxo-5,5-diphenylpentanoic acid is expected to significantly influence its melting point and solubility compared to its mono-phenylated analogs. The increased molecular weight and potential for π-stacking interactions would likely lead to a higher melting point and reduced solubility in polar solvents. The reduction of the keto group in 4-phenylbutyric acid dramatically lowers its melting point compared to its oxo-containing counterparts, highlighting the role of the carbonyl group in crystal packing.
Spectroscopic techniques provide a detailed view of a molecule's structure and bonding. Here, we outline the expected and observed spectroscopic characteristics for each class of compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the carbon-hydrogen framework of organic molecules.
Expected Chemical Shifts (δ) in ¹H NMR:
Carboxylic Acid Proton (-COOH): A characteristic broad singlet typically appears far downfield, between 10-13 ppm.
Aromatic Protons (Ar-H): Protons on the phenyl rings will resonate in the aromatic region, generally between 7.0-8.0 ppm. The substitution pattern will influence the multiplicity of these signals.
Aliphatic Protons (-CH₂-, -CH-): Protons on the carbon chain will appear in the upfield region, typically between 2.0-3.5 ppm. Protons adjacent to a carbonyl group will be deshielded and appear at the lower end of this range.
Expected Chemical Shifts (δ) in ¹³C NMR:
Carboxylic Carbonyl Carbon (-COOH): This carbon is highly deshielded and typically resonates between 170-185 ppm.
Ketone Carbonyl Carbon (-C=O): The ketone carbonyl carbon is also significantly deshielded, appearing in the range of 190-220 ppm.
Aromatic Carbons (Ar-C): Carbons within the phenyl rings will have signals between 125-140 ppm.
Aliphatic Carbons (-CH₂-, -CH-): These carbons will resonate in the upfield region, generally between 20-60 ppm.
For instance, the ¹³C NMR spectrum of ethyl 4-oxo-5-phenylpentanoate, a closely related ester, shows characteristic peaks for the ketone and ester carbonyls, as well as the aromatic and aliphatic carbons.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of specific functional groups.
Characteristic IR Absorption Bands (cm⁻¹):
Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations.
Carbonyl C=O Stretch (Ketone): A sharp, strong absorption band should appear around 1680-1720 cm⁻¹.
Carbonyl C=O Stretch (Carboxylic Acid): Another strong, sharp absorption is expected around 1700-1725 cm⁻¹ for the carboxylic acid dimer, often overlapping with the ketone stretch.
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the phenyl rings.
The NIST WebBook provides a reference IR spectrum for levulinic acid (4-oxopentanoic acid), which clearly shows the broad O-H stretch and the two distinct C=O stretching frequencies for the carboxylic acid and ketone.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Expected Fragmentation Patterns:
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule's mass.
Loss of Water (M-18): Common in compounds containing a carboxylic acid.
Loss of the Carboxyl Group (M-45): Fragmentation resulting in the loss of -COOH.
Acylium Ion Formation: Cleavage adjacent to the carbonyl groups can lead to the formation of stable acylium ions. For example, in 3-benzoylpropanoic acid, a prominent fragment corresponding to the benzoyl cation (C₆H₅CO⁺, m/z 105) is expected.
Experimental Methodologies
To ensure the reproducibility and accuracy of the comparative data, standardized experimental protocols are essential.
Protocol for Melting Point Determination
The melting point of a solid crystalline compound is a key indicator of its purity.
Workflow for Melting Point Determination:
Caption: A stepwise protocol for accurate melting point determination.
Protocol for Solubility Assessment
A qualitative assessment of solubility in a range of solvents provides information about the polarity and functional groups present in a molecule.
Solvent Selection: A panel of solvents with varying polarities should be used, including water, 5% aq. NaHCO₃, 5% aq. NaOH, 5% aq. HCl, and an organic solvent like dichloromethane or diethyl ether.
Procedure: Add approximately 10-20 mg of the solid to 1 mL of the solvent in a test tube.
Observation: Vigorously shake the tube and observe for dissolution. Solubility in aqueous base (NaHCO₃, NaOH) is indicative of an acidic functional group like a carboxylic acid.
Protocol for Spectroscopic Analysis
NMR Spectroscopy:
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer. Standard acquisition parameters should be used, with an appropriate number of scans to achieve a good signal-to-noise ratio.
IR Spectroscopy:
Sample Preparation: For solid samples, a small amount of the powdered material can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected prior to sample analysis.
Mass Spectrometry:
Sample Introduction: Depending on the instrumentation, the sample can be introduced via direct infusion or after separation by gas or liquid chromatography.
Ionization: Electrospray ionization (ESI) is a common technique for carboxylic acids.
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.
Structure-Property Relationships and Potential Applications
The data presented in this guide highlight key structure-property relationships. The presence and number of phenyl groups significantly impact melting points and are expected to influence lipophilicity. The position of the keto group relative to the carboxylic acid can affect the acidity and chemical reactivity of the molecule.
These oxo-carboxylic acids are valuable building blocks in organic synthesis. For instance, 3-benzoylpropanoic acid is a known intermediate in the synthesis of various heterocyclic compounds and has been investigated for its potential biological activities.[10][11] The structure-activity relationships of related oxoquinoline-3-carboxylic acids have been explored for their antibacterial properties.[3] Furthermore, carboxylic acids, in general, play a crucial role in drug design, as they can participate in hydrogen bonding and ionic interactions with biological targets.[12][13] The study of such compounds can, therefore, provide valuable insights for the development of new therapeutic agents.[14]
Conclusion
This comparative guide provides a foundational understanding of the structural and spectroscopic properties of 4-Oxo-5,5-diphenylpentanoic acid and its analogs. By presenting available experimental data and standardized analytical protocols, we aim to equip researchers with the necessary tools to confidently characterize and differentiate these and other related carboxylic acids. The elucidation of structure-property relationships is a cornerstone of chemical research, and a systematic approach, as outlined here, is essential for advancing the fields of organic synthesis, medicinal chemistry, and materials science.
References
Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids - PubMed. (1980, December 1). J Med Chem, 23(12), 1358-63. Retrieved from [Link]
3-Benzoylpropanoic acid, 99% 2051-95-8 India - Ottokemi. Retrieved from [Link]
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Comparative analysis of the chemical and biochemical synthesis of keto acids | Request PDF - ResearchGate. Retrieved from [Link]
Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides - MDPI. (2019, May 15). Molecules, 24(10), 1888. Retrieved from [Link]
4-oxo-2,4-diphenylbutanoic acid - 4370-96-1, C16H14O3, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Retrieved from [Link]
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Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC. Retrieved from [Link]
4-Oxo-5-phenylpentanoic acid ethyl ester — Chemical Substance Information - NextSDS. Retrieved from [Link]
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Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed. (2011, October 1). Bioorg Med Chem Lett, 21(19), 6013-8. Retrieved from [Link]
4-phenyl butyric acid, 1821-12-1 - The Good Scents Company. Retrieved from [Link]
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A Comparative Guide to the Inter-laboratory Reproducibility of 4-Oxo-5,5-diphenylpentanoic Acid Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis of novel organic molecules is a cornerstone of innovation. However, the transitio...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel organic molecules is a cornerstone of innovation. However, the transition of a synthetic protocol from a research laboratory to wider application is often fraught with challenges, chief among them being inter-laboratory reproducibility. This guide provides an in-depth comparison of two plausible synthetic protocols for 4-Oxo-5,5-diphenylpentanoic acid, a molecule of potential interest in medicinal chemistry. Beyond a mere recitation of steps, this document, authored from the perspective of a Senior Application Scientist, delves into the mechanistic underpinnings of each protocol and critically evaluates the factors that influence their reproducibility.
The Challenge of Reproducibility in Organic Synthesis
The ability to consistently reproduce a chemical synthesis is paramount for scientific progress and the development of reliable manufacturing processes.[1][2] However, achieving this can be elusive, with many factors contributing to variability in outcomes between different laboratories.[3][4][5] These can range from subtle differences in reagent purity and solvent grade to variations in reaction setup and workup procedures.[2][3] The journal Organic Syntheses has long been a benchmark for reproducible procedures, as each published method is independently verified in the laboratory of a member of its editorial board.[6][7][8][9] This commitment to verification underscores the importance of detailed and robust protocols. This guide aims to apply a similar level of critical analysis to the synthesis of 4-Oxo-5,5-diphenylpentanoic acid.
Target Molecule: 4-Oxo-5,5-diphenylpentanoic acid
4-Oxo-5,5-diphenylpentanoic acid is a γ-keto acid characterized by a quaternary carbon at the α-position to the ketone, bearing two phenyl groups. This structural motif can be a valuable building block in the synthesis of more complex molecules with potential biological activity. The reliable synthesis of this compound is therefore of significant interest.
Protocol A: Friedel-Crafts Acylation Approach
The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[10][11][12] This protocol utilizes a Friedel-Crafts reaction between diphenylacetyl chloride and a suitable three-carbon synthon in the presence of a Lewis acid catalyst.
Mechanistic Rationale
The reaction proceeds through the formation of a diphenylacetyl cation, which then acts as an electrophile and attacks an activated three-carbon nucleophile. The choice of the three-carbon synthon and the Lewis acid are critical for the success and selectivity of the reaction.
Experimental Protocol
Step 1: Synthesis of Diphenylacetyl Chloride
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place diphenylacetic acid (1.0 eq).
Add thionyl chloride (1.2 eq) dropwise at room temperature.
Heat the reaction mixture to reflux for 2 hours, or until the evolution of gas ceases.
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude diphenylacetyl chloride, which can be used directly in the next step.
Step 2: Friedel-Crafts Acylation
In a separate flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in anhydrous dichloromethane (DCM).
Cool the suspension to 0 °C in an ice bath.
To this suspension, add a solution of the chosen three-carbon synthon, for example, 3-(trimethylsilyl)oxy-3-butenenitrile (1.1 eq), in anhydrous DCM dropwise.
After the addition is complete, add a solution of diphenylacetyl chloride (1.0 eq) in anhydrous DCM dropwise at 0 °C.
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.
Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 4-Oxo-5,5-diphenylpentanoic acid.
Workflow Diagram
Caption: Workflow for the synthesis of 4-Oxo-5,5-diphenylpentanoic acid via a Friedel-Crafts acylation approach.
Protocol B: Michael Addition Approach
The Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis for the formation of carbon-carbon bonds. This protocol involves the addition of a diphenylmethane-derived nucleophile to an acrylic acid equivalent.
Mechanistic Rationale
The reaction proceeds by the deprotonation of diphenylmethane to form a stabilized carbanion. This nucleophile then attacks the β-carbon of an activated acrylic acid derivative in a 1,4-conjugate addition manner. Subsequent workup and hydrolysis of the ester or amide will yield the desired carboxylic acid.
Experimental Protocol
Step 1: Deprotonation of Diphenylmethane
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diphenylmethane (1.0 eq) in anhydrous tetrahydrofuran (THF).
Cool the solution to -78 °C in a dry ice/acetone bath.
Add n-butyllithium (n-BuLi, 1.1 eq) in hexanes dropwise to the solution.
Allow the resulting deep red solution to stir at -78 °C for 30 minutes.
Step 2: Michael Addition and Workup
To the solution of the diphenylmethyl anion, add a solution of a suitable Michael acceptor, such as ethyl acrylate (1.0 eq), in anhydrous THF dropwise at -78 °C.
After the addition is complete, allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the mixture with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product is the ethyl ester of 4-Oxo-5,5-diphenylpentanoic acid.
Step 3: Hydrolysis
Dissolve the crude ester in a mixture of ethanol and water.
Add an excess of sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 4 hours.
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.
Collect the solid by vacuum filtration, wash with cold water, and dry to afford 4-Oxo-5,5-diphenylpentanoic acid.
Workflow Diagram
Caption: Workflow for the synthesis of 4-Oxo-5,5-diphenylpentanoic acid via a Michael addition approach.
AlCl₃ is highly hygroscopic and reacts violently with water. Thionyl chloride is corrosive and toxic.
n-BuLi is pyrophoric and requires strictly anhydrous conditions.
Potential Side Reactions
Polyacylation (less likely due to product deactivation), rearrangement of the acyl cation (unlikely in this case).
Polymerization of the Michael acceptor, side reactions due to the strong base.
Expected Yield
Moderate to good (based on similar reactions).
Moderate to good (based on similar reactions).
Purification
Column chromatography.
Filtration and recrystallization.
Discussion on Inter-laboratory Reproducibility
The reproducibility of any synthetic protocol is a critical factor for its widespread adoption. Both Protocol A and Protocol B, while chemically sound, present distinct challenges to inter-laboratory reproducibility.
Factors Affecting Reproducibility in Protocol A (Friedel-Crafts Acylation)
Purity and Activity of AlCl₃: Aluminum chloride is a key catalyst, and its activity is highly dependent on its purity and the absence of moisture. Variations in the quality of AlCl₃ from different suppliers or improper handling can lead to significant differences in reaction rates and yields.
Solvent Purity: The use of strictly anhydrous DCM is crucial. Trace amounts of water can deactivate the Lewis acid catalyst and lead to lower yields.
Reaction Temperature Control: The initial low-temperature addition is important to control the exothermicity of the reaction. Inconsistent temperature control can lead to side reactions and reduced selectivity.
Stirring and Mixing: In heterogeneous reactions involving solids like AlCl₃, the efficiency of stirring can significantly impact the reaction rate and reproducibility.[3][4] Inconsistent mixing can lead to localized "hot spots" and non-uniform reaction progress.
Workup Procedure: The quenching of the reaction with ice and acid is a highly exothermic process. The rate of addition and the efficiency of cooling can affect the final product's purity and yield.
Factors Affecting Reproducibility in Protocol B (Michael Addition)
Anhydrous Conditions: The use of n-BuLi necessitates a scrupulously anhydrous and inert atmosphere. Even small amounts of moisture or oxygen will consume the organolithium reagent, leading to lower yields and inconsistent results. This is a common source of irreproducibility in organometallic reactions.
Titration of n-BuLi: The exact concentration of commercially available n-BuLi solutions can vary. For reproducible results, it is best practice to titrate the n-BuLi solution before use to determine its precise molarity.
Temperature Control at -78 °C: Maintaining a consistent low temperature is critical for the stability of the diphenylmethyl anion and for controlling the rate of the Michael addition. Fluctuations in temperature can lead to side reactions.
Purity of the Michael Acceptor: The purity of the ethyl acrylate is important, as impurities can interfere with the reaction. It is often necessary to distill the acrylate immediately before use to remove inhibitors.
Hydrolysis Step: The completeness of the ester hydrolysis can vary depending on the reaction time, temperature, and the concentration of the base. Incomplete hydrolysis will result in a mixture of the desired acid and the starting ester, complicating purification.
Conclusion and Recommendations
Both the Friedel-Crafts acylation and the Michael addition approaches offer viable pathways to 4-Oxo-5,5-diphenylpentanoic acid. However, neither protocol is without its challenges to inter-laboratory reproducibility.
Protocol A is perhaps more forgiving in terms of the stringency of anhydrous conditions compared to Protocol B, but the handling of the highly reactive and hygroscopic AlCl₃ requires care and consistency.
Protocol B relies on sensitive organometallic chemistry that demands rigorous experimental technique to ensure reproducibility.
For a laboratory considering the synthesis of this molecule, the choice of protocol may depend on the available equipment and the expertise of the personnel. Regardless of the chosen method, the following recommendations are crucial for improving inter-laboratory reproducibility:
Detailed and Unambiguous Protocols: All experimental procedures should be documented with a high level of detail, including the source and purity of all reagents and solvents.[6]
Characterization of Starting Materials: The purity of all starting materials should be verified before use.
Consistent Reaction Setup and Conditions: The type of glassware, stirring method and rate, and temperature control should be kept as consistent as possible between experiments.[3][4]
Internal Validation: Before disseminating a protocol, it is advisable to have it repeated by another chemist within the same laboratory to identify any potential ambiguities or sources of variability.[6]
By carefully considering and controlling these factors, researchers can significantly enhance the likelihood of achieving reproducible results in the synthesis of 4-Oxo-5,5-diphenylpentanoic acid and other valuable organic molecules.
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Method for synthesizing 4-(4-phenylbutoxy) benzoic acid. (2016). Google Patents.
A Comprehensive Guide to the Safe Disposal of 4-Oxo-5,5-diphenylpentanoic Acid
As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as paramount as the discoveries we pursue. The proper management of chemical waste is a critical com...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as paramount as the discoveries we pursue. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step framework for the safe disposal of 4-Oxo-5,5-diphenylpentanoic acid, grounded in established laboratory safety principles and regulatory awareness.
Hazard Assessment and Characterization
While specific toxicological data for 4-Oxo-5,5-diphenylpentanoic acid is limited, compounds with similar structures (substituted carboxylic acids and ketones) may present certain hazards. It is prudent to handle this compound as potentially irritating to the skin, eyes, and respiratory tract, and possibly harmful if ingested or inhaled.[1] The primary principle of chemical safety is to treat substances of unknown toxicity with a high degree of caution.
Inferred Properties and Potential Hazards:
Property / Hazard
Inferred Assessment
Rationale / Source
Physical State
Solid
Based on analogous phenylpentanoic acid compounds.[2]
Acute Toxicity
May be harmful if swallowed or inhaled.
A common characteristic of specialized organic compounds where data is limited.[1][3]
Skin/Eye Irritation
Potential to cause skin and eye irritation.
A general hazard for many organic acids and ketones.[1]
Environmental Hazard
Data not available; should not be released into the environment.
Prudent practice for all laboratory chemicals to prevent ecological harm.[2][4]
Regulatory Status
Likely regulated as a non-hazardous or hazardous chemical waste depending on jurisdiction.
Disposal is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the U.S.[5][6]
The Disposal Decision Workflow
The path to proper disposal involves a logical sequence of evaluation and action. This workflow ensures that all safety and regulatory considerations are met before the final disposition of the chemical waste. The first and most critical step is to always contact your institution's EHS office for specific guidance.
Caption: Disposal decision workflow for 4-Oxo-5,5-diphenylpentanoic acid.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to managing 4-Oxo-5,5-diphenylpentanoic acid waste from generation to final pickup.
Step 1: Waste Characterization
Properly identifying the waste stream is the foundation of safe disposal. Determine the form of the waste:
Unused or Expired Solid: The pure, solid chemical in its original or a new container.
Contaminated Labware: Items such as gloves, weigh boats, pipette tips, or paper towels that are grossly contaminated.
Aqueous or Solvent Solutions: The compound dissolved in a liquid carrier.
Never mix incompatible waste streams. For instance, solutions of this compound in a non-halogenated solvent should be kept separate from those in halogenated solvents.[7]
Step 2: Segregation and Collection
Segregate waste at the point of generation.
Solid Waste: Collect unused solid compound and grossly contaminated disposable labware in a designated, compatible container.
Liquid Waste: If the compound is dissolved in a solvent for disposal, this is often the preferred method for chemical incineration.[1] Collect this liquid waste in a separate, compatible container. For example, a solution in a combustible solvent like ethanol or toluene would be placed in a "Non-halogenated Flammable Liquid Waste" container.
Step 3: Containerization and Labeling
Proper containerization and labeling prevent accidents and ensure regulatory compliance.
Container Selection: Use containers that are chemically compatible with the waste. For solid waste, a securely sealed polyethylene or polypropylene container is appropriate. For liquid waste, use a container designed for flammable solvents (e.g., a safety can or a glass bottle with a screw cap).[7]
Labeling: All waste containers must be clearly labeled.[8] The label should include:
The words "Hazardous Waste" (or as required by your institution).
The full chemical name: "4-Oxo-5,5-diphenylpentanoic acid".
If in solution, list all constituents and their approximate percentages.
The date accumulation started.
The relevant hazard characteristics (e.g., "Irritant," "Flammable" if in a flammable solvent).
Step 4: Temporary Storage
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
Keep containers tightly closed except when adding waste.
Ensure secondary containment (such as a spill tray) is used, especially for liquids.[8]
Store away from incompatible materials, heat sources, and high-traffic areas.
Step 5: Arrange for Disposal
Contact your institution's EHS office or designated chemical safety personnel to arrange for the pickup and disposal of the waste. They will coordinate with a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in the regular trash.[9]
Decontamination and Spill Management
Decontamination of Glassware:
Rinse glassware with a suitable solvent (e.g., acetone or ethanol) to remove residual compound.
Collect the initial rinsate as hazardous liquid waste.
Subsequent rinses from a triple-rinse procedure may be managed as hazardous waste or as directed by your EHS office.[10]
After rinsing, wash the glassware with soap and water.
Handling Small Spills:
Wear appropriate Personal Protective Equipment (PPE): lab coat, safety glasses or goggles, and chemical-resistant gloves.
If the material is a solid, carefully sweep it up to avoid creating dust and place it in the designated solid waste container.[2][11]
Use a damp cloth or absorbent pad to wipe the spill area.
Clean the area with soap and water.
Dispose of all cleanup materials as contaminated solid waste.
References
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]
Ace Waste. n.d. Properly Managing Chemical Waste in Laboratories. [Link]
A Researcher's Guide to the Safe Handling of 4-Oxo-5,5-diphenylpentanoic acid
An In-Depth Technical Guide for Laboratory Professionals As drug development professionals, our work requires the synthesis and handling of novel chemical entities. 4-Oxo-5,5-diphenylpentanoic acid represents one such co...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Laboratory Professionals
As drug development professionals, our work requires the synthesis and handling of novel chemical entities. 4-Oxo-5,5-diphenylpentanoic acid represents one such compound, and while it may not have an extensive, specific safety profile, its chemical structure provides the necessary information to establish a robust safe-handling protocol. This guide synthesizes established safety principles for its constituent functional groups—a carboxylic acid and a ketone—to provide a comprehensive operational and disposal plan. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of your research.
The foundation of laboratory safety is the Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450), commonly referred to as the Laboratory Standard, which mandates the development and implementation of a written Chemical Hygiene Plan (CHP).[1][2][3] This guide is designed to supplement your institution's specific CHP.
Hazard Assessment: A Chemist's Perspective
A specific Safety Data Sheet (SDS) for 4-Oxo-5,5-diphenylpentanoic acid may not be readily available. Therefore, we must infer its potential hazards from its structure.
Carboxylic Acid Moiety: Carboxylic acids are known corrosives.[4] They can cause irritation or severe burns upon contact with skin and eyes.[5][6] Inhalation of dust or aerosols can lead to respiratory tract irritation.
Ketone Functional Group: Ketones are generally less hazardous than carboxylic acids but can be irritants and are often volatile. Butyl rubber gloves are particularly suitable for handling esters and ketones.[7]
Solid State: As a solid, the primary risk of exposure is through the inhalation of fine dust during weighing and transfer, as well as dermal contact.
Given these characteristics, 4-Oxo-5,5-diphenylpentanoic acid should be treated as a hazardous chemical that is an irritant to the skin, eyes, and respiratory system, and is harmful if swallowed.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is mandatory when handling this compound.[8][9] The minimum required PPE should always include a lab coat, safety glasses with side shields, and closed-toe shoes.[7][10] The specific type of eye and hand protection may vary depending on the operation.
Prevents skin contact and protects eyes from airborne particulates. Safety goggles provide a better seal against dust than safety glasses.[10][11]
Dissolving and Liquid Transfers
Chemical-Resistant Gloves (Butyl or Neoprene recommended), Chemical Splash Goggles, Lab Coat
Protects against splashes of the compound and its solvent. Goggles are essential for protecting against liquid splashes.[10][11] Nitrile gloves offer protection for incidental contact but should be changed immediately upon contamination.[10]
Running Reactions & Workup
Chemical-Resistant Gloves, Chemical Splash Goggles, Face Shield (when handling large volumes), Flame-Resistant Lab Coat (if using flammable solvents)
A face shield worn over goggles provides an additional layer of protection against significant splashes or energetic reactions.[10][12]
Spill Cleanup & Waste Disposal
Heavy-duty Chemical-Resistant Gloves, Chemical Splash Goggles, Lab Coat or Apron
Ensures maximum protection during direct and prolonged contact with the hazardous material and contaminated surfaces.
Operational Workflow: A Step-by-Step Protocol
All manipulations involving 4-Oxo-5,5-diphenylpentanoic acid, especially the handling of the solid and concentrated solutions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[5][8]